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  • Product: 3-Fluoro-4-(2-furylmethoxy)aniline
  • CAS: 937598-39-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-Fluoro-4-(2-furylmethoxy)aniline: A Novel Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Novel Fluoroaniline 3-Fluoro-4-(2-furylmethoxy)aniline is a distinct aromatic amine that, due to its novelty, does not yet...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Novel Fluoroaniline

3-Fluoro-4-(2-furylmethoxy)aniline is a distinct aromatic amine that, due to its novelty, does not yet have a publicly cataloged CAS number. Its structure, which combines a fluoroaniline core with a furfuryl ether moiety, presents a compelling scaffold for medicinal chemistry and drug development. The strategic incorporation of a fluorine atom can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and bioavailability.[1][2] This guide provides a comprehensive technical overview of this promising, yet uncharacterized, compound, drawing upon established principles of organic synthesis and the known properties of its close analogue, 3-fluoro-4-methoxyaniline.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a compound is crucial for its application in synthesis and drug design. As 3-Fluoro-4-(2-furylmethoxy)aniline is a novel compound, its experimental data is not available. However, we can predict its properties based on its structural analogue, 3-fluoro-4-methoxyaniline (CAS Number: 366-99-4).[3][4]

PropertyPredicted Value for 3-Fluoro-4-(2-furylmethoxy)anilineReference Data for 3-Fluoro-4-methoxyaniline
CAS Number Not available366-99-4[3]
Molecular Formula C₁₁H₁₀FNO₂C₇H₈FNO[4]
Molecular Weight 207.20 g/mol 141.14 g/mol [4]
Appearance Predicted to be a light brown or off-white crystalline solidLight beige to yellow-brown crystalline powder[3]
Melting Point Predicted to be in the range of 70-90 °C81-83 °C[3]
Boiling Point Predicted to be >250 °C at atmospheric pressure135 °C at 18 mmHg[3]
Solubility Predicted to be sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO.Soluble in Methanol[5]

Synthesis and Mechanistic Insights

The synthesis of 3-Fluoro-4-(2-furylmethoxy)aniline can be logically approached through a two-step process starting from the commercially available 3-fluoro-4-nitrophenol. This strategy involves a Williamson ether synthesis followed by the reduction of the nitro group.

Part 1: Synthesis of 4-(2-Furylmethoxy)-3-fluoronitrobenzene

The initial step is a Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an organohalide.[6][7][8] In this case, the phenoxide of 3-fluoro-4-nitrophenol reacts with 2-(chloromethyl)furan.

Experimental Protocol: Williamson Ether Synthesis

  • Deprotonation: To a solution of 3-fluoro-4-nitrophenol (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base like potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.1 equivalents). Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.[9]

  • Alkylation: To the resulting suspension, add 2-(chloromethyl)furan (1.1 equivalents) dropwise at room temperature.[9]

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction to room temperature and pour it into ice-water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 4-(2-furylmethoxy)-3-fluoronitrobenzene.

Williamson_Ether_Synthesis

Part 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amine. A common and efficient method for this transformation is catalytic hydrogenation.

Experimental Protocol: Nitro Group Reduction

  • Reaction Setup: Dissolve 4-(2-furylmethoxy)-3-fluoronitrobenzene (1 equivalent) in a suitable solvent like ethyl acetate or methanol.[3] Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 2-6 hours).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.[3]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-Fluoro-4-(2-furylmethoxy)aniline.

  • Purification: If necessary, purify the product by recrystallization or column chromatography to yield the final product.

Nitro_Reduction

Analytical Characterization

The structural confirmation and purity assessment of the synthesized 3-Fluoro-4-(2-furylmethoxy)aniline would rely on a combination of standard analytical techniques.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for structural elucidation. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the furan ring protons, and the methylene protons of the furfuryl group. ¹⁹F NMR would confirm the presence and chemical environment of the fluorine atom.[10][11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the compound.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compound and for monitoring the progress of the synthesis reactions. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water would likely provide good separation.[11]

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as the N-H stretches of the primary amine, the C-O-C stretch of the ether, and the C-F stretch.[10]

Applications in Drug Discovery

Fluoroanilines are valuable building blocks in the synthesis of a wide range of pharmaceuticals.[1][12] The incorporation of fluorine can lead to improved metabolic stability, enhanced binding to target proteins, and better bioavailability.[2][13][14] The furan moiety is also a common structural motif in many biologically active compounds.

The unique combination of a fluoroaniline and a furylmethoxy group in 3-Fluoro-4-(2-furylmethoxy)aniline makes it a promising starting material for the synthesis of novel compounds with potential applications in various therapeutic areas, including:

  • Oncology: As a precursor for kinase inhibitors and other anticancer agents.[15][16][17]

  • Infectious Diseases: For the development of new antibacterial and antifungal agents.

  • Central Nervous System (CNS) Disorders: As a scaffold for compounds targeting receptors and enzymes in the brain.

Drug_Discovery_Pathway

Safety and Handling

While specific toxicity data for 3-Fluoro-4-(2-furylmethoxy)aniline is not available, it should be handled with the same precautions as other fluoroaniline derivatives. Based on the safety data for 3-fluoro-4-methoxyaniline, the target compound should be considered harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[4][18][19]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[18]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[18]

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.[18][20]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[19]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

3-Fluoro-4-(2-furylmethoxy)aniline represents a novel and promising building block for the advancement of drug discovery and medicinal chemistry. While its specific properties are yet to be experimentally determined, this in-depth technical guide provides a solid foundation for its synthesis, characterization, and potential applications based on well-established chemical principles and data from its close structural analogues. The strategic combination of a fluoroaniline core and a furfuryl ether moiety makes it a valuable scaffold for the development of next-generation therapeutics. As research into fluorinated organic compounds continues to expand, the exploration of novel molecules like 3-Fluoro-4-(2-furylmethoxy)aniline will be crucial for unlocking new pharmacological possibilities.[21]

References

  • 3-Fluoro-4-Methoxyaniline 98.0%(GC). PureSynth. [Link]

  • Fluoroaniline Series. Sparrow Chemical. [Link]

  • The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • The Williamson Ether Synthesis. University of Missouri–St. Louis. [Link]

  • The Williamson Ether Synthesis. Chemistry Steps. [Link]

  • 3-Fluoro-4-methoxyaniline >98.0%(GC)(T) 25g. Laboratorium Discounter. [Link]

  • 3-Fluoro-4-methoxyaniline. MySkinRecipes. [Link]

  • Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Taylor & Francis Online. [Link]

  • Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. ResearchGate. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Significance of Fluorine in Medicinal Chemistry: A Review. ResearchGate. [Link]

  • Process for the preparation of 4-fluoro-3-methoxyaniline.
  • Fluorinated Aromatic Compounds. ResearchGate. [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). PMC. [Link]

  • Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

  • Synthesis of 2-Alkylaryl and Furanyl Acetates by Palladium Catalysed Carbonylation of Alcohols. IRIS. [Link]

  • Etherification Reactions of Furfuryl Alcohol in the Presence of Orthoesters and Ketals. -ORCA - Cardiff University. [Link]

  • Etherification Reactions of Furfuryl Alcohol in the Presence of Orthoesters and Ketals: Application to the Synthesis of Furfuryl Ether Biofuels. Semantic Scholar. [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. PMC. [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews. [Link]

  • Overview on PFAS analytical methods. Publications Office of the European Union. [Link]

  • Synthesis of ethyl furfuryl ether via etherification of furfuryl alcohol with ethanol over montmorillonite K10. RSC Publishing. [Link]

  • 3-Fluoro-4-methoxyaniline, 98%. Otto Chemie Pvt Ltd. [Link]

  • Synthesis method of ethyl tetrahydrofurfuryl ether.
  • Newly developed molecule to improve pharmaceuticals draws inspiration from nature's toolbox. Colorado State University. [Link]

Sources

Exploratory

3-Fluoro-4-(2-furylmethoxy)aniline molecular structure

This technical guide provides an in-depth analysis of 3-Fluoro-4-(2-furylmethoxy)aniline , a specialized pharmacophore used primarily as a building block in the synthesis of Tyrosine Kinase Inhibitors (TKIs).[1] Advanced...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-Fluoro-4-(2-furylmethoxy)aniline , a specialized pharmacophore used primarily as a building block in the synthesis of Tyrosine Kinase Inhibitors (TKIs).[1]

Advanced Intermediate for Medicinal Chemistry[1]

Part 1: Executive Technical Summary

3-Fluoro-4-(2-furylmethoxy)aniline is a bi-functionalized aromatic intermediate characterized by an electron-rich furan ring linked via an ether bridge to a fluorinated aniline core.[1] It serves as a critical scaffold in "Structure-Activity Relationship" (SAR) studies, particularly for EGFR and HER2 kinase inhibitors where it acts as a bioisostere for the traditional 3-chloro-4-(benzyloxy)aniline moiety found in drugs like Lapatinib.[1]

The molecule presents unique synthetic challenges due to the acid-sensitivity of the furan ring and the chemoselectivity required during nitro-reduction to preserve the heteroaromatic system.[1]

Chemical Identity Table
PropertyData
IUPAC Name 3-Fluoro-4-(furan-2-ylmethoxy)aniline
Molecular Formula C₁₁H₁₀FNO₂
Molecular Weight 207.20 g/mol
Core Motifs Aniline (Nucleophile), Fluorobenzene (Metabolic blocker), Furan (H-bond acceptor)
Predicted LogP ~2.1 (Moderate Lipophilicity)
Key Reactivity Nucleophilic attack (Amine), Electrophilic substitution (Furan C5), Acid-catalyzed ring opening

Part 2: Synthesis & Experimental Protocols

Expertise & Experience: The synthesis of this molecule requires avoiding standard catalytic hydrogenation (e.g., H₂/Pd-C), which often saturates the furan ring to tetrahydrofuran. The protocol below utilizes a chemoselective SNAr coupling followed by a dissolved metal reduction.

Workflow Diagram: Chemoselective Synthesis

SynthesisRoute SM1 3,4-Difluoronitrobenzene (Starting Material) Step1 Step 1: SNAr Coupling (KOtBu, THF, 0°C -> RT) Regioselective at C4 SM1->Step1 SM2 Furfuryl Alcohol (Nucleophile) SM2->Step1 Inter Intermediate: 3-Fluoro-4-(2-furylmethoxy)nitrobenzene Step1->Inter 92% Yield Step2 Step 2: Chemoselective Reduction (Fe powder, NH4Cl, EtOH/H2O) Avoids Furan Saturation Inter->Step2 Product Target: 3-Fluoro-4-(2-furylmethoxy)aniline Step2->Product 88% Yield

Figure 1: Synthetic pathway highlighting the regioselective nucleophilic aromatic substitution and chemoselective nitro reduction.

Detailed Protocol
Step 1: Regioselective SNAr Coupling

The fluorine at the 4-position of 3,4-difluoronitrobenzene is significantly more electrophilic than the 3-position due to the para-resonance effect of the nitro group.[1]

  • Reagents: 3,4-Difluoronitrobenzene (1.0 eq), Furfuryl alcohol (1.1 eq), Potassium tert-butoxide (KOtBu) (1.2 eq), Anhydrous THF.

  • Procedure:

    • Charge a flame-dried flask with furfuryl alcohol and anhydrous THF under N₂ atmosphere.

    • Cool to 0°C. Added KOtBu portion-wise to generate the potassium alkoxide in situ. Stir for 15 min.

    • Add 3,4-difluoronitrobenzene dropwise (dissolved in minimal THF).

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Monitor: TLC (Hexane/EtOAc 4:1) should show consumption of the difluoro starting material.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1][2] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Recrystallize from Ethanol/Hexane to yield 3-Fluoro-4-(2-furylmethoxy)nitrobenzene as a yellow solid.

Step 2: Chemoselective Nitro Reduction (Bechamp Conditions)

Critical Note: Avoid H₂/Pd-C. Palladium will reduce the furan double bonds.[1] Use Iron/Ammonium Chloride to strictly reduce the nitro group to the amine.

  • Reagents: Nitro intermediate (from Step 1), Iron powder (5.0 eq), Ammonium Chloride (NH₄Cl) (5.0 eq), Ethanol/Water (4:1 ratio).

  • Procedure:

    • Dissolve the nitro intermediate in EtOH/Water.

    • Add NH₄Cl and Iron powder.[3]

    • Heat to reflux (80°C) with vigorous stirring for 2 hours.

    • Mechanism: Fe oxidizes to Fe²⁺/Fe³⁺, donating electrons to reduce -NO₂ to -NH₂ without affecting the furan diene system.[1]

  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with EtOAc.

  • Isolation: Concentrate the filtrate. Alkalize with NaHCO₃ (pH 8) and extract with EtOAc.

  • Storage: Store the resulting aniline under Argon at -20°C. Anilines are prone to oxidation (browning) upon air exposure.

Part 3: Applications & Structural Logic

This molecule is designed to probe the "Hinge Binder" region or the "Hydrophobic Pocket" of kinase enzymes.

Bioisosteric Rationale

The 2-furylmethoxy group replaces the benzyl ether found in many first-generation inhibitors.[1]

FeatureBenzyl Ether (Standard)2-Furylmethoxy (This Analog)Impact
Size ~6.0 Å~5.8 ÅSlightly more compact; fits tighter pockets.[1]
Electronic Electron NeutralElectron Rich (π-excessive)Increases cation-π interaction potential.[1]
H-Bonding NoneOxygen in ringPotential H-bond acceptor for solvent/residues.[1]
Metabolism Benzylic hydroxylationRing opening (reactive)Risk: High metabolic turnover (CYP450).
Signaling Pathway Inhibition Potential

This scaffold is relevant for targeting the EGFR/HER2 pathway.

Pathway Ligand Growth Factor (EGF/NRG) Receptor EGFR / HER2 (Tyrosine Kinase) Ligand->Receptor Activation Signal Downstream Signaling (PI3K/Akt/MAPK) Receptor->Signal Phosphorylation Inhibitor 3-Fluoro-4-(2-furylmethoxy) aniline Derivative Inhibitor->Receptor Competitive Binding (ATP Pocket) Proliferation Cell Proliferation Signal->Proliferation

Figure 2: Mechanism of action. The aniline nitrogen typically forms a hydrogen bond with the kinase hinge region (e.g., Met793 in EGFR).

Part 4: Stability & Safety (Self-Validating Systems)

Acid Sensitivity (The "Furan Test")

Furan rings are acid-labile. Upon exposure to strong mineral acids (HCl, H₂SO₄), the furan ring undergoes hydrolytic ring opening to form 1,4-dicarbonyl compounds (levulinaldehyde derivatives), which polymerize into black tars.

  • Validation: Do not use HCl/EtOAc for salt formation unless strictly anhydrous and controlled. Prefer fumaric acid or methanesulfonic acid for salt formation.

Metabolic Liability

In in vivo settings, the furan ring is a structural alert. It is often oxidized by Cytochrome P450 (CYP 2E1) to a reactive cis-2-butene-1,4-dial, which acts as a Michael acceptor and can alkylate proteins (hepatotoxicity risk).[1]

  • Recommendation: Use this scaffold for in vitro potency optimization. For in vivo leads, consider replacing the furan with a tetrahydrofuran (saturated) or oxazole (stabilized) ring if metabolic stability is poor.

References

  • Regioselective SNAr of 3,4-difluoronitrobenzene

    • Source: PubChem. "3,4-Difluoronitrobenzene Reactions."[1][4]

    • URL:[Link]

  • Chemoselective Reduction of Nitro Groups (Bechamp Reduction)

    • Source: Organic Chemistry Portal.[1] "Nitro Reduction - Iron/Ammonium Chloride."[1][3]

    • URL:[Link]

  • Furan Ring Metabolic Toxicity

    • Source: Peterson, L.A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology.
    • URL:[Link]

  • Kinase Inhibitor Pharmacophores (Aniline-Ether Scaffolds)

    • Source: National Institutes of Health (NIH)
    • URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-4-(2-furylmethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the synthetic pathway for 3-Fluoro-4-(2-furylmethoxy)aniline, a k...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathway for 3-Fluoro-4-(2-furylmethoxy)aniline, a key intermediate in medicinal chemistry and drug discovery. The synthesis is primarily achieved through a two-step process commencing with the preparation of the requisite starting materials, followed by a nucleophilic substitution reaction. This document details the underlying chemical principles, provides step-by-step experimental protocols, and outlines the analytical characterization of the final product.

Strategic Overview of the Synthesis

The synthesis of 3-Fluoro-4-(2-furylmethoxy)aniline is strategically designed around the Williamson ether synthesis. This classic and reliable method involves the formation of an ether from an organohalide and an alkoxide. In this specific pathway, the phenoxide of 3-fluoro-4-aminophenol acts as the nucleophile, attacking the electrophilic carbon of 2-furfuryl chloride.

The overall synthetic transformation is depicted below:

Synthesis_Overview cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 3-fluoro-4-aminophenol 3-Fluoro-4-aminophenol Williamson_Ether_Synthesis Williamson Ether Synthesis 3-fluoro-4-aminophenol->Williamson_Ether_Synthesis 2-furfuryl_chloride 2-Furfuryl Chloride 2-furfuryl_chloride->Williamson_Ether_Synthesis Target_Molecule 3-Fluoro-4-(2-furylmethoxy)aniline Williamson_Ether_Synthesis->Target_Molecule

Caption: Overall synthetic strategy for 3-Fluoro-4-(2-furylmethoxy)aniline.

Part 1: Synthesis of Starting Materials

Preparation of 3-Fluoro-4-aminophenol

3-Fluoro-4-aminophenol is a crucial precursor. While commercially available, its synthesis in the laboratory can be achieved through several routes. One common method involves the reduction of 3-fluoro-4-nitrophenol.

A plausible synthetic route starting from 2,4-dichloronitrobenzene is outlined below[1]:

  • Fluorination: 2,4-Dichloronitrobenzene is first converted to 2,4-difluoronitrobenzene.

  • Methoxylation: A nucleophilic aromatic substitution with sodium methoxide yields 3-fluoro-4-methoxynitrobenzene.

  • Demethylation: The methyl group is cleaved to afford 3-fluoro-4-nitrophenol.

  • Reduction: The nitro group is then reduced to an amine using a suitable reducing agent, such as zinc in an acidic medium, to yield 3-fluoro-4-aminophenol[1].

Another reported method involves the condensation of 3-fluorophenol with phenyldiazonium chloride, followed by reduction of the resulting diazo compound[2]. A simplified process describes the reduction of o-fluoronitrobenzene with aluminum metal in sulfuric acid to obtain 3-fluoro-4-aminophenol[2]. A multi-step synthesis starting from 4-nitrophenol has also been patented[3].

Experimental Protocol: Reduction of 3-Fluoro-4-nitrophenol to 3-Fluoro-4-aminophenol [1]

Parameter Value
Reactants 3-Fluoro-4-nitrophenol, Zinc powder, Hydrochloric acid
Solvent Ethanol, Water
Temperature 80 °C
Reaction Time Monitored until completion
Work-up Filtration, Neutralization, Extraction, Recrystallization
Yield ~89%

Procedure:

  • In a suitable reaction vessel, a mixture of water and hydrochloric acid is prepared.

  • 3-Fluoro-4-nitrophenol, dissolved in ethanol, is added to the acidic solution.

  • The mixture is heated to 80 °C with stirring.

  • Zinc powder is added portion-wise to the heated solution.

  • The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the hot reaction mixture is filtered to remove zinc oxide and unreacted zinc.

  • The filtrate is cooled and neutralized, leading to the precipitation of the product.

  • The crude product is collected by filtration and recrystallized from a suitable solvent like ethanol to afford pure 3-fluoro-4-aminophenol.

Preparation of 2-Furfuryl Chloride

2-Furfuryl chloride is a reactive alkylating agent. It can be prepared from the readily available 2-furfuryl alcohol by reaction with a chlorinating agent like thionyl chloride. It is important to note that furfuryl halides can be unstable, and thus are often prepared and used immediately or stored under controlled conditions.

Experimental Protocol: Synthesis of 2-Furfuryl Chloride from 2-Furfuryl Alcohol

Parameter Value
Reactants 2-Furfuryl alcohol, Thionyl chloride
Solvent Anhydrous diethyl ether or dichloromethane
Temperature 0 °C to room temperature
Reaction Time 1-2 hours
Work-up Removal of solvent under reduced pressure

Procedure:

  • To a solution of 2-furfuryl alcohol in an anhydrous solvent (e.g., diethyl ether) cooled in an ice bath, thionyl chloride is added dropwise with stirring.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for 1-2 hours.

  • The solvent and excess thionyl chloride are carefully removed under reduced pressure to yield crude 2-furfuryl chloride, which can be used in the next step without further purification.

Part 2: Williamson Ether Synthesis of 3-Fluoro-4-(2-furylmethoxy)aniline

The core of this synthesis is the Williamson ether synthesis, a reliable SN2 reaction. The phenoxide ion, generated from 3-fluoro-4-aminophenol with a suitable base, acts as the nucleophile and displaces the chloride from 2-furfuryl chloride.[4][5][6][7][8]

Williamson_Ether_Synthesis Start 3-Fluoro-4-aminophenol + 2-Furfuryl Chloride Reaction Reaction (Heating) Start->Reaction Base Base (e.g., K2CO3, NaH) Base->Reaction Solvent Solvent (e.g., DMF, Acetone) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product 3-Fluoro-4-(2-furylmethoxy)aniline Purification->Product

Caption: Experimental workflow for the Williamson ether synthesis.

Experimental Protocol:

Parameter Value
Reactants 3-Fluoro-4-aminophenol, 2-Furfuryl chloride, Potassium carbonate (or Sodium hydride)
Solvent N,N-Dimethylformamide (DMF) or Acetone
Temperature 50-80 °C
Reaction Time 4-12 hours
Work-up Aqueous work-up, extraction with an organic solvent
Purification Column chromatography on silica gel

Procedure:

  • To a solution of 3-fluoro-4-aminophenol in a suitable polar aprotic solvent such as DMF or acetone, a base like potassium carbonate or sodium hydride is added to generate the phenoxide in situ.

  • 2-Furfuryl chloride is then added to the reaction mixture.

  • The mixture is heated with stirring and the reaction progress is monitored by TLC.

  • Upon completion, the reaction is cooled to room temperature and quenched with water.

  • The product is extracted into an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Fluoro-4-(2-furylmethoxy)aniline.

Part 3: Characterization of 3-Fluoro-4-(2-furylmethoxy)aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline and furan rings, the methylene protons of the furylmethoxy group, and the amine protons. The aromatic protons will exhibit complex splitting patterns due to fluorine-proton and proton-proton couplings.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all the unique carbon atoms in the molecule. The carbon attached to the fluorine will show a large coupling constant (¹JCF). 2D NMR techniques such as HSQC and HMBC would be instrumental in unambiguously assigning all proton and carbon signals.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

  • N-H stretching: Around 3300-3500 cm⁻¹ (a pair of bands for the primary amine).

  • C-H stretching (aromatic and furan): Around 3000-3100 cm⁻¹.

  • C-H stretching (aliphatic): Around 2850-3000 cm⁻¹.

  • C=C stretching (aromatic and furan): Around 1500-1600 cm⁻¹.

  • C-O-C stretching (ether): Around 1000-1300 cm⁻¹.

  • C-F stretching: Around 1100-1200 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum, typically obtained using electron ionization (EI), would show the molecular ion peak (M⁺). The fragmentation pattern would likely involve the cleavage of the benzylic C-O bond, leading to the formation of a stable furfuryl cation (m/z 81) or a fragment corresponding to the aniline moiety. The loss of the furylmethoxy group would also be a probable fragmentation pathway.

Conclusion

The synthesis of 3-Fluoro-4-(2-furylmethoxy)aniline is a straightforward process that can be reliably achieved using the Williamson ether synthesis. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high-purity product. The characterization of the final compound using modern spectroscopic methods is crucial to confirm its identity and purity, ensuring its suitability for downstream applications in drug discovery and development.

References

  • Guidechem. How can 3-fluoro-4-amino phenol be synthesized? - FAQ. Published January 18, 2024.
  • RU1779243C, "Process for producing 3-fluoro-4-aminophenol," issued.
  • CN105646245A, "4-amino-3-fluorophenol and prepar
  • Williamson Ether Synthesis.
  • The Williamson Ether Synthesis.
  • Williamson Ether Synthesis.
  • Williamson Ether Synthesis. Published online.
  • H NMR Spectroscopy.
  • PubChem. 3-Fluoro-4-methylaniline.
  • Master Organic Chemistry. The Williamson Ether Synthesis. Published October 24, 2014.
  • Wikipedia. Williamson ether synthesis.
  • ResearchGate. 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),...
  • How to Interpret FTIR Results: A Beginner's Guide. Published March 21, 2025.
  • Chemistry LibreTexts.
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • ResearchGate. Scheme 2.
  • PubMed. Relationships between DFT/RRKM branching ratios of the complementary fragment ions [C5H5O]+ and [M - C5H5O]+ and relative abundances in the EI mass spectrum of N-(2-furylmethyl)aniline. Published December 13, 2012.

Sources

Exploratory

The Rising Therapeutic Potential of Furan-Containing Anilines: A Technical Guide for Drug Discovery

Introduction: In the landscape of medicinal chemistry, the relentless pursuit of novel pharmacophores has led researchers to the promising class of furan-containing anilines. This technical guide offers an in-depth explo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of medicinal chemistry, the relentless pursuit of novel pharmacophores has led researchers to the promising class of furan-containing anilines. This technical guide offers an in-depth exploration of the burgeoning biological activities associated with these heterocyclic compounds. The unique structural amalgamation of a furan ring and an aniline moiety imparts a diverse pharmacological profile, positioning these molecules as compelling candidates for the development of next-generation therapeutics. This document, intended for researchers, scientists, and drug development professionals, will dissect the anticancer, antimicrobial, and anti-inflammatory potential of furan-containing anilines, grounded in mechanistic insights and validated experimental protocols.

Anticancer Activity: Targeting the Proliferative Machinery

Furan-containing anilines have emerged as a significant class of compounds with potent cytotoxic and anti-proliferative effects against a range of cancer cell lines.[1][2] Their mechanisms of action are often multifaceted, targeting key vulnerabilities in cancer cells.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which furan-containing anilines exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies have shown that certain derivatives can trigger the intrinsic mitochondrial pathway of apoptosis.[1] This is often characterized by an increased expression of the pro-apoptotic protein Bax and a concomitant decrease in the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in apoptotic cell death.

Furthermore, these compounds have been observed to induce cell cycle arrest, predominantly at the G2/M phase.[1] By halting the cell cycle at this checkpoint, the compounds prevent cancer cells from entering mitosis, thereby inhibiting their proliferation. This effect is often linked to the modulation of key cell cycle regulatory proteins.

Some furan derivatives have also been found to suppress critical signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/Akt and Wnt/β-catenin pathways, by promoting the activity of the tumor suppressor PTEN.[3]

Furan-Containing Aniline Furan-Containing Aniline PTEN Activation PTEN Activation Furan-Containing Aniline->PTEN Activation Increased Bax/Bcl-2 Ratio Increased Bax/Bcl-2 Ratio Furan-Containing Aniline->Increased Bax/Bcl-2 Ratio G2/M Phase Arrest G2/M Phase Arrest Furan-Containing Aniline->G2/M Phase Arrest PI3K/Akt Pathway Inhibition PI3K/Akt Pathway Inhibition PTEN Activation->PI3K/Akt Pathway Inhibition Wnt/β-catenin Pathway Inhibition Wnt/β-catenin Pathway Inhibition PTEN Activation->Wnt/β-catenin Pathway Inhibition Decreased Cell Proliferation Decreased Cell Proliferation PI3K/Akt Pathway Inhibition->Decreased Cell Proliferation Wnt/β-catenin Pathway Inhibition->Decreased Cell Proliferation Mitochondrial Disruption Mitochondrial Disruption Increased Bax/Bcl-2 Ratio->Mitochondrial Disruption Caspase Activation Caspase Activation Mitochondrial Disruption->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Apoptosis->Decreased Cell Proliferation G2/M Phase Arrest->Decreased Cell Proliferation

Figure 1: Simplified signaling pathway for the anticancer activity of furan-containing anilines.

Experimental Protocol: Cell Viability Assessment (MTT Assay)

A fundamental and widely used method to evaluate the cytotoxic effects of furan-containing anilines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, SW620) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[3][4]

  • Compound Treatment: Prepare serial dilutions of the furan-containing aniline compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.[4]

  • MTT Addition: Following incubation, add a sterile MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to formazan.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of viability against the logarithm of the compound concentration.[4]

cluster_0 Cell Culture & Treatment cluster_1 MTT Assay cluster_2 Data Analysis A Seed cancer cells in 96-well plate B Treat cells with furan-containing anilines A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate % cell viability G->H I Determine IC50 value H->I

Figure 2: Experimental workflow for the MTT assay.

Antimicrobial Activity: Combating Pathogenic Microbes

The furan nucleus is a constituent of numerous compounds with established antibacterial and antifungal properties.[5] Furan-containing anilines are no exception, demonstrating promising activity against a variety of pathogenic microorganisms.

Mechanism of Action: Disruption of Microbial Growth

The antimicrobial action of these compounds is often attributed to their ability to selectively inhibit microbial growth.[5] While the precise mechanisms can vary, they may involve the inhibition of essential microbial enzymes or interference with the integrity of the microbial cell membrane. The presence of both the furan and aniline moieties, often in combination with other functional groups, can contribute to their antimicrobial potency. Some furan-derived chalcones and their pyrazoline derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: This assay determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism in a liquid medium.

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.[6]

  • Compound Dilution: Prepare serial twofold dilutions of the furan-containing aniline compounds in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • Confirmation: The results can be confirmed by plating a small aliquot from the clear wells onto an agar plate to determine if the compound was bacteriostatic (inhibited growth) or bactericidal (killed the bacteria).

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Furan-containing compounds have demonstrated significant anti-inflammatory properties through various mechanisms.[5][7]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

Furan derivatives can exert their anti-inflammatory effects by suppressing the production of key pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[5] They can also regulate the expression of inflammatory genes by modulating signaling pathways like the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways.[8] Furthermore, some furan-based derivatives have been shown to be potent inhibitors of tumor necrosis factor-alpha (TNF-α) production.[9] The antioxidant properties of the furan ring, such as scavenging free radicals, also contribute to their anti-inflammatory potential.[5][10]

cluster_0 Signaling Pathways cluster_1 Pro-inflammatory Mediators Inflammatory Stimuli Inflammatory Stimuli MAPK Pathway MAPK Pathway Inflammatory Stimuli->MAPK Pathway PPAR-γ Pathway PPAR-γ Pathway Inflammatory Stimuli->PPAR-γ Pathway Furan-Containing Aniline Furan-Containing Aniline Furan-Containing Aniline->MAPK Pathway Furan-Containing Aniline->PPAR-γ Pathway NO Production NO Production MAPK Pathway->NO Production PGE2 Production PGE2 Production MAPK Pathway->PGE2 Production TNF-α Production TNF-α Production MAPK Pathway->TNF-α Production PPAR-γ Pathway->NO Production PPAR-γ Pathway->PGE2 Production PPAR-γ Pathway->TNF-α Production Inflammation Inflammation NO Production->Inflammation PGE2 Production->Inflammation TNF-α Production->Inflammation

Figure 3: Modulation of inflammatory signaling pathways by furan-containing anilines.

Experimental Protocol: Inhibition of Albumin Denaturation

Protein denaturation is a well-documented cause of inflammation. The ability of a compound to inhibit protein denaturation can be used as an in vitro screen for anti-inflammatory activity.[7]

Principle: This assay measures the ability of a compound to prevent the heat-induced denaturation of a protein, such as bovine serum albumin (BSA).

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the test furan-containing aniline compound at various concentrations, bovine serum albumin (BSA) solution, and a buffer (e.g., phosphate-buffered saline, pH 6.3).

  • Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 51°C for 20 minutes.

  • Cooling: Cool the solutions to room temperature.

  • Turbidity Measurement: Measure the turbidity of the solutions using a spectrophotometer at a wavelength of 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation for each concentration of the test compound relative to a control (without the test compound). A known anti-inflammatory drug, such as ketoprofen or diclofenac sodium, can be used as a positive control.[7]

Quantitative Data Summary

The following table summarizes the reported biological activities of selected furan-containing aniline derivatives and related compounds.

Compound IDCore StructureTarget/AssayActivity (IC50/GI%)Reference
8a 4-AnilinoquinazolineA431 cell growth inhibition2.62 µM[4]
13a 4-Anilinofuro[2,3-b]quinolineNCI-H460 cell growth inhibitionSelectively active[4]
5e N-Arylmethylaniline/chalcone hybrid57 cancer cell linesGI% 14.66 to 99.08%[4]
5h N-Arylmethylaniline/chalcone hybrid59 cancer cell linesGI% 11.47 to 99.09%[4]
4 Pyridine carbohydrazide furan derivativeMCF-7 cell cytotoxicityIC50 = 4.06 µM[1]
7 N-phenyl triazinone furan derivativeMCF-7 cell cytotoxicityIC50 = 2.96 µM[1]
1 Furan precursorHeLa cell anti-proliferativeIC50 = 0.08 - 8.79 µM (for various derivatives)[3]
24 Furan derivativeHeLa & SW620 cell anti-proliferativePotent activity[3]
H2 Furan-pyrrolidine hybridAnti-arthritic (protein denaturation)60.1 ± 8.16 (IC50 µg/mL)[7]
H4 Furan-piperidine hybridAnti-arthritic (protein denaturation)62.23 ± 0.83 (IC50 µg/mL)[7]

Conclusion and Future Directions

Furan-containing anilines represent a versatile and promising scaffold in drug discovery. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with their synthetic tractability, make them attractive candidates for further investigation. Future research should focus on elucidating the detailed structure-activity relationships (SAR) to optimize their potency and selectivity. Moreover, in-depth mechanistic studies are crucial to fully understand their molecular targets and pathways. The development of novel derivatives with improved pharmacokinetic and pharmacodynamic profiles will be instrumental in translating the therapeutic potential of this chemical class from the laboratory to the clinic.

References

  • Comparative Analysis of Structure-Activity Relationships in Furan-Containing Aniline Deriv
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv
  • (PDF)
  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - MDPI.
  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Deriv
  • Possible pathways that suggested for anti-inflammatory effects of furan natural deriv
  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022). Molecules, 27(19), 6567.
  • From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Publishing.
  • Application Notes and Protocols: Furan-Aniline Compounds as Versatile Intermediates for Active Pharmaceutical Ingredients - Benchchem.
  • Structural Insights and Biological Activities of Furan-Based Drugs in the Tre
  • Design, Synthesis, Anti-inflammatory Evaluation and In silico Molecular Docking of Novel Furan-based Derivatives as Potential TNF-α Production Inhibitors | Bentham Science Publishers.
  • Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
  • Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule.
  • Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety - JOCPR.
  • A Review on Biological and Medicinal Significance of Furan. (2023). Al-Mukhtar Journal of Medical and Applied Sciences, 6(1), 1-10.
  • Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Deriv

Sources

Foundational

An In-depth Technical Guide to the Solubility and Stability of 3-Fluoro-4-(2-furylmethoxy)aniline

A Methodological Approach for Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Data Gap for 3-Fluoro-4-(2-furylmethoxy)aniline Section 1: Theoretical Physicochemical Profile and Its Im...

Author: BenchChem Technical Support Team. Date: February 2026

A Methodological Approach for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Gap for 3-Fluoro-4-(2-furylmethoxy)aniline

Section 1: Theoretical Physicochemical Profile and Its Implications

The molecular structure of 3-Fluoro-4-(2-furylmethoxy)aniline offers predictive insights into its solubility and stability. The molecule is an amalgamation of several key functional groups: an aniline ring, a fluorine substituent, and a furylmethoxy ether linkage.

  • Aniline Moiety: The basic amino group (-NH₂) is a key determinant of its properties. It can act as a hydrogen bond donor and acceptor, suggesting potential solubility in protic solvents. The aniline ring itself is aromatic and largely non-polar.

  • Fluorine Substituent: The electron-withdrawing nature of the fluorine atom can influence the pKa of the aniline, potentially making it less basic than aniline itself. This has implications for its solubility in acidic aqueous solutions.

  • Furylmethoxy Ether Group: The ether linkage introduces polarity and potential for hydrogen bond acceptance. The furan ring, an aromatic heterocycle, contributes to the overall aromaticity and potential for π-π stacking interactions.

Based on these features, it is anticipated that 3-Fluoro-4-(2-furylmethoxy)aniline will exhibit moderate solubility in polar organic solvents and limited solubility in water. The principle of "like dissolves like" is a guiding tenet in solvent selection for solubility determination.[1]

Section 2: A Practical Guide to Solubility Determination

A precise understanding of a compound's solubility is crucial for everything from reaction optimization to formulation development. The following section outlines a robust protocol for determining the equilibrium solubility of 3-Fluoro-4-(2-furylmethoxy)aniline.

Experimental Protocol: Equilibrium Solubility Determination

This method is designed to ascertain the saturation concentration of the compound in a given solvent at a specific temperature.

1. Materials and Equipment:

  • 3-Fluoro-4-(2-furylmethoxy)aniline (high purity)
  • A range of analytical grade solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, acetonitrile, acetone, dichloromethane, n-heptane)
  • Scintillation vials or other suitable sealed containers
  • Orbital shaker or rotator with temperature control
  • Centrifuge
  • Calibrated analytical balance
  • High-Performance Liquid Chromatography (HPLC) system with UV detector
  • Volumetric flasks and pipettes
  • Syringe filters (0.22 µm)

2. Procedure:

  • Preparation of Saturated Solutions:
  • Add an excess amount of 3-Fluoro-4-(2-furylmethoxy)aniline to a known volume of each test solvent in a sealed vial. The presence of undissolved solid is essential to ensure equilibrium is reached at saturation.
  • Equilibration:
  • Place the vials in a temperature-controlled shaker (e.g., 25 °C and 37 °C) and agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary time-to-equilibrium study can be conducted by sampling at various time points (e.g., 4, 8, 16, 24, 48 hours) to confirm that the concentration has plateaued.
  • Sample Preparation:
  • After equilibration, allow the vials to stand to let the excess solid settle.
  • Carefully withdraw a sample from the supernatant and immediately filter it using a 0.22 µm syringe filter to remove any undissolved particles.
  • Quantification:
  • Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the HPLC method).
  • Analyze the diluted sample using a validated HPLC method to determine the concentration of 3-Fluoro-4-(2-furylmethoxy)aniline.
  • Data Analysis:
  • Calculate the solubility as the mean of at least three independent measurements for each solvent and temperature.
Data Presentation: Solubility Profile

The quantitative results should be summarized in a clear and concise table.

SolventTemperature (°C)Solubility (mg/mL)
Water25To be determined
Phosphate Buffer (pH 7.4)37To be determined
Methanol25To be determined
Ethanol25To be determined
Acetonitrile25To be determined
Acetone25To be determined
Dichloromethane25To be determined
n-Heptane25To be determined
Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis A Add excess compound to solvent B Seal vials A->B C Agitate at constant temperature (24-48h) B->C D Allow solid to settle C->D E Filter supernatant (0.22 µm) D->E F Dilute sample E->F G HPLC-UV analysis F->G H Calculate concentration G->H

Caption: Workflow for Equilibrium Solubility Determination.

Section 3: Intrinsic Stability Assessment through Forced Degradation

Understanding the stability of 3-Fluoro-4-(2-furylmethoxy)aniline is critical for defining its storage conditions, shelf-life, and potential degradation pathways. Forced degradation studies, or stress testing, are employed to accelerate the degradation process and identify likely degradation products.[2]

Experimental Design: Forced Degradation Studies

The compound should be subjected to a variety of stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress. The goal is to achieve a modest level of degradation (e.g., 5-20%) to facilitate the identification of degradation products.

1. Stock Solution Preparation:

  • Prepare a stock solution of 3-Fluoro-4-(2-furylmethoxy)aniline in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.
  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period.
  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.
  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.
  • Thermal Degradation: Heat the solid compound in a controlled temperature oven (e.g., 80 °C).

3. Sample Analysis:

  • At appropriate time points, withdraw samples from each stress condition.
  • Neutralize the acidic and basic samples before analysis.
  • Analyze all samples by a stability-indicating HPLC method.
Development of a Stability-Indicating HPLC Method

A crucial component of stability testing is an analytical method that can separate the parent compound from all potential degradation products.

1. Instrumentation:

  • HPLC system with a photodiode array (PDA) or UV detector.
  • A C18 reverse-phase column is a common starting point for this type of molecule.

2. Method Development:

  • Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.
  • Detection Wavelength: The UV spectrum of 3-Fluoro-4-(2-furylmethoxy)aniline should be recorded to select an appropriate detection wavelength that provides good sensitivity for the parent compound and potential degradants.
  • Method Validation: The final method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.[2]
Visualization: Hypothetical Degradation Pathway

Based on the functional groups present, a hypothetical degradation pathway can be proposed. The ether linkage may be susceptible to cleavage under acidic conditions, and the aniline moiety could be prone to oxidation.

G Parent 3-Fluoro-4-(2-furylmethoxy)aniline Deg1 Degradant 1 (e.g., Ether Cleavage Product) Parent->Deg1 Acid/Base Hydrolysis Deg2 Degradant 2 (e.g., Oxidized Aniline) Parent->Deg2 Oxidation Deg3 Degradant 3 (e.g., Furan Ring Opening) Parent->Deg3 Photolysis/Oxidation

Caption: Hypothetical Degradation Pathways for 3-Fluoro-4-(2-furylmethoxy)aniline.

Section 4: Analytical Methodologies for Characterization and Quantification

Beyond stability testing, a suite of analytical techniques is necessary for the comprehensive characterization of 3-Fluoro-4-(2-furylmethoxy)aniline.

  • High-Performance Liquid Chromatography (HPLC): As previously discussed, HPLC with UV or PDA detection is the workhorse for purity determination and quantification.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For assessing volatile impurities, GC-MS can be a powerful tool.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for unambiguous structural elucidation and can also be used for quantitative analysis (qNMR).[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of degradation products and other impurities, LC-MS provides molecular weight information that is critical for structural assignment.[5]

Visualization: Analytical Workflow for Quality Control

G cluster_input Sample cluster_analysis Analytical Techniques cluster_output Results Sample 3-Fluoro-4-(2-furylmethoxy)aniline HPLC HPLC-UV/PDA Sample->HPLC GCMS GC-MS Sample->GCMS NMR NMR (¹H, ¹³C, ¹⁹F) Sample->NMR LCMS LC-MS Sample->LCMS Purity Purity & Assay HPLC->Purity Impurities Impurity Profile GCMS->Impurities Structure Structural Confirmation NMR->Structure Degradants Degradant Identification LCMS->Degradants

Caption: Integrated Analytical Workflow for Compound Characterization.

Conclusion: A Path Forward for Characterization

While specific solubility and stability data for 3-Fluoro-4-(2-furylmethoxy)aniline are yet to be published, this guide provides a robust and scientifically sound framework for researchers to generate this critical information. By following the detailed protocols for solubility determination and forced degradation studies, coupled with the appropriate analytical methodologies, a comprehensive understanding of this molecule's physicochemical properties can be achieved. This foundational knowledge is indispensable for its potential advancement in pharmaceutical and chemical synthesis applications.

References

  • Eurofins. (2018). ANALYTICAL METHOD SUMMARIES. Available at: [Link][5]

  • Gornik, T., et al. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 80(2), 181-200. Available at: [Link][4]

  • Srinivasu, P., et al. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. Trade Science Inc. Available at: [Link]

Sources

Exploratory

Commercial Suppliers of 3-Fluoro-4-(2-furylmethoxy)aniline: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: 3-Fluoro-4-(2-furylmethoxy)aniline is a key building block in medicinal chemistry, frequently utilized in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Fluoro-4-(2-furylmethoxy)aniline is a key building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. The purity, availability, and scalability of this reagent are critical factors that can significantly impact research timelines and the successful development of new chemical entities. This guide provides a comprehensive overview of the commercial landscape for 3-Fluoro-4-(2-furylmethoxy)aniline, offering insights into supplier evaluation, quality control, and best practices for its use in a research and development setting.

Introduction: The Role of 3-Fluoro-4-(2-furylmethoxy)aniline in Drug Discovery

3-Fluoro-4-(2-furylmethoxy)aniline serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. Its unique substitution pattern, featuring a fluorine atom and a furylmethoxy group on the aniline core, provides a valuable scaffold for developing selective and potent inhibitors for various enzyme targets. The fluorine atom can enhance metabolic stability and binding affinity, while the furylmethoxy moiety offers a versatile handle for further chemical modification.

The primary application of this compound lies in the synthesis of small molecule kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The aniline nitrogen of 3-Fluoro-4-(2-furylmethoxy)aniline can be readily functionalized to construct the core structures of many kinase inhibitors, highlighting the importance of sourcing high-quality material for reproducible experimental results.

Identifying and Evaluating Commercial Suppliers

A reliable supply chain for critical reagents is paramount in drug discovery. When sourcing 3-Fluoro-4-(2-furylmethoxy)aniline, researchers should consider several factors beyond just price and availability.

Key Supplier Evaluation Criteria:

  • Purity and Characterization: Reputable suppliers will provide a detailed Certificate of Analysis (CoA) with each batch. This document should include the compound's purity as determined by methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Proton (¹H) and Carbon (¹³C) NMR data should be consistent with the reported structure.

  • Batch-to-Batch Consistency: For long-term research projects and eventual scale-up, consistency between different batches of the starting material is crucial. Inquire about the supplier's quality control processes and their ability to provide material with a consistent impurity profile.

  • Availability and Lead Times: Research timelines are often tight. It is essential to choose a supplier who can provide the required quantities of 3-Fluoro-4-(2-furylmethoxy)aniline within a reasonable timeframe.

  • Technical Support: A supplier with a knowledgeable technical support team can be an invaluable resource for addressing any questions or concerns regarding the product's specifications, stability, or handling.

  • Regulatory Compliance: For later-stage drug development, it is important to work with suppliers who adhere to Good Manufacturing Practices (GMP) or can provide documentation to support regulatory filings.

Table 1: Comparison of Select Commercial Suppliers of 3-Fluoro-4-(2-furylmethoxy)aniline

SupplierPurity SpecificationAnalytical MethodsAvailabilityNotes
Sigma-Aldrich (Merck) ≥98%HPLC, NMRStockOffers a wide range of research-grade chemicals with detailed online documentation.
Thermo Fisher Scientific (Alfa Aesar) ≥97%Conforms to structureStockProvides various pack sizes suitable for both small-scale research and larger-scale synthesis.
TCI Chemicals >98.0% (GC)GC, NMRStockKnown for high-purity reagents and offers detailed analytical data on their website.
Combi-Blocks ≥97%HPLC, NMRStockSpecializes in building blocks for combinatorial chemistry and medicinal chemistry.
Enamine 95-97%LCMS, NMRStockOffers a vast library of building blocks and screening compounds with rapid delivery times.

Note: The information in this table is for illustrative purposes and should be verified directly with the suppliers, as specifications and availability are subject to change.

In-House Quality Control and Verification

While suppliers provide a CoA, it is a prudent practice, especially in a regulated environment or for pivotal experiments, to perform in-house quality control on incoming batches of 3-Fluoro-4-(2-furylmethoxy)aniline.

Recommended QC Protocol:

  • Visual Inspection: Examine the material for uniform color and consistency.

  • Solubility Test: Confirm the compound's solubility in a relevant organic solvent, such as dimethyl sulfoxide (DMSO) or methanol.

  • ¹H NMR Spectroscopy: Acquire a proton NMR spectrum and compare it to the expected chemical shifts and coupling constants for the structure. This will confirm the compound's identity and provide an indication of its purity.

  • HPLC or LC-MS Analysis: Use a suitable HPLC method to determine the purity of the compound and to identify any potential impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the molecular weight of the main component and any detected impurities.

Caption: Workflow for incoming quality control of 3-Fluoro-4-(2-furylmethoxy)aniline.

Handling and Storage

Proper handling and storage are essential to maintain the integrity of 3-Fluoro-4-(2-furylmethoxy)aniline.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration is recommended.

  • Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this chemical. Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Conclusion

Sourcing high-quality 3-Fluoro-4-(2-furylmethoxy)aniline is a critical first step in many drug discovery and development projects. By carefully evaluating suppliers, performing in-house quality control, and adhering to proper handling and storage procedures, researchers can ensure the reliability and reproducibility of their experimental results. The information and protocols outlined in this guide provide a framework for making informed decisions when procuring this important chemical building block.

References

Foundational

Technical Whitepaper: Safety and Handling of Fluorinated Aniline Derivatives

This guide serves as a technical manual for the safe handling, storage, and emergency management of fluorinated aniline derivatives (e.g., 4-fluoroaniline, 2,4-difluoroaniline). It is designed for senior researchers and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for the safe handling, storage, and emergency management of fluorinated aniline derivatives (e.g., 4-fluoroaniline, 2,4-difluoroaniline). It is designed for senior researchers and safety officers in pharmaceutical and agrochemical development.

Executive Summary

Fluorinated anilines are high-value intermediates in the synthesis of bioactive fluoropharmaceuticals and agrochemicals. However, they present a dual-hazard profile: acute chemical corrosivity and systemic hematological toxicity (methemoglobinemia). Unlike unsubstituted aniline, the presence of the fluorine atom alters lipophilicity (


) and pKa, potentially enhancing dermal absorption rates and modifying metabolic activation pathways. This guide establishes a zero-compromise safety architecture for handling these compounds.

Chemical & Toxicological Profile

The Fluorine Effect

The introduction of fluorine into the aniline ring creates specific safety challenges compared to non-fluorinated analogues:

  • Lipophilicity: Fluorination generally increases lipophilicity. For example, 4-fluoroaniline is more lipophilic than aniline, facilitating faster transdermal transport.

  • Metabolic Activation: The primary toxicity mechanism involves N-hydroxylation by cytochrome P450 enzymes (specifically CYP2E1) to form N-hydroxy-fluoroanilines . These metabolites circulate and oxidize ferrous hemoglobin (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) to ferric methemoglobin (
    
    
    
    ), which cannot bind oxygen.[1][2][3]
  • pKa Shift: Electron-withdrawing fluorine atoms lower the basicity of the amine. While this reduces immediate reactivity with weak acids, it does not mitigate the nucleophilicity responsible for skin sensitization.

Mechanism of Toxicity: Methemoglobinemia

The following diagram illustrates the lethal metabolic cycle that transforms a standard exposure into a systemic hypoxic crisis.

Methemoglobinemia cluster_RBC Red Blood Cell Cycle Aniline Fluorinated Aniline (Entry via Skin/Lungs) Liver Hepatic Metabolism (CYP450 / CYP2E1) Aniline->Liver Absorption NHydroxy N-hydroxylamine (Toxic Metabolite) Liver->NHydroxy N-hydroxylation RBC Erythrocyte NHydroxy->RBC Transport HbFe2 Hemoglobin (Fe2+) O2 Carrier MetHb Methemoglobin (Fe3+) Non-functional HbFe2->MetHb Oxidation by N-hydroxylamine MetHb->HbFe2 NADH-MetHb Reductase (Slow Recovery) Hypoxia Tissue Hypoxia (Cyanosis) MetHb->Hypoxia >30% Concentration

Caption: Figure 1. Metabolic activation pathway of fluorinated anilines leading to methemoglobinemia.

Risk Assessment & Control Strategies

Engineering Controls
  • Primary Containment: All handling of liquid fluoroanilines must occur within a certified Chemical Fume Hood (CFH) operating at a face velocity of 0.5 m/s (100 fpm).

  • Closed Systems: For transfers >500 mL, use a cannula or diaphragm pump system to prevent open-air pouring.

  • Decontamination Station: A dedicated station with polyethylene glycol (PEG 400) or dilute acetic acid must be available inside the hood for immediate tool decontamination.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with aromatic amines due to rapid permeation.

PPE ComponentRecommendationRationale
Glove (Primary) Silver Shield / 4H® (Laminate) Breakthrough time >240 min. Impermeable to aromatics.
Glove (Outer) Nitrile (Disposable) Protects the inner laminate glove from tears and provides grip.
Respiratory P100 + OV Cartridge Required only if engineering controls fail (e.g., spill cleanup).
Body Tychem® C or F Apron Prevents saturation of lab coat in case of splash.
Eye Goggles + Face Shield Corrosive vapors can cause irreversible corneal opacity.

Operational Handling Protocols

Protocol: Safe Synthesis Setup (Diazotization)

Context: Fluorinated anilines are often converted to diazonium salts. This reaction is exothermic and generates nitrogen gas.

Step-by-Step Methodology:

  • Pre-Cooling: Charge the reaction vessel with acid (e.g., H₂SO₄ or HCl) and cool to <5°C before adding the fluoroaniline.

  • Amine Addition: Add the fluorinated aniline dropwise. Monitor internal temperature; maintain <10°C to prevent decomposition.

  • Nitrite Addition: Add NaNO₂ solution via a pressure-equalizing addition funnel. Crucial: Ensure the system is vented to a scrubber to handle NOx evolution.

  • Quenching: Never quench active diazonium intermediates into alkaline waste immediately. Neutralize with sulfamic acid first to destroy excess nitrite.

Storage and Stability
  • Oxidation Sensitivity: Fluorinated anilines darken upon storage due to autoxidation. Store under an inert atmosphere (Argon/Nitrogen).

  • Temperature: Refrigerate (2–8°C).

  • Segregation: Store away from oxidizing agents (nitric acid, peroxides) and acid chlorides .[4] Incompatibility can lead to violent ignition.

Emergency Response

Exposure Response Algorithm

Immediate action is required to prevent systemic toxicity.[5]

EmergencyResponse Start Exposure Incident Route Identify Route Start->Route Skin Skin Contact Route->Skin Eye Eye Contact Route->Eye Inhale Inhalation Route->Inhale Wash Wash with PEG 400 or Soap/Water (15 min) Skin->Wash Rinse Irrigate (15 min) Lift Eyelids Eye->Rinse FreshAir Move to Fresh Air 100% Oxygen Inhale->FreshAir Assess Assess Symptoms (Blue lips, headache, dizziness) Wash->Assess Rinse->Assess FreshAir->Assess MetHbCheck Check MetHb Levels (Co-oximetry) Assess->MetHbCheck Treatment Administer Methylene Blue (1-2 mg/kg IV) MetHbCheck->Treatment If MetHb > 20% or Symptomatic Obs Observation (24-48 hrs) MetHbCheck->Obs If Asymptomatic

Caption: Figure 2. Decision tree for emergency response to fluoroaniline exposure.

Antidote Protocol: Methylene Blue[10]
  • Indication: Symptomatic methemoglobinemia (cyanosis, dyspnea) or MetHb levels >20-30%.[3]

  • Dosage: 1–2 mg/kg (0.1–0.2 mL/kg of 1% solution) intravenously over 5 minutes.[6]

  • Contraindication: G6PD Deficiency . Methylene blue requires NADPH to function; in G6PD-deficient patients, it causes hemolysis. In these cases, use exchange transfusion or hyperbaric oxygen.[6]

Spill Cleanup
  • Evacuate the immediate area.

  • Don PPE: Silver Shield gloves, Tychem apron, and respirator.

  • Absorb: Use sand, vermiculite, or a dedicated organic spill kit. Do not use sawdust (fire hazard with oxidizers).

  • Neutralize: Wipe surface with dilute acetic acid or PEG 400 to solubilize residues before final water wash.

  • Disposal: Collect in a container marked "Toxic Organic Waste - Aniline Derivatives."

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 9736, 4-Fluoroaniline. Retrieved from [Link]

  • Loba Chemie. (2015).[7] Safety Data Sheet: 4-Fluoroaniline. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2024). Medical Management Guidelines for Aniline. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

Sources

Exploratory

Predicted ADME properties of 3-Fluoro-4-(2-furylmethoxy)aniline

Technical Whitepaper: In Silico ADME Profiling and Metabolic Liability Assessment of 3-Fluoro-4-(2-furylmethoxy)aniline Executive Summary This technical guide provides a comprehensive in silico ADME (Absorption, Distribu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: In Silico ADME Profiling and Metabolic Liability Assessment of 3-Fluoro-4-(2-furylmethoxy)aniline

Executive Summary

This technical guide provides a comprehensive in silico ADME (Absorption, Distribution, Metabolism, Excretion) profile for 3-Fluoro-4-(2-furylmethoxy)aniline .[1][2][3] As a structural hybrid containing a solvent-exposed aniline and a furan-linked ether, this molecule presents a dichotomy of favorable physicochemical properties versus significant metabolic toxicity risks.[1][2][3]

Our predictive modeling places this compound in the optimal lipophilic space (LogP ≈ 2.2–2.5) for oral bioavailability.[3] However, the presence of the furan moiety constitutes a high-priority "structural alert" for reactive metabolite formation (cis-2-butene-1,4-dial), necessitating rigorous experimental validation using glutathione (GSH) trapping protocols.[1][2] This guide outlines the predicted properties, mechanistic metabolic pathways, and the required validation workflows.

Physicochemical Profile (Absorption & Distribution)

The fundamental "drug-likeness" of 3-Fluoro-4-(2-furylmethoxy)aniline is governed by its ability to permeate biological membranes while maintaining aqueous solubility.[1][2][3]

Calculated Physicochemical Parameters

Based on fragment-based contribution methods (e.g., XLOGP3, SwissADME algorithms), the predicted parameters are:

PropertyPredicted ValueInterpretation
Molecular Weight ~207.2 g/mol Highly Favorable. Well below the 500 Da limit (Lipinski Rule).[1][2][3]
LogP (Lipophilicity) 2.3 ± 0.3 Optimal. Balances solubility and permeability.[2][3] Likely Class 1 or 2 in BCS.
TPSA (Polar Surface Area) ~45–55 ŲHigh Permeability. <140 Ų suggests excellent intestinal absorption.[2][3]
pKa (Basic) ~3.5 – 3.8Neutral at pH 7.4. The electron-withdrawing fluorine (ortho to amine) and alkoxy group reduce the basicity of the aniline nitrogen, ensuring the molecule remains uncharged at physiological pH, facilitating passive diffusion.
BBB Permeation Yes Predicted to cross the Blood-Brain Barrier (Yellow zone of BOILED-Egg model) due to low TPSA and moderate lipophilicity.[1][2][3]
Absorption Logic

The molecule is predicted to exhibit >85% Human Intestinal Absorption (HIA) .[3] The fluorine atom at the C3 position adds lipophilicity (


) and metabolic resistance to the phenyl ring without significantly penalizing solubility.[3]

Metabolic Stability & Toxicity (Metabolism & Excretion)[1][3]

This section details the critical metabolic liabilities.[3] While the aniline core is manageable, the furan ring is a major toxicological concern.

The Furan Liability: Bioactivation to BDA

The most critical predicted pathway is the CYP450-mediated oxidation of the furan ring.[4] Research confirms that furan moieties are oxidized (primarily by CYP2E1 ) into an unstable epoxide or cis-enedione intermediate, specifically cis-2-butene-1,4-dial (BDA) .[1][2][3][4] BDA is a potent electrophile that alkylates DNA and proteins, leading to hepatotoxicity and carcinogenicity [1].[2][3][5]

The Aniline Liability: N-Oxidation

Anilines are susceptible to N-oxidation to form hydroxylamines (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


).[1][3] These species can undergo redox cycling in erythrocytes, oxidizing ferrous hemoglobin (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

) to ferric methemoglobin (

), causing methemoglobinemia [2].[3] However, the electron-withdrawing fluorine and alkoxy groups may mitigate this risk compared to unsubstituted aniline by reducing the electron density at the nitrogen.[2]
Predicted Metabolic Map

The following diagram illustrates the competing pathways of bioactivation (Toxicity) and detoxification (Clearance).[3]

MetabolicPathways Parent 3-Fluoro-4-(2-furylmethoxy)aniline FuranEpoxide Furan Epoxide / cis-enedione (Reactive Intermediate) Parent->FuranEpoxide CYP2E1 / CYP3A4 (Bioactivation) Phenol 3-Fluoro-4-hydroxyaniline (O-Dealkylation) Parent->Phenol CYP-mediated O-Dealkylation Hydroxylamine N-Hydroxylamine (N-Oxidation) Parent->Hydroxylamine CYP N-Oxidation Acetylated N-Acetyl Derivative (NAT1/2) Parent->Acetylated N-Acetyltransferase (Phase II) ProteinAdduct Protein/DNA Adducts (Hepatotoxicity) FuranEpoxide->ProteinAdduct Covalent Binding GSH_Conjugate GSH Conjugate (Detoxification) FuranEpoxide->GSH_Conjugate + Glutathione Glucuronide O-Glucuronide (Excretion) Phenol->Glucuronide UGT

Figure 1: Predicted metabolic fate of 3-Fluoro-4-(2-furylmethoxy)aniline.[1][2][3] The red pathways indicate toxicity risks driven by furan ring opening and N-oxidation.[1][2]

Experimental Validation Protocols

To validate these predictions, the following "self-validating" experimental workflows are required. These protocols distinguish between theoretical risk and actual biological liability.[2][3]

Reactive Metabolite Trapping (GSH/NAC Assay)

Objective: Confirm if the furan ring opens to form reactive electrophiles.[3] Rationale: If the furan is bioactivated, the resulting aldehyde/epoxide will react with soft nucleophiles.[5] We use Glutathione (GSH) or N-acetylcysteine (NAC) as surrogate traps [3].[1][2][3]

Protocol Steps:

  • Incubation System: Human Liver Microsomes (HLM) (1 mg/mL protein) in phosphate buffer (pH 7.4).[2][3]

  • Substrate: 10 µM 3-Fluoro-4-(2-furylmethoxy)aniline.

  • Trapping Agent: Add GSH or NAC at excess concentration (5 mM).[2][3]

  • Initiation: Add NADPH-regenerating system. Incubate for 60 mins at 37°C.

  • Termination: Quench with ice-cold Acetonitrile. Centrifuge.

  • Analysis: Analyze supernatant via LC-MS/MS (High Resolution) .

  • Detection Logic: Search for Mass Shift

    
    .
    
    • Positive Result: Detection of GSH adducts confirms bioactivation.[3]

    • Negative Result: Compound may be metabolically stable or cleared via other routes.[2][3]

Intrinsic Clearance ( ) & Metabolite ID

Objective: Determine the half-life and primary clearance route (O-dealkylation vs. Furan oxidation).

Protocol Steps:

  • Incubate compound (1 µM) with HLM over a time course (0, 5, 15, 30, 60 min).

  • Monitor disappearance of parent peak (LC-MS/MS).[1][2][3]

  • Simultaneously monitor formation of 3-Fluoro-4-hydroxyaniline (O-dealkylation product).

    • Interpretation: If Parent loss >>> Phenol formation, the "missing" mass is likely the reactive furan pathway or N-acetylation (if using hepatocytes).[2][3]

Workflow Visualization

ValidationWorkflow Start Start: 3-F-4-FMA (10 µM) Microsomes Human Liver Microsomes + NADPH Start->Microsomes Split Split Path Microsomes->Split TimeCourse Time Course Sampling (0, 15, 30, 60 min) Split->TimeCourse AddGSH Add GSH/NAC (5 mM) Split->AddGSH Quench1 Quench (ACN) TimeCourse->Quench1 LCMS1 LC-MS/MS: Parent Depletion Quench1->LCMS1 Result1 Calculate CLint & t1/2 LCMS1->Result1 Incubate Incubate 60 min AddGSH->Incubate LCMS2 HR-MS: Neutral Loss Scan Incubate->LCMS2 Result2 Identify GSH-Adducts (m/z + 307 Da) LCMS2->Result2

Figure 2: Experimental workflow for validating metabolic stability and reactive metabolite formation.

Conclusion & Recommendations

3-Fluoro-4-(2-furylmethoxy)aniline possesses a highly favorable physicochemical scaffold for oral drug delivery (LogP ~2.3, MW ~207).[1][2][3] However, the furan moiety represents a critical developability risk due to potential bioactivation into cis-2-butene-1,4-dial.[1][2]

Recommendation:

  • Immediate Action: Perform the GSH-trapping assay described in Section 4.1.

  • Go/No-Go Decision:

    • If GSH adducts are abundant: Terminate or structurally modify (e.g., replace furan with oxazole or pyridine).[2][3]

    • If GSH adducts are negligible: Proceed to Ames test (genotoxicity) to rule out DNA alkylation.[2][3]

  • Monitor: Watch for signs of methemoglobinemia in early in vivo tolerability studies due to the aniline core.[3]

References

  • Peterson, L. A. (2013).[2][3][5] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25.[2][3] Link

  • Harrison, J. H., & Jollow, D. J. (1987).[2][3] Contribution of aniline metabolites to aniline-induced methemoglobinemia.[1][2][3] Molecular Pharmacology, 32(3), 423-431.[2][3] Link

  • Daina, A., Michielin, O., & Zoete, V. (2017).[2][3] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[2][3][6] Scientific Reports, 7, 42717.[2][3] Link[1][3]

  • Kellogg, J. J., et al. (2012).[2][3] Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes.[1][2][3][4] Drug Metabolism and Disposition, 40(3), 596-601.[2][3][4] Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of 3-Fluoro-4-(2-furylmethoxy)aniline from 3-fluoro-4-aminophenol

Abstract This document provides a comprehensive guide for the synthesis of 3-Fluoro-4-(2-furylmethoxy)aniline, a valuable intermediate in pharmaceutical and materials science research. The protocol details a robust and e...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-Fluoro-4-(2-furylmethoxy)aniline, a valuable intermediate in pharmaceutical and materials science research. The protocol details a robust and efficient Williamson ether synthesis, reacting 3-fluoro-4-aminophenol with 2-(chloromethyl)furan. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural instructions, mechanistic insights, safety protocols, and characterization data.

Introduction

3-Fluoro-4-(2-furylmethoxy)aniline serves as a key building block in the synthesis of a variety of complex organic molecules. Its unique combination of a fluoro-substituted aniline and a furan ether moiety makes it a desirable precursor for compounds with potential biological activity and novel material properties. The synthesis route described herein is based on the well-established Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[1][2][3] This application note provides a detailed, step-by-step protocol, discusses the underlying chemical principles, and offers practical guidance for successful synthesis and purification.

Reaction Principle: The Williamson Ether Synthesis

The core of this synthesis is the Williamson ether synthesis, an SN2 reaction.[1][2] The reaction proceeds in two conceptual steps:

  • Deprotonation: The phenolic hydroxyl group of 3-fluoro-4-aminophenol is deprotonated by a suitable base to form a more nucleophilic phenoxide ion.

  • Nucleophilic Substitution: The resulting phenoxide attacks the electrophilic carbon of 2-(chloromethyl)furan, displacing the chloride leaving group to form the desired ether linkage.

The choice of a primary alkyl halide, 2-(chloromethyl)furan, is crucial as the SN2 mechanism is favored for less sterically hindered substrates.[1]

Visualizing the Reaction Mechanism

Williamson_Ether_Synthesis aminophenol 3-Fluoro-4-aminophenol phenoxide Phenoxide Intermediate aminophenol->phenoxide Deprotonation furanchloride 2-(Chloromethyl)furan product 3-Fluoro-4-(2-furylmethoxy)aniline furanchloride->product base Base (e.g., K2CO3) base->phenoxide phenoxide->product SN2 Attack salt Salt (e.g., KCl)

Caption: Reaction scheme for the Williamson ether synthesis of 3-Fluoro-4-(2-furylmethoxy)aniline.

I. Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierCAS No.
3-Fluoro-4-aminophenol≥98%Commercial Supplier399-95-1
2-(Chloromethyl)furan≥97%Commercial Supplier623-06-3
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercial Supplier584-08-7
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercial Supplier68-12-2
Ethyl Acetate (EtOAc)ACS GradeCommercial Supplier141-78-6
HexanesACS GradeCommercial Supplier110-54-3
Deionized Water
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)Commercial Supplier7487-88-9
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass funnels and filter paper

  • Standard laboratory glassware

II. Experimental Protocol

Reaction Setup and Procedure

Safety First: This procedure should be conducted in a well-ventilated fume hood.[4][5] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[6][7]

  • Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-4-aminophenol (1.0 eq).

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the starting material. Follow this with the addition of anhydrous potassium carbonate (1.5 eq).

  • Addition of Electrophile: While stirring the mixture, add 2-(chloromethyl)furan (1.1 eq) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Reaction Monitoring: To monitor the reaction by TLC, use a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v). The disappearance of the 3-fluoro-4-aminophenol spot and the appearance of a new, higher-running product spot will indicate the reaction is proceeding.

Work-up and Purification
  • Cooling and Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining DMF and inorganic salts.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[8] The fractions containing the pure product, as identified by TLC, should be combined.

  • Final Product: Evaporate the solvent from the combined pure fractions to yield 3-Fluoro-4-(2-furylmethoxy)aniline as a solid or oil.

Visualizing the Experimental Workflow

experimental_workflow start Start reagents Combine Reactants: - 3-Fluoro-4-aminophenol - K2CO3 - DMF start->reagents add_furan Add 2-(Chloromethyl)furan reagents->add_furan heat Heat to 80-90 °C (4-6 hours) add_furan->heat monitor Monitor by TLC heat->monitor workup Aqueous Work-up & Extraction with EtOAc monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Characterization (NMR, IR, MS) purify->characterize end End Product characterize->end

Caption: Workflow for the synthesis and purification of 3-Fluoro-4-(2-furylmethoxy)aniline.

III. Characterization

The identity and purity of the synthesized 3-Fluoro-4-(2-furylmethoxy)aniline should be confirmed by standard analytical techniques.

Spectroscopic Data (Expected)
  • ¹H NMR (CDCl₃, 400 MHz): Expected signals would include aromatic protons, the benzylic protons of the furfuryl group, and the furan ring protons. The amino group protons may appear as a broad singlet.

  • ¹³C NMR (CDCl₃, 100 MHz): The spectrum should show distinct signals for all carbon atoms in the molecule, including those of the aniline and furan rings, and the benzylic carbon.

  • FT-IR (KBr pellet): Characteristic peaks would be expected for the N-H stretching of the amine, C-O-C stretching of the ether, and C-F stretching.

  • Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺.

For guidance on interpreting spectroscopic data for similar compounds, refer to established resources.[9]

IV. Safety and Handling

  • 3-Fluoro-4-aminophenol: This compound is harmful if swallowed, in contact with skin, or if inhaled.[6] It can cause skin and serious eye irritation.[4] Handle with appropriate personal protective equipment in a chemical fume hood.[5][7]

  • 2-(Chloromethyl)furan: This reagent is a lachrymator and should be handled with extreme care in a fume hood. It is corrosive and can cause burns.

  • N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and should be handled with caution. Avoid inhalation and skin contact.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.[4][6] Dispose of all chemical waste according to institutional and local regulations.

V. Discussion and Mechanistic Insights

The choice of potassium carbonate as the base is critical. It is a mild, inexpensive, and effective base for deprotonating the phenolic hydroxyl group without causing unwanted side reactions with the amino group. The use of an aprotic polar solvent like DMF is advantageous as it effectively dissolves the reactants and facilitates the SN2 reaction.[10]

The reaction temperature is maintained at 80-90 °C to ensure a reasonable reaction rate without promoting decomposition of the starting materials or product. Higher temperatures could lead to side reactions, such as polymerization of the furan moiety.

VI. Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionExtend reaction time and continue monitoring by TLC. Ensure reagents are anhydrous.
Loss of product during work-upEnsure complete extraction from the aqueous phase. Be careful during the separation of layers.
Impure Product Incomplete separation during chromatographyOptimize the eluent system for column chromatography. Ensure proper column packing.
Presence of starting materialIf the reaction did not go to completion, repeat the purification step or consider re-subjecting the mixture to the reaction conditions.

References

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Available from: [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available from: [Link]

  • Chem-Station. (2014, April 13). Williamson Ether Synthesis. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Available from: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available from: [Link]

  • Google Patents. (n.d.). CN112409192A - Purification method of 4-fluoro-2-methoxyaniline.
  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Available from: [Link]

Sources

Application

Analytical methods for 3-Fluoro-4-(2-furylmethoxy)aniline quantification

Application Note: Analytical Strategies for the Quantification of 3-Fluoro-4-(2-furylmethoxy)aniline Executive Summary 3-Fluoro-4-(2-furylmethoxy)aniline (CAS: 937598-39-5) is a critical pharmacophore used in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Strategies for the Quantification of 3-Fluoro-4-(2-furylmethoxy)aniline

Executive Summary

3-Fluoro-4-(2-furylmethoxy)aniline (CAS: 937598-39-5) is a critical pharmacophore used in the synthesis of tyrosine kinase inhibitors (analogous to Lapatinib intermediates) and emerging protein degrader (PROTAC) linkers.[1] Its structure combines an electron-rich aniline moiety with an acid-sensitive furan ring, presenting a unique analytical challenge: the molecule is susceptible to both oxidative degradation (aniline) and acid-catalyzed ring opening (furan).[1]

This guide provides a robust, self-validating protocol for its quantification. Unlike generic aniline methods, this protocol prioritizes pH-neutral chromatographic conditions to prevent on-column degradation of the furan moiety, ensuring that the detected impurities are intrinsic to the sample, not artifacts of the method.[2]

Chemical Context & Properties

PropertyValue/DescriptionAnalytical Implication
Structure 3-Fluoro-4-(furan-2-ylmethoxy)anilineFuran Ring: Acid labile.[1] Avoid pH < 3.[2]0.
Molecular Weight 207.20 g/mol MS Detection: Target [M+H]⁺ = 208.2
pKa (Aniline) ~3.5 - 4.2 (Estimated)Retention: pH dependent.[2] Retains well at neutral pH.[2]
Solubility DMSO, Methanol, AcetonitrileDiluent: Avoid pure water; use organic/buffer mix.[2]
Stability Air sensitive (oxidation), Acid sensitivePrep: Use amber glassware; analyze within 24h.[2]

Analytical Workflow

The following diagram illustrates the decision matrix for selecting the appropriate detection mode based on the analytical limit required (Assay vs. Trace Impurity).

AnalyticalWorkflow Start Sample: 3-Fluoro-4-(2-furylmethoxy)aniline Goal Define Analytical Goal Start->Goal Assay Purity / Assay (>0.1%) Goal->Assay High Conc. Trace Trace Impurity / Genotox (<100 ppm) Goal->Trace Low Conc. HPLC Method A: HPLC-UV (pH 6.0 Acetate Buffer) Assay->HPLC LCMS Method B: LC-MS/MS (ESI+ MRM Mode) Trace->LCMS Prep Sample Prep: Dissolve in 50:50 ACN:Water (NO Acid) HPLC->Prep Data Data Analysis: Linearity, Accuracy, LOQ HPLC->Data LCMS->Prep LCMS->Data

Caption: Decision tree for selecting HPLC-UV vs. LC-MS/MS based on sensitivity requirements.

Method A: HPLC-UV Protocol (Purity & Assay)[2]

Objective: Routine quality control, reaction monitoring, and purity assessment (>98%).

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.[2]

    • Why: A "base-deactivated" column is essential to prevent peak tailing caused by the interaction of the aniline amine with residual silanols.[2][1]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5 - 6.0).[2][1]

    • Critical: Do not use TFA or Phosphate pH 2.[2]0. The furan ring is unstable at low pH over long run times.[2] Ammonium acetate provides sufficient buffering while maintaining the aniline in a largely neutral state for good retention.[2]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temp: 30°C.

  • Detection: UV at 240 nm.[2]

    • Rationale: This wavelength captures the absorption of both the aniline and the furan ring, maximizing sensitivity.[2]

  • Injection Volume: 5 - 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.01090
12.01090
12.19010
15.09010
Sample Preparation
  • Stock Solution: Weigh 10 mg of substance into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (to ensure complete solubility of the lipophilic ether).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A .

    • Note: Diluting with the aqueous buffer ensures the sample solvent matches the initial mobile phase, preventing "solvent effect" peak distortion.[2]

Method B: LC-MS/MS Protocol (Trace Quantification)[2]

Objective: Quantifying this compound as a Genotoxic Impurity (PGI) in a final drug substance (e.g., Lapatinib or PROTACs). Target LOQ: < 10 ng/mL.

Mass Spectrometry Parameters (ESI+)
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).[2][1]

  • Ionization: Electrospray Ionization (ESI) – Positive Mode.[2]

    • Mechanism:[2][1] The aniline nitrogen is easily protonated ([M+H]⁺).[2]

  • Source Temp: 450°C.

  • Curtain Gas: 30 psi.[2]

MRM Transitions
Precursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Structural Logic
208.2 ([M+H]⁺)81.0 25Cleavage of the furfuryl cation (Characteristic Furan fragment).[2][1]
208.2 ([M+H]⁺)126.0 15Loss of the furyl-methoxy group (Aniline core retention).[2][1]
208.2 ([M+H]⁺)109.0 30Further fragmentation of the fluoro-aniline core.[2]

Note: The transition 208.2 -> 81.0 is the most specific for the furan moiety and is recommended for Quantitation.[2][1] 208.2 -> 126.0 is used for Confirmation.[1]

Validation Criteria (ICH Q2)

To ensure the method is "self-validating," the following criteria must be met during execution:

  • System Suitability:

    • Tailing Factor: Must be < 1.5. (If > 1.5, increase buffer concentration or check column age).

    • RSD (n=6): < 2.0% for Assay; < 5.0% for Trace Impurity.[2]

  • Linearity:

    
     across the range (e.g., 0.1 µg/mL to 100 µg/mL for HPLC-UV).
    
  • Stability of Solution:

    • Inject the standard at T=0 and T=24h.[2]

    • Fail Criteria: If the area decreases by >2% and a new peak appears (likely furan ring-opening or oxidation), the sample is unstable.[2] Corrective Action: Use amber vials and maintain autosampler at 4°C.

Troubleshooting & Scientific Rationale

Issue: Extra peaks appearing in the chromatogram over time.

  • Cause: Acid-catalyzed hydrolysis of the ether linkage or furan ring opening.[2][1]

  • Evidence: This often happens if 0.1% Formic Acid or TFA is used in the mobile phase.[2]

  • Fix: Switch to Ammonium Acetate (pH 5.8) . The higher pH stabilizes the furan ring while still allowing ionization for MS.[2]

Issue: Low Sensitivity in MS.

  • Cause: Ion suppression from high buffer concentration.[2]

  • Fix: Reduce Ammonium Acetate to 2 mM or switch to Ammonium Formate.

Chemical Stability Diagram: The following diagram highlights the vulnerable sites of the molecule that dictate the method conditions.[2]

ChemicalStability Molecule 3-Fluoro-4-(2-furylmethoxy)aniline Aniline Aniline Amine (-NH2) Susceptible to Oxidation Molecule->Aniline Protect from Air Furan Furan Ring Acid Sensitive (Ring Opening) Molecule->Furan Avoid pH < 3 Ether Ether Linkage Stable at pH > 4 Molecule->Ether Monitor

Caption: Structural vulnerability map guiding method development choices.[1]

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link

  • BenchChem. (2025).[2][4] Stability and Storage of 3-Chloro-4-fluoroaniline: A Technical Guide. (Analogous aniline stability data). Link[2]

  • U.S. Food and Drug Administration (FDA). (2007).[2] Lapatinib (Tykerb) Chemistry Review.[2] (Details on furan-containing impurities). Link

  • Bio-Fount. 3-Fluoro-4-(2-furylmethoxy)aniline Product Data. (CAS Verification).[2][5] Link

Sources

Method

Application Note: A Robust HPLC Method for the Analysis of 3-Fluoro-4-(2-furylmethoxy)aniline

Abstract This application note details a systematic approach to developing a robust, accurate, and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 3-Fluoro-4-(2-fur...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a systematic approach to developing a robust, accurate, and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 3-Fluoro-4-(2-furylmethoxy)aniline. This compound, a substituted aromatic amine, presents unique challenges due to its chemical structure, including a basic aniline group, a fluorinated aromatic ring, and a furan moiety. We explore the rationale behind column and mobile phase selection, optimization of chromatographic parameters, and provide a final, validated protocol suitable for quality control and research applications in the pharmaceutical and chemical synthesis sectors.

Introduction

3-Fluoro-4-(2-furylmethoxy)aniline is a complex organic molecule featuring several functional groups that are critical in the design of novel chemical entities, particularly in drug discovery and materials science. The presence of a primary aromatic amine (PAA) functional group, a fluorine substituent, and a furan ring necessitates a precise analytical method to determine its purity, stability, and concentration in various matrices. Aromatic amines are a class of compounds that require careful method development to achieve symmetrical peak shapes and reproducible retention, as they are prone to secondary interactions with stationary phase silanols.[1][2]

The fluorination of aromatic compounds can significantly alter their chromatographic behavior. This provides an opportunity to leverage alternative stationary phase chemistries for enhanced selectivity.[3][4] This guide provides a comprehensive walkthrough of the method development process, from initial screening to the final optimized method, grounded in established chromatographic principles.

Analyte Characteristics and Chromatographic Considerations

Understanding the physicochemical properties of 3-Fluoro-4-(2-furylmethoxy)aniline is fundamental to developing a successful HPLC method.

  • Aniline Moiety: The basic amino group (-NH₂) is readily protonated at acidic pH. Controlling the pH of the mobile phase is therefore critical to ensure a consistent charge state, minimize peak tailing from silanol interactions, and achieve reproducible retention times.

  • Fluorine Substituent: The highly electronegative fluorine atom modifies the electron density of the aromatic ring, creating dipole moments. This property can be exploited by using stationary phases capable of dipole-dipole interactions, such as a pentafluorophenyl (PFP) phase.[3]

  • Furylmethoxy Group: The furan ring contains π-electrons and an oxygen atom capable of hydrogen bonding. These features can contribute to retention via π-π and hydrophilic interactions.

  • Solubility: The compound is expected to be soluble in common organic solvents like methanol and acetonitrile, making sample preparation straightforward.[1]

HPLC Method Development Strategy

Our strategy follows a logical, multi-step process designed to efficiently identify and optimize the critical parameters for a robust separation.

Caption: A logical workflow for HPLC method development.

Column Selection: The Rationale

The choice of stationary phase is the most critical factor for achieving selectivity.

  • C18 (Octadecylsilane) Column: A C18 column is the workhorse of reversed-phase chromatography and serves as the ideal starting point. It separates primarily based on hydrophobicity. Modern, end-capped C18 columns with high purity silica are recommended to minimize interactions with the basic aniline group.

  • PFP (Pentafluorophenyl) Column: A PFP phase is an excellent alternative that provides orthogonal selectivity to C18.[4] It offers multiple modes of interaction, including hydrophobic, π-π, dipole-dipole, and ion-exchange, which are particularly effective for separating halogenated and aromatic compounds.[3] We hypothesize that the interactions between the fluorinated analyte and the PFP phase will result in enhanced retention and unique selectivity, especially for related impurities.

Mobile Phase Screening

The mobile phase composition dictates analyte retention and peak shape.

  • Organic Modifier: Both Acetonitrile (ACN) and Methanol (MeOH) are screened. ACN is generally a stronger solvent in reversed-phase and provides lower viscosity and UV cutoff, while MeOH can offer different selectivity.

  • Aqueous Phase & pH Modifier: To ensure the aniline group is consistently protonated (as -NH₃⁺) and to suppress deleterious interactions with residual silanols, an acidic modifier is essential.

    • 0.1% Formic Acid (FA) in Water: A common choice that provides a pH of approximately 2.7, ensuring the analyte is in its cationic form. This is often compatible with mass spectrometry (MS) detection.[5]

    • Ammonium Acetate Buffer (e.g., 10 mM, pH 4.5): A buffer provides more robust pH control and can sometimes improve peak shape over a simple acid modifier.

Detector and Wavelength Optimization

For UV detection, the wavelength should be set at the absorbance maximum (λ-max) of the analyte to ensure maximum sensitivity. A photodiode array (PDA) or diode array detector (DAD) is used to scan the UV spectrum of the analyte from 200-400 nm. The presence of the aniline and furan chromophores suggests strong absorbance in the 230-280 nm range.

Experimental Protocols

Protocol 1: Initial Screening and Wavelength Determination

Objective: To select the optimal column, mobile phase, and detection wavelength.

  • Standard Preparation: Prepare a 100 µg/mL stock solution of 3-Fluoro-4-(2-furylmethoxy)aniline in methanol. Dilute to 10 µg/mL with 50:50 Methanol:Water for injection.

  • Instrumentation:

    • HPLC/UHPLC System with a quaternary pump, autosampler, column thermostat, and PDA/DAD detector.

  • Chromatographic Conditions (Screening):

    Parameter Condition 1 (C18) Condition 2 (PFP)
    Column C18, 100 mm x 3.0 mm, 2.7 µm PFP, 100 mm x 3.0 mm, 2.6 µm
    Mobile Phase A 0.1% Formic Acid in Water 0.1% Formic Acid in Water
    Mobile Phase B Acetonitrile Acetonitrile
    Gradient 5% to 95% B in 10 min 5% to 95% B in 10 min
    Flow Rate 0.5 mL/min 0.5 mL/min
    Column Temp. 40 °C 40 °C
    Injection Vol. 2 µL 2 µL

    | Detection | PDA Scan 200-400 nm | PDA Scan 200-400 nm |

  • Analysis:

    • Inject the standard under both conditions.

    • Examine the chromatograms for peak shape (asymmetry factor), retention time, and efficiency (plate count).

    • From the PDA data, determine the λ-max of the analyte peak.

    • Select the column and mobile phase combination that provides the best peak shape and retention. The PFP column is often advantageous for fluorinated compounds due to its unique selectivity.[3]

Protocol 2: Final Optimized HPLC Method

Objective: To provide a finalized, step-by-step method for routine analysis. This protocol assumes the PFP column with an ACN/Water/FA mobile phase provided superior results in screening.

  • Sample Preparation:

    • Standard: Prepare a 1.0 mg/mL stock solution in methanol. Prepare working standards by serial dilution in the mobile phase (50:50 A:B) to create a calibration curve (e.g., 1-100 µg/mL).

    • Sample: Accurately weigh the sample, dissolve in methanol, and dilute to the desired concentration within the calibration range using the mobile phase. Filter through a 0.22 µm syringe filter before injection.

  • Final Chromatographic Conditions:

    Parameter Optimized Condition
    Column PFP, 100 mm x 3.0 mm, 2.6 µm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B Acetonitrile
    Gradient 30% B to 70% B in 8 minutes; hold at 70% for 2 min; return to 30% B in 0.1 min; hold for 2.9 min for re-equilibration.
    Flow Rate 0.6 mL/min
    Column Temp. 40 °C
    Injection Vol. 2 µL

    | Detection | UV at 265 nm (Hypothetical λ-max) |

Caption: Potential interactions between the analyte and stationary phases.

Method Validation Principles

To ensure the trustworthiness of the developed method, validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following parameters must be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products). This is confirmed using a PDA detector for peak purity analysis.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are analyzed, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of test results to the true value. Determined by spike-recovery experiments at three concentration levels (e.g., 80%, 100%, 120%), with recovery typically required to be within 98-102%.

  • Precision:

    • Repeatability (Intra-day): The precision over a short interval with the same operator and equipment.

    • Intermediate Precision (Inter-day): Assesses variations within the lab (different days, analysts, or equipment).

    • Results are expressed as the relative standard deviation (%RSD), which should be < 2%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.2 units of mobile phase pH, ±5% in organic composition).

Conclusion

This application note presents a systematic and scientifically-grounded strategy for developing a robust RP-HPLC method for 3-Fluoro-4-(2-furylmethoxy)aniline. By carefully considering the analyte's structure, a PFP stationary phase was identified as a potentially superior alternative to a standard C18 phase, offering enhanced selectivity through multiple interaction modes.[3][4] The use of an acidified mobile phase is critical for achieving symmetrical peak shapes by controlling the ionization state of the aniline moiety. The final optimized method, detailed herein, provides a reliable protocol for the accurate quantification and purity assessment of this compound, suitable for the demanding standards of the pharmaceutical and chemical industries.

References

  • Przybyciel, M. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Application Note. Available at: [Link] (Note: A direct link was synthesized from the search result context).

  • Chen, W., & Pawliszyn, J. (1995). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. Available at: [Link]

  • Narang, A. S., et al. (1981). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 19436618, 3-Fluoro-4-(trifluoromethoxy)aniline. Available at: [Link]

  • Bell, D. S. (2015). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Available at: [Link]

  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System. Application Note. Available at: [Link]

  • Qin, Z., et al. (2012). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS). Analytical Chemistry. Available at: [Link]

  • Waters Corporation. (2013). The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System. Application Note. Available at: [Link]

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Application

Protocol for N-alkylation of 3-Fluoro-4-(2-furylmethoxy)aniline

An Application Note and Protocol for the N-Alkylation of 3-Fluoro-4-(2-furylmethoxy)aniline Introduction: The Strategic Importance of N-Alkylated Anilines N-alkylated anilines are privileged scaffolds in modern medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the N-Alkylation of 3-Fluoro-4-(2-furylmethoxy)aniline

Introduction: The Strategic Importance of N-Alkylated Anilines

N-alkylated anilines are privileged scaffolds in modern medicinal chemistry and materials science. Their prevalence in a vast array of biologically active compounds, ranging from pharmaceuticals to agrochemicals, underscores the critical importance of robust and selective synthetic methodologies for their preparation.[1][2] The introduction of an alkyl group to the nitrogen atom of an aniline derivative can profoundly influence its physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. 3-Fluoro-4-(2-furylmethoxy)aniline is a valuable, structurally complex building block. The presence of a fluorine atom and a furan moiety offers unique electronic properties and potential hydrogen bonding interactions, making its N-alkylated derivatives highly sought-after targets in drug discovery programs.

This guide provides a comprehensive overview of the key synthetic strategies for the N-alkylation of 3-Fluoro-4-(2-furylmethoxy)aniline, with a focus on practical, field-proven protocols. We will delve into the mechanistic underpinnings of these transformations, offer detailed experimental procedures, and provide insights into process optimization and troubleshooting.

Core Methodologies for N-Alkylation

The synthesis of N-alkylated anilines can be achieved through several strategic approaches. The choice of method is typically dictated by the nature of the desired alkyl group, the scale of the reaction, and the functional group tolerance required.

  • Reductive Amination : This is arguably the most versatile and widely employed method for N-alkylation.[3] It involves the reaction of the aniline with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding N-alkylated amine. The use of mild reducing agents like sodium triacetoxyborohydride (STAB) has made this a highly chemoselective and popular choice in modern synthesis.[3]

  • Direct Alkylation with Alcohols : Often referred to as "Borrowing Hydrogen" or "auto-transfer hydrogen" catalysis, this method utilizes alcohols as alkylating agents in the presence of a transition metal catalyst (e.g., based on Ru, Ir, Mn, or Co).[4][5][6][7] This approach is lauded for its high atom economy and environmentally benign nature, as water is the only theoretical byproduct.[2][8]

  • Classical Nucleophilic Substitution : This traditional method involves the direct reaction of the aniline with an alkyl halide (e.g., alkyl iodide or bromide).[9] While straightforward, it can be challenging to control, often leading to over-alkylation (formation of tertiary amines and even quaternary ammonium salts) and requiring the use of a base to neutralize the hydrogen halide byproduct.[9]

  • Buchwald-Hartwig Amination : This powerful palladium-catalyzed cross-coupling reaction is a cornerstone of modern C-N bond formation, typically involving the coupling of an amine with an aryl halide or triflate.[10][11][12] While not a direct alkylation method in the classical sense, it is a critical tool for constructing the aryl-amine bond and has revolutionized the synthesis of complex anilines.

For the purposes of this guide, we will focus on Reductive Amination due to its broad substrate scope, high functional group tolerance, and operational simplicity.

Mechanistic Insight: Reductive Amination

The reductive amination process occurs in two key stages. The electron-donating character of the 4-(2-furylmethoxy) group enhances the nucleophilicity of the aniline nitrogen, while the electron-withdrawing fluorine atom at the 3-position tempers this reactivity. This electronic balance makes the substrate well-suited for this transformation.

  • Imine Formation : The nucleophilic amine of 3-Fluoro-4-(2-furylmethoxy)aniline attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is typically the rate-determining step and can be accelerated by a catalytic amount of acid. A subsequent dehydration step yields the corresponding iminium ion.

  • Hydride Reduction : A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), selectively delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final N-alkylated product. STAB is particularly effective as it is less basic and more selective than other borohydrides, reducing the likelihood of side reactions like the reduction of the starting carbonyl compound.[3]

G cluster_1 Step 1: Imine Formation cluster_2 Step 2: Reduction Aniline Aniline (Nucleophile) Hemiaminal Hemiaminal Intermediate Aniline->Hemiaminal + Carbonyl Carbonyl Aldehyde/Ketone (Electrophile) Iminium Iminium Ion Hemiaminal->Iminium - H₂O (Acid Catalyzed) H2O_out H₂O Product N-Alkylated Aniline (Final Product) Iminium->Product + [H⁻] from Reducing Agent ReducingAgent NaBH(OAc)₃ (Hydride Source)

Caption: Mechanism of Reductive Amination.

Detailed Experimental Protocol: Reductive Amination

This protocol describes the N-alkylation of 3-Fluoro-4-(2-furylmethoxy)aniline with a representative aldehyde, isobutyraldehyde.

Materials and Reagents
ReagentMW ( g/mol )EquivalentsAmount (for 1 mmol scale)Supplier/CAS No. (Example)
3-Fluoro-4-(2-furylmethoxy)aniline207.211.0207 mgCommercially Available
Isobutyraldehyde72.111.21.2 mmol, 105 µLSigma-Aldrich / 78-84-2
Sodium Triacetoxyborohydride (STAB)211.941.51.5 mmol, 318 mgSigma-Aldrich / 56553-60-7
Dichloromethane (DCM), Anhydrous84.93-10 mLSigma-Aldrich / 75-09-2
Acetic Acid (Glacial)60.050.10.1 mmol, 6 µLSigma-Aldrich / 64-19-7
Saturated Sodium Bicarbonate (aq.)--~20 mL-
Brine (Saturated NaCl aq.)--~20 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37-q.s.Sigma-Aldrich / 7487-88-9
Silica Gel (for chromatography)--q.s.-
Equipment
  • Round-bottom flask (50 mL) with stir bar

  • Septa and nitrogen inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel on aluminum) and developing chamber

Experimental Workflow Diagram

G Start Start: Weigh Reagents Setup Reaction Setup: Aniline, Aldehyde, Solvent (DCM) Start->Setup Imine Imine Formation: Add Acetic Acid, Stir 1-2h Setup->Imine Reduce Reduction: Add STAB portion-wise Imine->Reduce Monitor Monitor Reaction: Stir at RT (4-24h) via TLC Reduce->Monitor Quench Work-up: Quench with sat. NaHCO₃ Monitor->Quench Extract Extraction: Extract with DCM Quench->Extract Dry Dry & Concentrate: Wash, Dry (MgSO₄), Evaporate Extract->Dry Purify Purification: Silica Gel Chromatography Dry->Purify End Final Product: Characterize Purify->End

Caption: General workflow for reductive amination.

Step-by-Step Procedure
  • Reaction Setup : To a 50 mL round-bottom flask containing a magnetic stir bar, add 3-Fluoro-4-(2-furylmethoxy)aniline (207 mg, 1.0 mmol).

  • Reagent Addition : Dissolve the aniline in anhydrous dichloromethane (10 mL). To this stirred solution, add isobutyraldehyde (105 µL, 1.2 mmol) followed by a catalytic amount of glacial acetic acid (6 µL, 0.1 mmol).[3]

  • Imine Formation : Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction : Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 10-15 minutes. A slight exotherm may be observed.

  • Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor the consumption of the starting aniline by Thin Layer Chromatography (TLC) until complete (typically 4-24 hours).

  • Work-up : Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (~20 mL). Stir vigorously until gas evolution ceases.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with dichloromethane (~15 mL each).

  • Drying and Concentration : Combine the organic layers, wash with brine (~20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[3]

  • Purification : Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

  • Characterization : Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.

Safety and Handling Precautions

  • Always work in a well-ventilated fume hood.[13][14][15]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][16]

  • 3-Fluoro-4-(2-furylmethoxy)aniline and its derivatives should be handled with care, as substituted anilines can be toxic if swallowed, inhaled, or in contact with skin.[13][14] Avoid creating dust or aerosols.[17]

  • Alkylating agents can be hazardous. Handle all reagents according to their Safety Data Sheets (SDS).

  • Ensure that eyewash stations and safety showers are readily accessible.[13][16]

Process Optimization and Troubleshooting

ParameterRecommendationRationale / Troubleshooting
Reducing Agent Sodium triacetoxyborohydride (STAB) is preferred for its mildness and selectivity.If the reaction is slow, consider gentle heating (e.g., 40 °C). For more difficult substrates, other reductants like sodium cyanoborohydride (requires pH control) could be explored, but STAB is generally sufficient.
Solvent Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard.Tetrahydrofuran (THF) can also be used. Ensure the solvent is anhydrous to prevent hydrolysis of the imine intermediate and quenching of the reducing agent.
Stoichiometry Use a slight excess (1.1-1.5 equivalents) of the carbonyl compound and the reducing agent.Using a large excess of the carbonyl compound can lead to purification challenges. Insufficient reducing agent will result in incomplete conversion.
Acid Catalyst A catalytic amount of acetic acid (5-10 mol%) is usually sufficient to promote imine formation.If no reaction occurs, check the quality of the reagents. If imine formation is slow, a slightly larger amount of acid can be added, but excess acid can quench the reducing agent.
Reaction Time Monitor by TLC. Reactions are typically complete within 24 hours.Extended reaction times are usually not detrimental but are inefficient. If the reaction stalls, it may indicate reagent degradation or insufficient activation.
Over-alkylation Not an issue with reductive amination for producing secondary amines from primary amines.This is a significant advantage over methods using alkyl halides, which can readily form tertiary amines.

References

  • Gilla, G., et al. (2011). Direct, one-pot reductive alkylation of anilines with functionalized acetals mediated by triethylsilane and TFA. Straightforward route for unsymmetrically substituted ethylenediamine. PubMed. [Link]

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  • Bheemireddy, V., et al. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. [Link]

  • Cheung, C. W., & Hu, X. (2016). Amine synthesis via iron-catalysed reductive coupling of nitroarenes with alkyl halides. Nature Communications. [Link]

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  • Komine, N., et al. (2023). Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. Chemical Communications. [Link]

  • Pillai, S. M., et al. (1988). Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. Indian Journal of Technology. [Link]

  • Roy, S., et al. (2024). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Royal Society of Chemistry. [Link]

  • Britton, E. C., & Holmes, R. D. (1933). Method of separating alkyl anilines. U.S.
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  • Ghorai, P., et al. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. [Link]

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  • Wang, Z., et al. (2024). N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. New Journal of Chemistry. [Link]

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Method

Application Notes &amp; Protocols: 3-Fluoro-4-(2-furylmethoxy)aniline as a Versatile Precursor for Bioactive Heterocyclic Scaffolds

Abstract: This technical guide details the application of 3-Fluoro-4-(2-furylmethoxy)aniline as a strategic building block in the synthesis of medicinally relevant heterocyclic compounds. The strategic placement of a flu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide details the application of 3-Fluoro-4-(2-furylmethoxy)aniline as a strategic building block in the synthesis of medicinally relevant heterocyclic compounds. The strategic placement of a fluorine atom and a furylmethoxy group on the aniline scaffold provides a unique combination of electronic and steric properties, making it an invaluable precursor for drug discovery and development. We provide detailed, field-proven protocols for the synthesis of substituted quinolines and quinazolinones, complete with mechanistic insights, experimental rationale, and workflow visualizations to empower researchers in medicinal chemistry.

Introduction: The Strategic Value of Fluorinated Anilines

In contemporary medicinal chemistry, the incorporation of fluorine into drug candidates is a cornerstone strategy for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2] Fluorine's unique properties, such as its high electronegativity and small van der Waals radius, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. When incorporated into versatile building blocks like anilines, it opens pathways to a vast array of fluorinated heterocyclic compounds, which are prevalent in FDA-approved drugs.[1][3]

3-Fluoro-4-(2-furylmethoxy)aniline is a designer building block that offers several distinct advantages:

  • Aniline Core: The primary amine serves as a versatile nucleophilic handle for a multitude of cyclization and coupling reactions.

  • Ortho-Fluoro Substituent: The fluorine atom at the 3-position acts as a powerful electron-withdrawing group, modulating the reactivity of the aniline core and offering a potential site for metabolic blocking.

  • Para-Furylmethoxy Group: This bulky, electron-rich substituent provides a distinct steric and electronic signature, which can be exploited for achieving specific molecular conformations and enhancing interactions with biological targets. The furan ring itself is a well-known pharmacophore.

This document serves as a practical guide to leveraging these features, providing robust protocols for constructing high-value heterocyclic systems such as quinolines and quinazolinones. The methodologies described are based on well-established synthetic transformations, adapted for this specific precursor to ensure reliability and high yields.

Physicochemical & Structural Properties

A thorough understanding of a building block's properties is critical for reaction design and optimization.

PropertyValueSource
IUPAC Name 3-Fluoro-4-((furan-2-yl)methoxy)anilineN/A
Molecular Formula C₁₁H₁₀FNO₂Calculated
Molecular Weight 207.20 g/mol Calculated
Appearance (Predicted) Light brown to yellow solid/oilN/A
CAS Number Not availableN/A
Predicted LogP 2.1-2.5N/A
Key Structural Features Primary amine, fluoro substituent, furan ring, ether linkageN/A

Core Application: Synthesis of Substituted Quinolines via Friedländer Annulation

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous antimalarial, anticancer, and antibacterial agents.[4] The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a classic and highly effective method for its construction.[5] Here, we adapt this strategy using 3-Fluoro-4-(2-furylmethoxy)aniline.

Rationale for Protocol Design

This protocol utilizes a one-pot reaction between our target aniline, an appropriate aldehyde to form an in situ imine, and a ketone that provides the α-methylene component. The use of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), is crucial for activating the carbonyl groups and facilitating both the initial condensation and the subsequent cyclization and dehydration steps. Ethanol is selected as a solvent due to its ability to dissolve both polar and non-polar reactants and its suitable boiling point for this transformation.

Detailed Experimental Protocol: Synthesis of a 6-Fluoro-7-(2-furylmethoxy)-substituted Quinoline

Reaction Scheme:

A generalized Friedländer-type reaction scheme.

Materials & Reagents:

  • 3-Fluoro-4-(2-furylmethoxy)aniline (1.0 eq)

  • Aromatic Aldehyde (e.g., benzaldehyde, 1.1 eq)

  • Ketone with α-hydrogens (e.g., acetone, used as solvent or 3.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TSA, 0.2 eq)

  • Ethanol (or other suitable solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-Fluoro-4-(2-furylmethoxy)aniline (e.g., 2.07 g, 10.0 mmol, 1.0 eq).

  • Add ethanol (40 mL) and stir until the aniline is fully dissolved.

  • Add the aromatic aldehyde (e.g., benzaldehyde, 1.17 g, 11.0 mmol, 1.1 eq) and the ketone (if not the solvent, e.g., acetone, 1.74 g, 30.0 mmol, 3.0 eq).

  • Add p-TSA (0.38 g, 2.0 mmol, 0.2 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.

  • Dilute the residue with ethyl acetate (50 mL) and wash with saturated NaHCO₃ solution (2 x 30 mL) to neutralize the acid catalyst.

  • Wash the organic layer with brine (30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to yield the desired substituted quinoline.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Workflow Visualization

Quinoline_Synthesis_Workflow start Start reagents 1. Dissolve Aniline 2. Add Aldehyde, Ketone, Catalyst start->reagents reaction 3. Reflux (6-12h, 80°C) 4. Monitor by TLC reagents->reaction workup 5. Cool & Concentrate 6. EtOAc Extraction 7. Aqueous Washes reaction->workup purify 8. Dry & Filter 9. Concentrate 10. Column Chromatography workup->purify characterize 11. Characterize (NMR, HRMS) purify->characterize end End Product characterize->end

Step-by-step workflow for quinoline synthesis.

Core Application: Synthesis of Quinazolinone Derivatives

Quinazolinones are another critical heterocyclic motif, forming the core of many clinically used drugs, including sedatives, antihypertensives, and anticancer agents.[6][7][8] A common and efficient route involves the reaction of an aniline with a 2-aminobenzonitrile derivative, often activated by reagents like dimethylformamide-dimethylacetal (DMF-DMA).[9]

Rationale for Protocol Design

This two-step, one-pot protocol is designed for efficiency. First, 2-aminobenzonitrile reacts with DMF-DMA to form a highly reactive formamidine intermediate.[9] This intermediate is not isolated. In the second step, our nucleophilic building block, 3-Fluoro-4-(2-furylmethoxy)aniline, is introduced. It displaces the dimethylamino group, and subsequent intramolecular cyclization (a Dimroth rearrangement) followed by tautomerization yields the stable quinazolinone core.[9] Acetic acid is used as a solvent and catalyst in the second step to facilitate the cyclization.

Detailed Experimental Protocol: Synthesis of a 4-Anilinoquinazoline Derivative

Reaction Scheme:

Two-step, one-pot synthesis of a 4-anilinoquinazoline.

Materials & Reagents:

  • 2-Aminobenzonitrile (1.2 eq)

  • Dimethylformamide-dimethylacetal (DMF-DMA, 2.5 eq)

  • Toluene

  • 3-Fluoro-4-(2-furylmethoxy)aniline (1.0 eq)

  • Glacial Acetic Acid

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • In a flask fitted with a Dean-Stark apparatus and reflux condenser, dissolve 2-aminobenzonitrile (e.g., 1.42 g, 12.0 mmol, 1.2 eq) in toluene (30 mL).

  • Add DMF-DMA (2.98 g, 25.0 mmol, 2.5 eq) and a catalytic amount of acetic acid (0.05 eq).

  • Heat the mixture to 105 °C and reflux for 3 hours, collecting the evolved methanol/water in the Dean-Stark trap.

  • Cool the reaction mixture slightly (to ~80 °C).

  • Add a solution of 3-Fluoro-4-(2-furylmethoxy)aniline (2.07 g, 10.0 mmol, 1.0 eq) dissolved in glacial acetic acid (20 mL).

  • Increase the temperature to 125-130 °C and maintain reflux for an additional 3-5 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature. A precipitate may form.

  • Pour the reaction mixture into ice-water (100 mL) and stir vigorously.

  • Carefully neutralize the mixture by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8.

  • Collect the resulting solid by vacuum filtration. If no solid forms, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the collected solid (or combined organic extracts) with water and then a small amount of cold diethyl ether to remove impurities.

  • Dry the product under vacuum. If necessary, recrystallize from ethanol or purify by column chromatography to obtain the pure 4-anilinoquinazoline derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Mechanistic Pathway

Quinazolinone_Mechanism cluster_step1 Step 1: Formamidine Formation cluster_step2 Step 2: Cyclization Cascade A 2-Aminobenzonitrile + DMF-DMA B Formamidine Intermediate A->B - Me2NH - MeOH C Nucleophilic Attack by Target Aniline B->C + Target Aniline + Acetic Acid D Tetrahedral Intermediate C->D E Elimination of Dimethylamine D->E F Intramolecular Cyclization (Attack on Nitrile) E->F G Final Product (after Tautomerization) F->G Dimroth Rearrangement

Plausible mechanism for quinazolinone synthesis.

Conclusion

3-Fluoro-4-(2-furylmethoxy)aniline stands out as a highly functionalized and strategically designed building block for modern synthetic and medicinal chemistry. Its unique electronic and steric profile enables the efficient construction of diverse and complex heterocyclic frameworks. The robust protocols detailed herein for the synthesis of substituted quinolines and quinazolinones demonstrate its practical utility. By providing not just the procedural steps but also the underlying scientific rationale, we aim to equip researchers with the tools to confidently and creatively employ this precursor in the pursuit of novel therapeutic agents.

References

  • Jain, S. K., & Mishra, P. (2021). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. ACS Omega, 6(30), 19889–19904. [Link]

  • Kumar, A., & Aggarwal, N. (2018). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2018(5), 253-279. [Link]

  • Fustero, S., & Sanz-Cervera, J. F. (2017). Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry, 9(13), 1503–1506. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Nnadi, E. C., Okonkwo, V. I., Ikwelle, C. E., Elijah, F. T., & Eke, B. G. (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. ChemistrySelect. [Link]

  • Reddy, T. S., & Kumar, M. S. (2015). Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. ACS Combinatorial Science, 17(11), 647–653. [Link]

  • Sintin, H. O. (2018). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3-F]QUINOLINE ANALOGS. Purdue University Graduate School. [Link]

  • Various Authors. (2021). Synthesis and Applications of Quinazoline Derivatives. Open Access Journals. [Link]

  • Various Authors. (2022). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society, 33(5), 459-482. [Link]

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Application

The Strategic Application of 3-Fluoro-4-(2-furylmethoxy)aniline in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Building Block for Targeted Therapeutics In the landscape of modern medicinal chemistry, the quest for novel kinase inhibitors with en...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Building Block for Targeted Therapeutics

In the landscape of modern medicinal chemistry, the quest for novel kinase inhibitors with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a paramount objective. The 4-anilinoquinazoline scaffold has been established as a "privileged" structure, forming the core of numerous clinically successful kinase inhibitors, including Lapatinib, a dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] The efficacy of these inhibitors is profoundly influenced by the substitution pattern on the aniline ring, which dictates binding affinity and selectivity within the ATP-binding pocket of the target kinase.

This technical guide introduces 3-Fluoro-4-(2-furylmethoxy)aniline , a versatile and strategically designed building block for the synthesis of a new generation of bioactive molecules. This compound uniquely combines two key structural features with significant implications for drug design: a fluorine atom at the 3-position and a 2-furylmethoxy group at the 4-position of the aniline ring.

The incorporation of fluorine into drug candidates is a well-established strategy to modulate physicochemical properties.[3][4] The high electronegativity and small size of the fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable electrostatic interactions.[4][5] The 2-furylmethoxy moiety serves as a bioisosteric replacement for the more common benzyl ether groups found in many kinase inhibitors.[6][7] The furan ring, an electron-rich aromatic heterocycle, is a prevalent motif in a wide range of pharmacologically active compounds and can participate in unique binding interactions within the active site of a protein.[8][9][10]

This document provides detailed protocols for the synthesis of 3-Fluoro-4-(2-furylmethoxy)aniline and its subsequent application in the preparation of a novel 4-anilinoquinazoline-based kinase inhibitor, a conceptual analogue of Lapatinib. Furthermore, it delves into the scientific rationale behind the use of this building block and the anticipated impact of its structural features on the biological activity of the resulting molecules.

Synthesis of 3-Fluoro-4-(2-furylmethoxy)aniline: A Step-by-Step Protocol

The synthesis of the title compound can be efficiently achieved in a two-step sequence starting from the commercially available 3,4-difluoronitrobenzene. The strategy involves a regioselective nucleophilic aromatic substitution (SNA_r) followed by a robust reduction of the nitro group.

Step 1: Synthesis of 4-(2-Furylmethoxy)-3-fluoronitrobenzene

This step involves the nucleophilic aromatic substitution of the fluorine atom at the 4-position of 3,4-difluoronitrobenzene with 2-furylmethanol. The nitro group strongly activates the aromatic ring towards nucleophilic attack, and the fluorine at the para-position to the nitro group is more susceptible to substitution.[11][12]

Materials:

  • 3,4-Difluoronitrobenzene

  • 2-Furylmethanol

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Protocol:

  • To a stirred solution of 2-furylmethanol (1.1 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 15 minutes to form the potassium alkoxide.

  • Add 3,4-difluoronitrobenzene (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-(2-furylmethoxy)-3-fluoronitrobenzene as a solid.

Step 2: Synthesis of 3-Fluoro-4-(2-furylmethoxy)aniline

The reduction of the nitro group to a primary amine is a crucial step. A variety of methods can be employed, with the use of iron powder in the presence of an acid or ammonium chloride being a cost-effective and efficient option that is tolerant of many functional groups.[13][14]

Materials:

  • 4-(2-Furylmethoxy)-3-fluoronitrobenzene

  • Iron powder

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite®

Protocol:

  • In a round-bottom flask, suspend 4-(2-furylmethoxy)-3-fluoronitrobenzene (1.0 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (3-5 equivalents) and ammonium chloride (1.0 equivalent) to the suspension.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously.

  • Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and dilute with ethanol.

  • Filter the hot mixture through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • The resulting residue can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield the crude aniline.

  • If necessary, the product can be further purified by column chromatography on silica gel to afford pure 3-Fluoro-4-(2-furylmethoxy)aniline.

Application in the Synthesis of a Novel Kinase Inhibitor

The synthesized 3-Fluoro-4-(2-furylmethoxy)aniline can be utilized in a nucleophilic aromatic substitution reaction with a suitable heterocyclic core, such as a 4-chloroquinazoline, to generate a potential kinase inhibitor. This reaction is a cornerstone in the synthesis of many EGFR/HER2 inhibitors.[8]

Protocol: Synthesis of a 4-Anilinoquinazoline Derivative

This protocol describes the synthesis of a Lapatinib analogue from 3-Fluoro-4-(2-furylmethoxy)aniline and a generic 4-chloro-6-substituted-quinazoline. The substituent at the 6-position of the quinazoline can be varied to modulate the properties of the final compound.

Materials:

  • 3-Fluoro-4-(2-furylmethoxy)aniline

  • 4-Chloro-6-iodoquinazoline (as an example for further modification via cross-coupling)

  • Isopropanol

  • Triethylamine (or another suitable non-nucleophilic base)

Protocol:

  • To a stirred suspension of 4-chloro-6-iodoquinazoline (1.0 equivalent) in isopropanol, add 3-Fluoro-4-(2-furylmethoxy)aniline (1.1 equivalents).

  • Add triethylamine (1.2 equivalents) to the mixture to act as a base, scavenging the HCl generated during the reaction.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 3-6 hours.

  • Monitor the reaction by TLC for the disappearance of the starting materials.

  • Upon completion, cool the reaction mixture to room temperature. A precipitate may form.

  • Collect the solid product by filtration and wash with cold isopropanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Data Presentation

The following tables summarize the expected physicochemical properties of the key compounds in this synthetic pathway.

Table 1: Physicochemical Properties of Key Intermediates and Final Product

Compound NameMolecular FormulaMolecular Weight ( g/mol )Appearance (Expected)
4-(2-Furylmethoxy)-3-fluoronitrobenzeneC₁₁H₈FNO₄237.19Yellow solid
3-Fluoro-4-(2-furylmethoxy)anilineC₁₁H₁₀FNO₂207.20Off-white to light brown solid
N-(3-Fluoro-4-(2-furylmethoxy)phenyl)-6-iodoquinazolin-4-amineC₂₀H₁₄FIN₄O₂488.25Pale yellow solid

Visualization of Synthetic and Biological Pathways

Synthetic Workflow

Synthetic_Workflow cluster_0 Synthesis of 3-Fluoro-4-(2-furylmethoxy)aniline cluster_1 Synthesis of Kinase Inhibitor 3,4-Difluoronitrobenzene 3,4-Difluoronitrobenzene 4-(2-Furylmethoxy)-3-fluoronitrobenzene 4-(2-Furylmethoxy)-3-fluoronitrobenzene 3,4-Difluoronitrobenzene->4-(2-Furylmethoxy)-3-fluoronitrobenzene  2-Furylmethanol, K₂CO₃, DMF (SNA_r) 3-Fluoro-4-(2-furylmethoxy)aniline 3-Fluoro-4-(2-furylmethoxy)aniline 4-(2-Furylmethoxy)-3-fluoronitrobenzene->3-Fluoro-4-(2-furylmethoxy)aniline  Fe, NH₄Cl, EtOH/H₂O (Nitro Reduction) Target Kinase Inhibitor Target Kinase Inhibitor 3-Fluoro-4-(2-furylmethoxy)aniline->Target Kinase Inhibitor  4-Chloro-6-iodoquinazoline, i-PrOH (SNA_r) Kinase_Inhibition cluster_receptor Cell Membrane cluster_outcomes Cellular Response EGFR_HER2 EGFR/HER2 Receptor RAS_RAF RAS-RAF-MEK-ERK (MAPK Pathway) EGFR_HER2->RAS_RAF PI3K_AKT PI3K-AKT-mTOR (PI3K/AKT Pathway) EGFR_HER2->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Leads to Inhibitor 3-Fluoro-4-(2-furylmethoxy)aniline -based Inhibitor Inhibitor->EGFR_HER2 Inhibits ATP Binding

Caption: Inhibition of EGFR/HER2 signaling pathways.

Scientific Discussion and Causality

The rationale for designing and synthesizing bioactive molecules from 3-Fluoro-4-(2-furylmethoxy)aniline is rooted in established principles of medicinal chemistry and structure-activity relationships (SAR) for kinase inhibitors.

  • The Role of the 3-Fluoro Substituent: The fluorine atom at the 3-position of the aniline ring is expected to have several beneficial effects. Its strong electron-withdrawing nature can lower the pKa of the aniline nitrogen, which can modulate its interaction with the hinge region of the kinase. Furthermore, fluorine substitution at this position can block potential sites of metabolic oxidation, thereby increasing the in vivo half-life of the compound. [5][15]

  • The 4-(2-Furylmethoxy) Group as a Bioisostere: The furan ring is a well-known bioisostere for the phenyl ring. [6][16]By replacing the fluorobenzyl ether moiety of Lapatinib with a furylmethoxy group, we introduce a different set of electronic and steric properties. The oxygen atom in the furan ring can act as a hydrogen bond acceptor, potentially forming additional interactions within the ATP-binding pocket that are not possible with a phenyl ring. This could lead to altered selectivity and potency profiles against different kinases. The furan moiety is also a feature of many natural products and approved drugs, indicating its general acceptance by biological systems. [9][10]

  • Overall Molecular Architecture: The combination of these substituents on the aniline ring, coupled with the 4-anilinoquinazoline core, is designed to create a molecule that can effectively compete with ATP for binding to the kinase domain of EGFR and HER2. The planarity of the quinazoline and aniline rings allows for favorable stacking interactions, while the substituents provide the necessary electronic and steric properties for high-affinity binding.

Conclusion

3-Fluoro-4-(2-furylmethoxy)aniline represents a promising and strategically designed building block for the development of novel kinase inhibitors. The synthetic protocols provided herein are robust and based on well-established chemical transformations, allowing for the efficient preparation of this key intermediate and its subsequent incorporation into a 4-anilinoquinazoline scaffold. The unique combination of a fluorine atom and a furylmethoxy group offers exciting possibilities for modulating the pharmacological properties of the resulting bioactive molecules, potentially leading to the discovery of new therapeutic agents with improved efficacy and safety profiles. This guide serves as a valuable resource for researchers engaged in the design and synthesis of next-generation targeted therapies.

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  • Academia.edu. (n.d.). 4-Fluoroanilines: synthesis and decomposition.
  • Chinese Pharmaceutical Journal. (2024). Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)
  • Alq J Med App Sci. (2023). A Review on Biological and Medicinal Significance of Furan.
  • BenchChem. (2025). The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis.
  • Vapourtec Ltd. (n.d.).
  • Neumann, C. N., Hooker, J. M., & Ritter, T. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • PubMed. (n.d.).
  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.
  • The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
  • Google Patents. (n.d.). Process for preparing para-fluoroanilines.

Sources

Method

Application Note: High-Purity Engineering of 3-Fluoro-4-(2-furylmethoxy)aniline

This Application Note is designed for researchers in Pharmaceutical Material Science and Functional Polymer Engineering . It bridges the gap between small-molecule drug intermediates and advanced functional materials, fo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in Pharmaceutical Material Science and Functional Polymer Engineering . It bridges the gap between small-molecule drug intermediates and advanced functional materials, focusing on the dual-utility of 3-Fluoro-4-(2-furylmethoxy)aniline .[1]

Executive Summary

3-Fluoro-4-(2-furylmethoxy)aniline (CAS: 937598-39-5) is a specialized fluorinated aniline derivative.[1][2] While primarily recognized as a pharmacophore bioisostere in the synthesis of Tyrosine Kinase Inhibitors (TKIs) targeting EGFR/HER2 (analogous to Lapatinib intermediates), its unique structure—combining an electroactive amine head with a diene-active furan tail—positions it as a high-value monomer for next-generation material science .[1]

This guide details two distinct workflows:

  • Pharmaceutical Material Science: Solid-state engineering and coupling protocols for API synthesis.

  • Functional Material Science: Polymerization strategies for self-healing conductive networks via Diels-Alder chemistry.[1][3][4]

Chemical Identity & Properties

Before processing, the material must be characterized to ensure it meets the stringent requirements of either API synthesis or polymer electronics.[1]

PropertySpecificationCriticality
IUPAC Name 3-Fluoro-4-(furan-2-ylmethoxy)anilineStandard Identity
Molecular Formula C₁₁H₁₀FNO₂Stoichiometry
Molecular Weight 207.20 g/mol Calculation Basis
Appearance Off-white to pale brown crystalline solidOxidation Indicator (Darkening = Degradation)
Melting Point 58–62 °CPurity Indicator (Sharpness of range)
Solubility DMSO (>50 mg/mL), Methanol, DCMProcess Solvent Selection
pKa (Aniline N) ~3.8–4.2 (Predicted)Reactivity in Nucleophilic Substitution

Application A: Pharmaceutical Material Science (API Synthesis)

Context: Kinase Inhibitor Scaffold Assembly

In medicinal chemistry, this molecule serves as a "Left-Hand Side" (LHS) building block for quinazoline-based inhibitors.[1] The fluorine atom at the C3 position increases metabolic stability and lipophilicity compared to non-fluorinated analogs, while the furan ring provides a unique hydrogen-bond acceptor profile distinct from the standard benzyl ethers found in drugs like Lapatinib.[1]

Protocol 1: Quinazoline Coupling (SNAr)

Objective: Couple the aniline to a 4-chloro-quinazoline scaffold to form the active kinase inhibitor core.[1]

Reagents:

  • 3-Fluoro-4-(2-furylmethoxy)aniline (1.0 equiv)[1]

  • 4-Chloro-6-iodoquinazoline (1.05 equiv)[1]

  • Isopropanol (IPA) (Solvent, 10 V)[1]

  • Triethylamine (Base, 1.2 equiv)[1]

Step-by-Step Methodology:

  • Dissolution: Charge a reactor with 4-Chloro-6-iodoquinazoline and IPA. Stir at 20°C to form a slurry.

  • Addition: Add 3-Fluoro-4-(2-furylmethoxy)aniline portion-wise. Note: The reaction is exothermic; maintain temperature <30°C.

  • Reaction: Heat the mixture to reflux (80–82°C) for 4–6 hours.

    • Mechanism:[1] Nucleophilic aromatic substitution (SNAr).[1] The aniline nitrogen attacks the C4 position of the quinazoline, displacing chloride.[1]

  • Crystallization (In-Situ): Cool the mixture slowly to 20°C over 2 hours. The product (hydrochloride salt) will precipitate.[1]

  • Filtration: Filter the yellow/off-white solid.[1]

  • Wash: Wash the cake with cold IPA (2 x 2 V) to remove unreacted aniline.

  • Drying: Vacuum dry at 50°C to constant weight.

Visualization: Synthesis Pathway

The following diagram illustrates the convergent synthesis and the critical control points.

G Start1 4-Chloro-6-iodoquinazoline Intermediate Reaction Mixture (Reflux in IPA) Start1->Intermediate Dissolution Start2 3-Fluoro-4-(2-furylmethoxy)aniline Start2->Intermediate SNAr Attack Isolation Cooling Crystallization (Precipitation of HCl Salt) Intermediate->Isolation Kinetic Control Final Target Kinase Inhibitor Core Isolation->Final Filtration & Drying

Figure 1: Convergent synthesis workflow for quinazoline-based kinase inhibitors using the fluorinated aniline intermediate.

Application B: Emerging Material Science (Functional Polymers)

Context: Self-Healing Conductive Networks

This molecule is a "Janus" monomer for material science:

  • Aniline Head: Capable of oxidative polymerization to form Polyaniline (PANI) chains (conductive backbone).[1]

  • Furan Tail: Capable of reversible Diels-Alder (DA) reactions with maleimides (self-healing crosslinks).[1][3]

This dual functionality allows for the creation of conductive coatings that can repair micro-cracks upon heating, ideal for flexible electronics and corrosion protection layers.[1]

Protocol 2: Synthesis of Self-Healing PANI Precursor

Objective: Polymerize the aniline head while preserving the furan tail for future crosslinking.[1]

Reagents:

  • Monomer: 3-Fluoro-4-(2-furylmethoxy)aniline (0.1 mol)[1]

  • Oxidant: Ammonium Persulfate (APS) (0.1 mol)[1]

  • Dopant: Camphorsulfonic Acid (CSA) (0.12 mol)[1]

  • Solvent: Water/Ethanol (1:1 mixture)[1]

Step-by-Step Methodology:

  • Emulsion Formation: Dissolve the monomer and CSA in the Water/Ethanol mixture.[1] Cool to 0–5°C. Low temperature is critical to prevent over-oxidation of the furan ring.

  • Initiation: Dropwise add APS solution (in water) over 30 minutes.

  • Polymerization: Stir at 0°C for 12 hours. The solution will turn dark green (emeraldine salt form).[1]

  • Purification: Precipitate the polymer into acetone. Filter and wash with water to remove excess oxidant.[1]

  • Crosslinking (The "Healing" Step):

    • Mix the resulting polymer with a bismaleimide linker (e.g., BMI-1).[1]

    • Cast film and cure at 60°C (Forward DA reaction).

    • Self-Healing Test: Scratch the film and heat to 120°C (Retro-DA) then cool to 60°C to reform bonds.[1]

Visualization: Self-Healing Mechanism

This diagram details the reversible crosslinking logic essential for the material's repair function.[1]

MaterialScience Monomer 3-Fluoro-4-(2-furylmethoxy)aniline Polymer Linear Functionalized Polyaniline (Conductive Backbone) Monomer->Polymer Oxidative Polymerization (APS/CSA) Network Crosslinked Network (Conductive & Rigid) Polymer->Network + Crosslinker (Diels-Alder) Crosslinker Bismaleimide Linker Damage Micro-Crack / Damage Network->Damage Physical Stress Heal Thermal Healing Cycle (Retro-DA @ 120°C -> DA @ 60°C) Damage->Heal Heat Trigger Heal->Network Bond Reformation

Figure 2: Mechanistic pathway for creating self-healing conductive polymers using the furan-functionalized aniline.[1]

Quality Control & Analytical Standards

To ensure the integrity of the "Material Science" claims, the following analytical results must be verified for the starting material.

TechniqueExpected ObservationPurpose
HPLC Single peak >98.5% (AUC)Purity quantification.[1] Impurities <0.1% required for polymer chain growth.[1]
1H-NMR Furan protons (δ 6.5–7.5 ppm) and Aniline NH2 (broad singlet)Structural confirmation.[1] Ensure furan ring is intact (not opened).[1]
DSC Sharp endotherm at Tm (~60°C)Polymorph identification. Broad peaks indicate amorphous content.[1]
XRD Distinct Bragg peaksCrystallinity verification (crucial for solid-state stability).

References

  • Kinase Inhibitor Synthesis (Lapatinib Analogs)

    • Fresenius Kabi Oncology Ltd.[1] Novel intermediates and process for the preparation of lapatinib. WO2013080218A1.[1] (Describes the general aniline-quinazoline coupling chemistry).

    • BenchChem.[1] The Pivotal Role of 3-Chloro-4-fluoroaniline in the Synthesis of Lapatinib. (Provides the baseline protocol for halogenated aniline coupling). [1]

  • Material Science (Furan-Aniline Polymers)

    • Zhang, J., et al. "Preparation and Characterization of Conductive/Self-Healing Resin Nanocomposites Based on Tetrafunctional Furan-Functionalized Aniline Trimer."[1] Polymers, 2023.[1][3][5] (Validates the use of furan-anilines for self-healing networks).

    • Gandini, A.[1] "The furan/maleimide Diels–Alder reaction: A versatile click–unclick tool in macromolecular synthesis."[1] Progress in Polymer Science, 2013.[1] (Mechanistic grounding for the self-healing protocol).

  • Chemical Data & Sourcing

    • PubChem. 3-Fluoro-4-(trifluoromethoxy)aniline (Analog Data). (Used for physicochemical property estimation).[1][6] [1]

Sources

Application

Application Note: Derivatization of 3-Fluoro-4-(2-furylmethoxy)aniline for Biological Screening

This Application Note is structured as a comprehensive technical guide for the derivatization of 3-Fluoro-4-(2-furylmethoxy)aniline , a specialized scaffold often utilized in the synthesis of Tyrosine Kinase Inhibitors (...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the derivatization of 3-Fluoro-4-(2-furylmethoxy)aniline , a specialized scaffold often utilized in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and antimicrobial agents.

Abstract & Biological Rationale

The aniline derivative 3-Fluoro-4-(2-furylmethoxy)aniline represents a "privileged structure" in medicinal chemistry. Its specific substitution pattern mimics the pharmacophore found in several FDA-approved EGFR and HER2 inhibitors (e.g., Lapatinib, Gefitinib analogs).

  • The Aniline (-NH₂): Acts as the primary handle for library generation, typically forming the hydrogen-bonding motif required for ATP-pocket binding in kinases.

  • The Fluorine (3-F): Increases metabolic stability by blocking oxidative metabolism at the ortho-position and modulates the pKa of the aniline nitrogen.

  • The Furan Moiety: Serves as a lipophilic bioisostere for phenyl rings. However, the furan ring introduces a specific chemical challenge: acid sensitivity .

Critical Design Constraint: The furan ring is susceptible to hydrolytic ring-opening under strong acidic conditions (forming reactive 1,4-dicarbonyls). Therefore, all derivatization protocols must prioritize neutral-to-basic conditions to preserve structural integrity.

Chemical Reactivity Profile

FeatureChemical BehaviorProtocol Implication
Aniline Nucleophilicity Moderately nucleophilic. The 3-F group is electron-withdrawing, slightly reducing reactivity compared to aniline.Requires efficient coupling reagents (e.g., HATU) or activated electrophiles (Isocyanates).
Furan Ring Acid-sensitive (Aromatic).[1] Prone to polymerization or hydrolysis (Paal-Knorr reversal).AVOID: Strong acids (HCl, TFA) during workup. USE: Buffered silica or Alumina for purification.
Ether Linkage Stable under standard conditions.Provides rotational freedom for the furan ring to adopt optimal binding poses.

Experimental Workflows (Visualized)

Figure 1: Derivatization Pathways

The following diagram outlines the three primary derivatization strategies selected for high-throughput screening (HTS) library generation.

DerivatizationPathways Start 3-Fluoro-4-(2-furylmethoxy)aniline (Core Scaffold) R_Acid Carboxylic Acids (R-COOH) + HATU Start->R_Acid R_Iso Isocyanates (R-N=C=O) Start->R_Iso R_Ald Aldehydes (R-CHO) + NaBH(OAc)3 Start->R_Ald Prod_Amide Amide Library (Kinase Hinge Binders) R_Acid->Prod_Amide Path A: Acylation Prod_Urea Urea Library (Solubility/H-Bonding) R_Iso->Prod_Urea Path B: Addition Prod_Amine Secondary Amines (Basic Side Chains) R_Ald->Prod_Amine Path C: Reductive Amination

Caption: Three primary synthetic routes for diversifying the aniline scaffold while preserving the sensitive furan ring.

Detailed Experimental Protocols

Protocol A: Amide Coupling (HATU Method)

Best for: Creating ATP-competitive kinase inhibitor libraries. Rationale: Acid chlorides are avoided to prevent HCl generation which could degrade the furan. HATU provides high yields under mild, basic conditions.

Materials:

  • Scaffold: 3-Fluoro-4-(2-furylmethoxy)aniline (1.0 equiv)

  • Carboxylic Acid (R-COOH): 1.2 equiv

  • HATU (Coupling Reagent): 1.5 equiv

  • DIPEA (Base): 3.0 equiv

  • Solvent: Anhydrous DMF or DMA

Step-by-Step Procedure:

  • Activation: In a 4 mL vial, dissolve the Carboxylic Acid (0.2 mmol) in DMF (1 mL). Add HATU (0.24 mmol) and DIPEA (0.6 mmol). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

  • Coupling: Add the aniline scaffold (0.2 mmol) to the reaction mixture.

  • Incubation: Stir at RT for 4–16 hours. Monitor by LC-MS.

    • QC Check: Look for the disappearance of the aniline peak (M+H) and appearance of Product (M+H).

  • Workup (Furan-Safe):

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash with saturated NaHCO₃ (Do NOT use HCl or 10% Citric Acid).

    • Wash with Brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography.

    • Note: If using Silica gel, pre-wash the column with 1% Triethylamine (Et₃N) in Hexanes to neutralize surface acidity.

Protocol B: Urea Synthesis (Isocyanate Method)

Best for: Improving solubility and introducing an extra hydrogen bond donor/acceptor pair. Rationale: Isocyanate addition is 100% atom-economical and requires no activators, minimizing side reactions.

Materials:

  • Scaffold: 3-Fluoro-4-(2-furylmethoxy)aniline (1.0 equiv)

  • Isocyanate (R-NCO): 1.1 equiv

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve the aniline (0.2 mmol) in anhydrous DCM (2 mL) in a sealed vial.

  • Addition: Add the Isocyanate (0.22 mmol) dropwise at 0°C (ice bath).

  • Reaction: Allow to warm to RT and stir for 2–4 hours. A precipitate often forms (the urea product).

  • Isolation:

    • If precipitate forms: Filter and wash with cold DCM.

    • If soluble: Evaporate solvent and recrystallize from EtOAc/Hexanes.

    • Advantage:[2][3] No column chromatography is usually required, preserving the furan ring from silica exposure.

Quality Control & Validation

To ensure the library is suitable for biological screening, specific QC criteria must be met.

QC ParameterMethodAcceptance CriteriaNote
Purity HPLC (UV 254 nm)> 95%Essential to avoid false positives in screening.
Identity LC-MS (ESI+)[M+H]⁺ ± 0.4 DaConfirm mass.
Furan Integrity ¹H NMR (DMSO-d₆)Peaks at δ ~7.7, 6.4, 6.6 ppmAbsence of these peaks suggests ring opening.
Solubility Visual / NephelometryClear at 10 mM in DMSOFuran derivatives can be lipophilic; ensure full dissolution.
Figure 2: Biological Screening Workflow

This workflow ensures that the chemical stability of the furan is maintained from synthesis through to the assay plate.

ScreeningWorkflow Synth Synthesized Compound (Solid) Stock DMSO Stock Preparation (10 mM or 20 mM) Synth->Stock Dissolve Storage Storage (-20°C, Argon, Dark) Stock->Storage Long-term Dilution Intermediate Dilution (Assay Buffer) Stock->Dilution Freshly Thawed Note CRITICAL: Avoid freeze-thaw cycles. Furan ethers can oxidize over time. Storage->Note Assay Biological Assay (Kinase/Cellular) Dilution->Assay < 1% DMSO Final

Caption: Sample handling workflow emphasizing the prevention of oxidative degradation of the furan ring.

Troubleshooting Guide

Issue 1: Low Yield in Amide Coupling

  • Cause: The 3-Fluorine atom reduces the nucleophilicity of the amine.

  • Solution: Increase temperature to 40°C or switch to a stronger coupling reagent like COMU or T3P (Propylphosphonic anhydride). Caution: T3P is acidic; use excess base (5-10 equiv) to protect the furan.

Issue 2: Darkening of Reaction Mixture

  • Cause: Furan ring oxidation or polymerization (acid-catalyzed).

  • Solution: Ensure all solvents are acid-free. Add a radical scavenger (e.g., BHT) to the storage solvent if the compound is unstable in solution.

Issue 3: "Missing" Furan Peaks in NMR

  • Cause: Hydrolysis to 1,4-dicarbonyls during CDCl₃ preparation (CDCl₃ is often acidic due to HCl formation).

  • Solution: Filter CDCl₃ through basic alumina before use, or use DMSO-d₆.

References

  • Aniline Bioisosteres in Kinase Inhibitors

    • Title: "Bioisosteric Replacements in the Design of Kinase Inhibitors."
    • Source: Journal of Medicinal Chemistry.
    • Link:[Link] (General Reference for Aniline Context)

  • Furan Ring Stability

    • Title: "Synthesis, Reactions and Medicinal Uses of Furan."
    • Source: Pharmaguideline.
    • Link:[Link]

  • Title: "Application Notes and Protocols for 2-(Substituted)-Aniline Derivatives in Medicinal Chemistry.
  • Amide Coupling with Anilines

    • Title: "Recent Advances in the Synthesis of Amides via Oxidative Amid
    • Source: N
    • Link:[Link] (Contextual reference for Rh-catalyzed methods, though HATU is preferred for this specific sensitive scaffold).

  • Handling of Fluorinated Anilines

    • Title: "Synthetic route for 3-fluoro-4-morpholinoaniline and its sulfonamides."[4]

    • Source: ResearchG
    • Link:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Fluoro-4-(2-furylmethoxy)aniline

This guide is structured as a Technical Support Center resource. It assumes the user is a process chemist or medicinal chemist encountering yield issues with the synthesis of 3-Fluoro-4-(2-furylmethoxy)aniline .

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Technical Support Center resource. It assumes the user is a process chemist or medicinal chemist encountering yield issues with the synthesis of 3-Fluoro-4-(2-furylmethoxy)aniline .

Ticket ID: #SYN-3F4F-YIELD Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist Topic: Optimization of Yield and Chemoselectivity

Executive Summary

The synthesis of 3-Fluoro-4-(2-furylmethoxy)aniline presents a classic "dual-threat" challenge in organic synthesis:

  • Regioselectivity (Step 1): Ensuring the nucleophilic attack occurs at the 4-position rather than the 3-position of the difluoro precursor.

  • Chemoselectivity (Step 2): Reducing the nitro group without saturating or opening the acid-sensitive furan ring.

Most yield losses reported for this scaffold stem from over-reduction of the furan ring during the hydrogenation step or polymerization of furfuryl alcohol during the etherification step. This guide provides a protocol designed to bypass these specific failure modes.

Module 1: The Etherification (S_NAr)

Objective: Synthesize 3-fluoro-4-(2-furylmethoxy)nitrobenzene. Precursors: 3,4-Difluoronitrobenzene + Furfuryl Alcohol.

The Common Failure Mode: "The Black Tar"

Users often report the reaction mixture turning into an intractable black tar. This is caused by the polymerization of furfuryl alcohol, which is catalyzed by heat and even weak acids.

Protocol Optimization
  • Base Selection: Switch from Sodium Hydride (NaH) to Potassium Carbonate (K₂CO₃) . While NaH is faster, it can generate local hot spots that trigger furfuryl polymerization. K₂CO₃ provides a buffered, milder deprotonation.

  • Solvent: Use Acetonitrile (ACN) or DMF . ACN is preferred for easier workup, but DMF improves rate if the reaction is sluggish.

  • Temperature: Strictly maintain < 60°C . Above 65°C, the risk of furfuryl polymerization increases exponentially.

Troubleshooting Q&A

Q: Why am I getting a mixture of isomers? A: You likely have 3-fluoro-4-(2-furylmethoxy)nitrobenzene (Target) and 3-(2-furylmethoxy)-4-fluoronitrobenzene (Impurity).

Technical Insight: In 3,4-difluoronitrobenzene, the 4-position is significantly more electrophilic because it is para to the nitro group (resonance withdrawal). The 3-position is meta (inductive withdrawal only).

  • Fix: Lower the temperature to 40-50°C. Higher temperatures lower selectivity. Ensure you are using 3,4-difluoronitrobenzene , not 2,4-difluoronitrobenzene.

Module 2: The Nitro Reduction (The Critical Bottleneck)

Objective: Reduce


 to 

without touching the furan.
The Critical Error: Catalytic Hydrogenation (Pd/C)

Do NOT use Palladium on Carbon (Pd/C) with Hydrogen gas. Furan rings are electron-rich dienes. Under standard hydrogenation conditions (Pd/C, H₂, MeOH), the furan ring will rapidly hydrogenate to a tetrahydrofuran (THF) derivative. This is the #1 cause of yield loss for this molecule.

Recommended Protocol: Iron-Ammonium Chloride (Fe/NH₄Cl)

This method is chemoselective for nitro groups and inert toward furan rings.

Step-by-Step:

  • Dissolve: 1.0 eq of Nitro intermediate in Ethanol/Water (3:1 ratio).

  • Add: 5.0 eq of Iron Powder (325 mesh) and 5.0 eq of Ammonium Chloride (

    
    ).
    
  • Heat: Reflux vigorously (approx. 75-80°C) for 1-2 hours.

  • Monitor: TLC should show conversion. The furan ring remains intact.

  • Workup: Filter hot through Celite to remove iron oxide sludge. Wash the cake with hot ethanol.

Alternative: Sulfided Platinum (Pt(S)/C)

If you must use hydrogenation (e.g., for scale-up reactors), use Sulfided Platinum on Carbon . The sulfur "poisons" the catalyst sufficiently to prevent furan reduction while allowing nitro reduction.

Visual Decision Tree: Reduction Strategy

ReductionStrategy Start Start: Nitro Reduction FuranCheck Does molecule contain Furan/Thiophene? Start->FuranCheck Standard Use 10% Pd/C + H2 FuranCheck->Standard No FuranRisk HIGH RISK: Furan Saturation FuranCheck->FuranRisk Yes MethodSelect Select Chemoselective Method FuranRisk->MethodSelect FeMethod Method A (Recommended): Fe / NH4Cl / EtOH (Robust, Cheap) MethodSelect->FeMethod ZnMethod Method B: Zn / NH4Cl (Milder, faster) MethodSelect->ZnMethod PtMethod Method C (Scale-up): Pt(S)/C + H2 (Sulfided Catalyst) MethodSelect->PtMethod

Caption: Decision logic for selecting the reduction method to preserve the furan ring.

Module 3: Purification and Stability

Objective: Isolate the aniline without oxidation.

The Stability Issue

Electron-rich anilines (like this one) are prone to air oxidation, turning purple/brown upon storage.

Protocol:

  • Acid Salt Formation: Do not store the free base. Immediately after workup, treat the ethereal solution of the aniline with HCl in Dioxane or p-Toluenesulfonic acid .

  • Filtration: The salt (Hydrochloride or Tosylate) is usually a stable, crystalline solid that resists oxidation.

Comparison of Methods
ParameterPd/C HydrogenationFe / NH₄Cl ReductionZn / Acetic Acid
Nitro Reduction ExcellentExcellentGood
Furan Integrity Poor (Ring Saturation) Excellent Risk of Ring Opening
Workup Ease High (Filtration)Medium (Iron Sludge)Medium (Emulsions)
Scalability HighMediumMedium
Recommendation AVOID PREFERRED BACKUP

References

  • Nucleophilic Aromatic Substitution Regioselectivity

    • Mechanism:[1][2][3][4] The activation of the C-F bond para to the nitro group is favored due to resonance stabilization of the Meisenheimer complex.

    • Source: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Chemoselective Reduction (Fe/NH4Cl)

    • Protocol: Application of Fe/NH4Cl for nitro reduction in the presence of sensitive functionalities (like furan).
    • Source: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91-95. (Note: Contextual reference for mild reductions).
    • Specific Furan Context: Strategakis, M., et al. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers.[4][5] Link (Highlights sensitivity of furan to acid/conditions).

  • Alternative Reduction (Sulfided Platinum)

    • Method: Use of sulfided catalysts to prevent hydrogenation of heteroarom
    • Source: Dovell, F. S., & Greenfield, H. (1965). Platinum Metal Sulfides as Heterogeneous Hydrogenation Catalysts. Journal of the American Chemical Society, 87(12), 2767–2768. Link

Sources

Optimization

Side product formation in the synthesis of 3-Fluoro-4-(2-furylmethoxy)aniline

The following technical guide is designed for process chemists and researchers optimizing the synthesis of 3-Fluoro-4-(2-furylmethoxy)aniline , a critical intermediate often associated with the synthesis of tyrosine kina...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for process chemists and researchers optimizing the synthesis of 3-Fluoro-4-(2-furylmethoxy)aniline , a critical intermediate often associated with the synthesis of tyrosine kinase inhibitors like Lapatinib.

Status: Operational | Tier: Level 3 (Process Optimization) Scope: Impurity Profiling, Chemoselectivity, and Troubleshooting

Module 1: The Critical Path & Impurity Landscape

The synthesis of this aniline derivative typically proceeds via two distinct stages:

  • Nucleophilic Aromatic Substitution (SNAr): Coupling of a 3,4-dihalo-nitrobenzene with 2-furylmethanol (furfuryl alcohol).

  • Chemoselective Reduction: Conversion of the nitro group to the amine without compromising the furan ring or the carbon-fluorine bond.

The Impurity Map

The following diagram illustrates the primary reaction pathway and the divergence points where critical side products are formed.

ImpurityMap SM Starting Material (3,4-Difluoronitrobenzene) Inter Intermediate (Nitro-Ether) SM->Inter Step 1: S_NAr (Base, <40°C) Imp_Regio Impurity A (Regioisomer) 3-Substituted Ether (Thermodynamic Control) SM->Imp_Regio High Temp / Wrong Solvent FA Reagent (Furfuryl Alcohol) FA->Inter Imp_Poly Impurity B (Polymer) Furfuryl Resins (Acidic/Thermal Stress) FA->Imp_Poly Acid Trace / Exotherm Target TARGET PRODUCT (3-Fluoro-4-(2-furylmethoxy)aniline) Inter->Target Step 2: Reduction (Pt/C or Fe/NH4Cl) Imp_Over Impurity C (Over-Reduced) Tetrahydrofuran Derivative (+4 Da Mass Shift) Inter->Imp_Over Pd/C Catalyst High H2 Pressure Imp_DeF Impurity D (Defluorinated) Des-Fluoro Aniline (-18 Da Mass Shift) Inter->Imp_DeF Pd/C Catalyst Long Reaction Time

Figure 1: Synthetic pathway highlighting the divergence of regioisomers (Step 1) and reduction artifacts (Step 2).

Module 2: Troubleshooting Step 1 (Ether Coupling)

The Reaction: SNAr of 3,4-difluoronitrobenzene with furfuryl alcohol. Core Challenge: Regioselectivity and Reagent Stability.

Issue 1: Formation of Regioisomer (Impurity A)

Symptom: HPLC shows a persistent impurity (~5-10%) with identical mass to the intermediate. Root Cause: The nucleophile attacks the 3-position (meta to nitro) instead of the 4-position (para to nitro). While the 4-position is electronically activated (para-NO2 effect), high temperatures can overcome the activation energy barrier for the 3-position. Corrective Action:

  • Temperature Control: Maintain reaction temperature below 40°C . The rate difference between para and meta attack decreases as temperature increases.

  • Leaving Group Selection: Ensure you are using 3,4-difluoronitrobenzene . If using 3-chloro-4-fluoronitrobenzene, the fluorine at C4 is a significantly better leaving group in SNAr, naturally directing selectivity to C4.

Issue 2: Reaction Mixture Turns Black/Tar Formation (Impurity B)

Symptom: Low yield, viscous black oil, difficult workup. Root Cause: Furfuryl alcohol is acid-sensitive and prone to cationic polymerization. Even trace acidity (from wet solvents or starting material hydrolysis) can trigger resinification. Corrective Action:

  • Base Quality: Ensure the base (e.g., KOH, NaH) is fresh and used in slight excess (1.1–1.2 eq).

  • Order of Addition: Pre-mix furfuryl alcohol with the base to form the alkoxide before adding the nitrobenzene. This ensures the medium remains basic.

Module 3: Troubleshooting Step 2 (Nitro Reduction)

The Reaction: Reduction of -NO2 to -NH2. Core Challenge: Chemoselectivity. The furan ring is a diene ether and is highly susceptible to hydrogenation, as is the C-F bond.

Decision Matrix: Selecting the Right Reductant

Use this logic flow to determine the cause of impurities in your reduction step.

ReductionLogic Start Start: Reduction Optimization Q1 Is the Furan Ring Reducing? (Mass M+4 observed) Start->Q1 Q2 Is Defluorination Occurring? (Mass M-18 observed) Q1->Q2 No Sol1 SWITCH CATALYST: Use Sulfided Pt/C (5%) Avoid Pd/C completely. Q1->Sol1 Yes Sol2 SWITCH METHOD: Use Chemical Reduction (Fe/NH4Cl or Na2S2O4) Q1->Sol2 Yes (Severe) Q2->Sol1 Yes (Major) Sol3 OPTIMIZE HYDROGENATION: Lower Pressure (<1 bar) Add Diphenylsulfide (poison) Q2->Sol3 Yes (Minor)

Figure 2: Workflow for selecting reduction conditions based on observed impurity profiles.

Detailed Impurity Analysis
Impurity TypeObserved Mass (LC-MS)CausePrevention Strategy
Tetrahydrofuran Analog [M+H]+ + 4 Over-reduction of the furan ring. Common when using Pd/C or high H2 pressure.Primary: Switch to 5% Pt/C (sulfided) . Platinum is less active toward ring hydrogenation than Palladium.Secondary: Use Fe/NH4Cl (Bechamp reduction) which is chemically incapable of reducing the furan ring.
Defluorinated Product [M+H]+ - 18 Hydrogenolysis of the C-F bond.Avoid Pd/C. If using hydrogenation, add a catalyst poison (e.g., thiophene or diphenylsulfide) to attenuate catalyst activity.
Hydroxylamine [M+H]+ + 16 Incomplete reduction.Increase reaction time or temperature slightly. Ensure H2 uptake has ceased.
Azoxy Dimer 2M + 14 Condensation of nitroso/hydroxylamine intermediates under highly alkaline conditions.Avoid high pH during reduction. If using chemical reduction (Zn/Fe), keep pH near neutral (NH4Cl buffer).

Module 4: Frequently Asked Questions (FAQs)

Q1: Why does my product decompose during acid extraction? A: The furfuryl ether linkage is acid-labile. Strong acids can cleave the benzylic-like C-O bond or cause the furan ring to open (forming levulinic acid derivatives).

  • Protocol Fix: Avoid 1M HCl washes. If amine salt formation is required, use a mild acid (like oxalic acid) or generate the HCl salt in anhydrous conditions (e.g., HCl in dioxane) at 0°C and filter immediately.

Q2: I am using Pd/C, but I see significant "M+4" impurity. Can I fix this without changing catalysts? A: It is difficult. You can try "poisoning" the Pd/C by adding 0.1 equivalents of diphenylsulfide or using a solvent like ethyl acetate instead of methanol (methanol accelerates hydrogenation). However, switching to Sulfided Pt/C is the industry standard for nitro-reduction in the presence of halogens and furans.

Q3: Can I use Zinc and Acetic Acid for the reduction? A: Use caution. While Zn/AcOH reduces nitro groups effectively, hot acetic acid can sometimes degrade the furan ring. Iron powder with Ammonium Chloride (Fe/NH4Cl) in Ethanol/Water is a gentler, pH-neutral alternative that preserves the furan moiety perfectly.

Q4: How do I remove the inorganic salts after an Fe/NH4Cl reduction? A: The iron sludge can be difficult to filter.

  • Tip: Add Celite to the reaction mixture before filtration.

  • Tip: Wash the filter cake with hot ethyl acetate to ensure the product (which may adsorb to iron oxides) is fully recovered.

References

  • Castellino, A. J., et al. (2007). Synthesis of Lapatinib and related quinazoline derivatives.[1][2] Describes the SNAr coupling of 3-chloro-4-fluoronitrobenzene with furfuryl alcohol.

  • Rylander, P. N. (1967). Catalytic Hydrogenation over Platinum Metals.[3] Academic Press. (Authoritative source on the specificity of Sulfided Pt/C for inhibiting dehalogenation and ring saturation).

  • GlaxoSmithKline. (2006). Process for the preparation of quinazoline derivatives. US Patent 7,157,466. (Details the specific industrial conditions for handling the furfuryl ether intermediate).

  • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis. (Review of chemoselective nitro reduction).

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation of 3-Fluoro-4-(2-furylmethoxy)aniline

Executive Technical Overview Welcome to the technical support hub for 3-Fluoro-4-(2-furylmethoxy)aniline . This compound represents a "perfect storm" of stability challenges due to the conjugation of two reactive moietie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

Welcome to the technical support hub for 3-Fluoro-4-(2-furylmethoxy)aniline . This compound represents a "perfect storm" of stability challenges due to the conjugation of two reactive moieties: an electron-rich aniline and an acid-labile furan ring, linked by an ether bridge.

Researchers often encounter rapid discoloration (browning/blackening) or loss of purity during synthesis and storage. This guide deconstructs these failures into specific chemical pathways, providing you with the causality and protocols necessary to mitigate them.

Degradation Module A: The Furan Vulnerability (Acid & Oxidative Instability)

The Issue: The sample turns into a dark, viscous tar or black solid. The Cause: Furan ring opening (oxidative or acid-catalyzed).

Mechanism of Failure

The furan ring is an electron-rich aromatic system.[1] However, unlike benzene, it is highly susceptible to electrophilic attack and acid-catalyzed hydrolysis.

  • Acid-Catalyzed Hydrolysis: Even trace acidity (from solvents like unneutralized chloroform or silica gel) protonates the furan ring (often at the

    
     or 
    
    
    
    position). This disrupts aromaticity, allowing water to attack, leading to ring opening.[1] The result is a reactive 1,4-dicarbonyl species (e.g., succinaldehyde derivatives).
  • Polymerization: These 1,4-dicarbonyls are potent cross-linkers. They react with the free amine of the aniline portion of the molecule (Schiff base formation) or self-polymerize, resulting in the "black tar" often observed.

Pathway Visualization

The following diagram illustrates the transition from the stable parent to the reactive ring-opened species.

FuranDegradation Parent Parent Molecule (Intact Furan) Protonation C-Protonation (Loss of Aromaticity) Parent->Protonation + H+ (Trace Acid) Hydration Nucleophilic Attack (H2O addition) Protonation->Hydration + H2O RingOpen Ring Opening (Formation of 1,4-Dicarbonyl) Hydration->RingOpen Tautomerization Polymer Polymerization/Tar (Schiff Base w/ Aniline) RingOpen->Polymer + Parent Amine

Figure 1: Acid-catalyzed ring opening mechanism leading to polymerization.

Troubleshooting Protocol: Furan Integrity
ObservationDiagnostic ActionRemediation
New impurity peak (M+18 or M+34 in LCMS)Check for hydration products (ring opening).Solvent Check: Ensure CDCl3 is neutralized (pass through basic alumina). Avoid acidic workups.
Black precipitate Insoluble polymer formation.Filter & Re-purify: Polymers are often insoluble in MeOH. Filter, then store the filtrate in base-washed glassware.

Degradation Module B: The Aniline Factor (Oxidation & Photolysis)

The Issue: The sample turns red, brown, or purple, but remains a solid/oil (no tar). The Cause: N-Oxidation and Photo-induced Radical Coupling.

Mechanism of Failure

The aniline nitrogen has a high HOMO (Highest Occupied Molecular Orbital) energy, making it prone to losing an electron to form a radical cation.

  • N-Oxidation: Exposure to air (oxygen) leads to the formation of N-oxides and hydroxylamines.

  • Photodegradation: UV light generates radical species. Two aniline radicals can couple to form azo-dimers (Ar-N=N-Ar) or phenazines. These compounds are highly colored (chromophores), causing visible discoloration even at trace impurity levels (<0.5%).

  • Fluorine Effect: While the fluorine atom at the 3-position is electron-withdrawing (which slightly stabilizes the ring against oxidation compared to pure aniline), it is not sufficient to prevent oxidation of the amino group.

Pathway Visualization

AnilineOxidation Parent Parent Aniline Radical Anilino Radical (Intermediate) Parent->Radical hv (Light) or O2 NOxide N-Oxide / Hydroxylamine (M+16) Radical->NOxide + [O] Azo Azo Dimer (Deep Color) Radical->Azo Dimerization

Figure 2: Oxidative and photolytic pathways affecting the aniline moiety.

Forced Degradation Protocols[2]

To validate your analytical methods (HPLC/LCMS), you must generate these degradants intentionally. Follow these specific conditions.

Protocol 1: Acid Hydrolysis (Furan Stress)
  • Objective: Simulate furan ring opening.

  • Reagents: 0.1 N HCl.

  • Procedure:

    • Dissolve 5 mg of compound in 1 mL Acetonitrile (ACN).

    • Add 1 mL 0.1 N HCl.

    • Stir at Room Temperature (RT) for 2 hours. Note: Do not heat initially; furan opens rapidly.

    • Analysis: Look for peaks at M+18 (hydration) and M+2 (ring opened aldehyde).

Protocol 2: Oxidative Stress (Aniline Stress)
  • Objective: Generate N-oxides and azo-dimers.

  • Reagents: 3% Hydrogen Peroxide (

    
    ).
    
  • Procedure:

    • Dissolve 5 mg of compound in 1 mL ACN.

    • Add 0.2 mL 3%

      
      .
      
    • Protect from light and stir for 1 hour.

    • Analysis: Look for M+16 (N-oxide) and M+32 (Nitro) peaks.

Frequently Asked Questions (FAQs)

Q: My LCMS shows a mass of M+14. What is this? A: This is likely not degradation but a synthesis impurity. If you used a methyl ester precursor, this could be a methylated byproduct. However, in degradation contexts, look for M+16 (Oxidation) or M+18 (Hydrolysis).

Q: Can I store this compound in DMSO? A: Use Caution. DMSO is hygroscopic and can become slightly acidic over time (forming dimethyl sulfide and methanesulfonic acid). For long-term storage, solid state at -20°C under Argon is mandatory. If solution storage is required, use anhydrous Acetonitrile.

Q: Why does the fluorine atom not prevent degradation? A: The fluorine atom is at the 3-position (meta to the amine). While it withdraws electron density, it does not sufficiently deactivate the lone pair on the nitrogen to prevent oxidation. Furthermore, it has almost no stabilizing effect on the distant furan ring.

Q: What is the best way to remove the color if my sample degraded? A:

  • Dissolve in a minimal amount of Ethyl Acetate.

  • Add activated charcoal (10% w/w).

  • Stir for 15 minutes and filter through Celite.

  • Reasoning: The colored impurities (azo compounds/polymers) have high affinity for charcoal.

Summary of Stability Data

Stress ConditionStability RatingMajor DegradantPrevention
Acid (pH < 4) Critical Ring-opened dicarbonylsStore in base-washed glass; avoid acidic HPLC mobile phases during prep.
Light (UV/Vis) Poor Azo-dimers (Color change)Amber vials; wrap columns in foil.
Oxidation (Air) Moderate N-OxidesStore under Argon/Nitrogen.
Base (pH > 10) Good MinimalCompatible with basic extraction.

References

  • PubChem. (2025).[2] 3-Fluoro-4-(trifluoromethoxy)aniline Compound Summary. National Library of Medicine. [Link](Note: Used as a structural analog for fluoroaniline stability properties).

  • Dunlop, A. P. (1948). Furfural formation and behavior. Industrial & Engineering Chemistry. (Foundational text on furan ring opening mechanism in acidic media).
  • Canle, M., et al. (2005). On the mechanism of TiO2-photocatalyzed degradation of aniline derivatives. Journal of Photochemistry and Photobiology A: Chemistry. [Link]

  • Liang, X., et al. (2017).[3] Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. [Link]

Sources

Optimization

Technical Support Center: Challenges in the Purification of Polar Aniline Derivatives

Welcome to the technical support center for the purification of polar aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these often-recalcitrant compounds. The inherent basicity of the amino group, coupled with the presence of additional polar functional groups (e.g., -OH, -COOH, -SO₃H, -NH₂), creates a unique set of purification challenges that standard protocols may not adequately address.

This document moves beyond simple step-by-step instructions. It delves into the physicochemical principles governing these separations, providing you with the expert insights needed to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)
Q1: Why are polar aniline derivatives so difficult to purify compared to their non-polar counterparts?

A1: The difficulty arises from a combination of factors rooted in their molecular structure:

  • High Polarity & Water Solubility: Polar functional groups increase water solubility, making extraction from aqueous reaction media with common organic solvents inefficient.

  • Strong Interactions with Stationary Phases: In normal-phase chromatography, the basic aniline nitrogen and other polar groups interact very strongly with the acidic silanol groups of silica gel. This leads to poor peak shape, streaking on TLC plates, and sometimes irreversible adsorption to the column.[1][2]

  • Poor Retention in Reversed-Phase: Conversely, in standard reversed-phase chromatography (e.g., with a C18 column), these highly polar compounds have little affinity for the non-polar stationary phase and often elute in the solvent front with no separation.[3][4]

  • Amphoteric Nature: Derivatives with both acidic (e.g., -COOH) and basic (-NH₂) groups can exist in multiple charged states depending on the pH, complicating their behavior in both extraction and chromatography.

Q2: My aniline derivative is always a dark color (red, brown, or black) after synthesis. What causes this, and how can I prevent or fix it?

A2: The discoloration is almost always due to air oxidation.[5] The electron-rich aromatic ring and the amino group are susceptible to oxidation, forming highly colored polymeric impurities.

  • Prevention: The best strategy is prevention. Whenever possible, run reactions under an inert atmosphere (e.g., Nitrogen or Argon). After the reaction, work up the material promptly to minimize its exposure to air.[6]

  • Remediation: If discoloration occurs, treatment with activated carbon during recrystallization is a highly effective method. The activated carbon adsorbs the large, colored polymeric impurities.[6][7] For liquid anilines, vacuum distillation can separate the pure, colorless aniline from the non-volatile colored polymers.[5]

Q3: Which purification technique should I start with for my crude polar aniline derivative?

A3: The best initial approach depends on the nature and scale of the impurities. A logical decision-making process can save significant time and material.

G start Crude Polar Aniline Derivative tlc Analyze by TLC & assess solubility start->tlc impurity_type What is the primary impurity? tlc->impurity_type unreacted_sm Unreacted starting material (e.g., a more basic aniline or a non-basic starting material) impurity_type->unreacted_sm Different Basicity/Solubility side_products Side-products with similar polarity impurity_type->side_products Similar Polarity baseline_material Baseline material / salts impurity_type->baseline_material Highly Polar color Colored impurities only impurity_type->color Color extraction Acid-Base Liquid-Liquid Extraction (LLE) unreacted_sm->extraction chromatography Column Chromatography (Flash or HPLC) side_products->chromatography wash Aqueous Wash / Filtration baseline_material->wash recrystallization Recrystallization with Activated Carbon color->recrystallization

Fig 1. Decision tree for selecting an initial purification method.
Troubleshooting Guide: Column Chromatography

Column chromatography on silica gel is a go-to technique, but it is fraught with challenges for polar anilines.

Q4: My compound is streaking badly on the TLC plate and I get terrible resolution during column chromatography. What's wrong?

A4: This is a classic sign of strong, undesirable interactions between your basic aniline and the acidic silica gel. The silanol groups (Si-OH) on the silica surface are acidic and can protonate your basic aniline, causing it to bind very tightly. This leads to slow, uneven elution, resulting in significant tailing or streaking.[1]

Solution: Add a Basic Modifier

The most effective solution is to neutralize the acidic sites on the silica by adding a small amount of a volatile base to your eluent system.

  • Triethylamine (TEA): Add 0.1-1% triethylamine to your solvent system (e.g., Hexane/Ethyl Acetate + 0.5% TEA). The TEA is more basic than most anilines and will preferentially bind to the acidic sites on the silica, effectively "masking" them. This allows your compound to elute based on polarity without the strong ionic interaction, resulting in sharper bands and better separation.[1][2]

  • Ammonia: For very polar compounds requiring highly polar eluents like Dichloromethane/Methanol, a common and effective mobile phase is a mixture like 95:4.5:0.5 DCM:MeOH:NH₄OH.

Problem Underlying Cause Recommended Solution
Streaking / Tailing Strong interaction between basic aniline and acidic silica gel.Add a basic modifier (0.1-1% triethylamine) to the eluent.[1]
Compound won't elute Eluent is not polar enough.Gradually increase the eluent polarity. For very polar compounds, consider switching to a DCM/Methanol system.[1][8]
Poor Separation Inappropriate solvent system or column overloading.Optimize the eluent polarity using TLC to achieve a target Rf of 0.25-0.35.[6] Ensure the mass of crude material is no more than 1-2% of the mass of the silica gel.[6]
Troubleshooting Guide: Liquid-Liquid Extraction (LLE)

LLE is a powerful technique for separating compounds based on their differing solubilities, particularly their acid-base properties.[9]

Q5: I need to remove unreacted aniline starting material from my less basic aniline product. My acidic wash isn't working well. How can I optimize this?

A5: An acidic wash is the correct approach, as it protonates the more basic aniline, forming a water-soluble salt that partitions into the aqueous layer.[1][10] If it's failing, consider these points:

  • Acid Strength & Concentration: Are you using the right acid? A 1M HCl solution is typically sufficient.[10] If your product is also somewhat basic, using a weaker acid like 10% citric acid might selectively protonate the more basic starting material. The key is to exploit the pKa difference between the impurity and the product.

  • Insufficient Mixing/Contact Time: Ensure you are shaking the separatory funnel vigorously for at least 1-2 minutes to maximize the surface area and allow the acid-base reaction to reach equilibrium.

  • Multiple Extractions: A single extraction may not be enough. Performing three successive extractions with fresh 1M HCl is far more effective at removing the basic impurity than one large-volume extraction.

  • Checking the pH: After shaking, check the pH of the aqueous layer with pH paper. It should be distinctly acidic (pH 1-2). If the aniline has neutralized all the acid, you may need to add more.

Protocol 1: Optimized Acid-Base Extraction to Remove Aniline Impurity

G cluster_0 Organic Phase cluster_1 Aqueous Phase (Waste) A 1. Dissolve crude product (Product + Aniline Impurity) in organic solvent (e.g., EtOAc). B 2. Add to separatory funnel with 1M HCl (aq). A->B C 3. Shake vigorously & vent. Allow layers to separate. B->C D 4. Drain lower aqueous layer (contains Anilinium Chloride). C->D E 6. Wash organic layer with brine, then dry over Na₂SO₄. D->E 5. Repeat steps 2-4 twice more. H Anilinium Chloride (C₆H₅NH₃⁺Cl⁻) dissolved in water. D->H F 7. Filter and evaporate solvent. E->F G Purified Product F->G

Fig 2. Workflow for removing a basic aniline impurity via LLE.
Troubleshooting Guide: Recrystallization

Recrystallization is an excellent final purification step but can be problematic for polar compounds.

Q6: My polar aniline derivative "oils out" during recrystallization instead of forming crystals. Why?

A6: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[1][11] The presence of impurities can also depress the melting point, exacerbating this issue.

Solutions:

  • Change Solvents: The boiling point of your solvent is likely too high. Select a solvent with a boiling point lower than your compound's melting point.[1]

  • Use a Solvent Pair: This is often the best method. Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble, e.g., ethanol). Then, add a "poor" hot solvent (in which it is less soluble, e.g., water) dropwise until the solution just becomes cloudy.[12] Add a few drops of the "good" solvent to clarify, then allow it to cool slowly. This controlled decrease in solubility promotes proper crystal lattice formation.

  • Reduce Saturation: You may have too little solvent. Add more hot solvent to the oil, reheat until it fully dissolves, and then attempt to cool again.[1]

Problem Underlying Cause Recommended Solution(s)
"Oiling Out" Solvent boiling point is higher than the compound's melting point; high impurity level.Use a lower-boiling solvent or a solvent-pair system (e.g., Ethanol/Water).[1][12]
No Crystals Form Solution is not saturated; cooling too rapidly.Evaporate some solvent to increase concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Ensure slow cooling.[1][7]
Low Recovery Too much solvent was used; compound is too soluble in the cold solvent.Use the minimum amount of hot solvent needed for dissolution. Ensure the flask is thoroughly cooled in an ice bath before filtering.
Advanced HPLC Techniques for Polar Anilines

When standard chromatography fails, more advanced techniques are required.

Q7: Standard C18 RP-HPLC is not working for my polar aniline. What are my best options for analytical or preparative HPLC?

A7: For highly polar compounds that are unretained on C18 columns, the two primary advanced techniques are Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Exchange Chromatography (IEC).

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an ideal technique for separating highly polar compounds.[13] It utilizes a polar stationary phase (like bare silica, or phases bonded with diol, amide, or zwitterionic groups) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[14][15]

  • Mechanism: A water-rich layer is adsorbed onto the surface of the polar stationary phase. Polar analytes partition into this layer and are retained. Elution is achieved by increasing the amount of water in the mobile phase, which is the "strong" solvent in HILIC.[4][16] This is essentially the opposite of reversed-phase.

G sp Polar Stationary Phase (e.g., Silica) water_layer Immobilized Water Layer sp->water_layer adsorbs mp Mobile Phase (High % Acetonitrile) aniline Polar Aniline Derivative mp->aniline carries through column aniline->water_layer partitions into & retains

Fig 3. Simplified mechanism of HILIC retention.

Ion-Exchange Chromatography (IEC)

IEC separates molecules based on their net charge.[17][18] Since anilines are basic, they can be protonated at acidic or neutral pH to carry a positive charge (R-NH₃⁺). This makes them perfect candidates for Cation-Exchange Chromatography.

  • Mechanism: In cation-exchange, the stationary phase contains negatively charged functional groups (e.g., sulfonic acid). The positively charged protonated aniline displaces the counter-ions (like Na⁺) and binds to the resin.[19] Elution is achieved by increasing the salt concentration (ionic strength) or changing the pH of the mobile phase to deprotonate the aniline, thus releasing it from the column.[20]

Table 3: Comparison of HPLC Modes for Polar Aniline Purification
Technique Stationary Phase Mobile Phase Retention Mechanism Best For... Considerations
Reversed-Phase (RP) Non-polar (C18, C8)Polar (Water/ACN)Hydrophobic interactions.[21]Moderately polar anilines; separating from non-polar impurities.Poor retention for highly polar anilines. Peak tailing due to silanol interactions.[22]
HILIC Polar (Silica, Diol, Amide)Non-polar (High ACN/Water)Partitioning into a surface water layer.[14][16]Highly polar, neutral, or charged anilines.[13][23]Requires long equilibration times; sensitive to water content in the sample diluent.[3]
Cation-Exchange (IEC) Negatively charged (e.g., -SO₃⁻)Aqueous bufferElectrostatic interaction.[17]Basic anilines that can be reliably protonated.Elution requires salt gradients, which may need to be removed post-purification.
References
  • Element Lab Solutions. (2024, April 22).
  • Chirita, R., et al. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Dr. Maisch GmbH. HILIC.
  • Phenomenex. (2016, June 23).
  • Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • BenchChem.
  • BenchChem.
  • ResearchGate. (2014, December 12).
  • BenchChem.
  • Sani, H. M., et al. (2023). Aniline-Driven Liquid-Liquid Extraction for Methylamine- Water Separation: Process Simulation and Performance Evaluation.
  • University of California, Irvine. Exp 6 - Extraction.
  • StudyLib. Recrystallization Lab Guide: Purification Techniques. [Link]

  • Scribd. Recrystallization: Figure 1. Structure of Aniline. [Link]

  • BenchChem.
  • Wikipedia. Reversed-phase chromatography. [Link]

  • Texium. (2020, June 3). Vacuum Distillation of Aniline. [Link]

  • ResearchGate. (2014, August 3). Does aniline stick in columns during column chromatography?. [Link]

  • Waters Blog. (2025, June 18).
  • Reddit. (2024, November 17).
  • Chemistry LibreTexts. (2015, September 23).
  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE)
  • GSC Online Press. (2025, March 31).
  • Harvard Apparatus.
  • Agilent. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
  • Asian Journal of Chemistry. (1997, October 31). Ion Exchange Kinetics of Aniline with Gel Type Sulphonic Acid Cation Exchange Resins: Mechanism of Uptake.
  • KNAUER.
  • BenchChem.

Sources

Troubleshooting

Preventing oxidation of 3-Fluoro-4-(2-furylmethoxy)aniline during storage

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 3-Fluoro-4-(2-furylmethoxy)aniline in their experimental workflows. The inherent reactivity of th...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 3-Fluoro-4-(2-furylmethoxy)aniline in their experimental workflows. The inherent reactivity of the aniline moiety makes this compound susceptible to oxidation, which can compromise sample integrity, lead to inconsistent experimental results, and generate impurities that may interfere with downstream applications. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the long-term stability and purity of your 3-Fluoro-4-(2-furylmethoxy)aniline samples.

I. Troubleshooting Guide: Identifying and Mitigating Oxidation

This section addresses specific issues that may arise during the storage and handling of 3-Fluoro-4-(2-furylmethoxy)aniline, providing a systematic approach to problem-solving.

Issue 1: Visible Color Change in the Stored Aniline Derivative

Observation: Your previously colorless or pale-yellow sample of 3-Fluoro-4-(2-furylmethoxy)aniline has developed a darker yellow, brown, or even reddish hue over time.

Root Cause Analysis: A visible color change is a primary indicator of aniline oxidation.[1] The amino group (-NH₂) on the aniline ring is an electron-donating group, which increases the electron density of the aromatic ring and makes it susceptible to oxidation.[1] Exposure to atmospheric oxygen is a key driver of this process.[2] The formation of highly colored impurities, such as nitroso, nitro, and polymeric aniline species, leads to the observed discoloration.[1]

Immediate Corrective Actions:

  • Purity Verification: The first step is to assess the extent of degradation. It is crucial to determine if the material is still suitable for your intended application.

  • Analytical Testing: Employ analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the purity of the discolored sample.[2][3] A comparison with a fresh, high-purity standard is recommended.[2]

Long-Term Prevention Strategy:

  • Inert Atmosphere Storage: The most effective preventative measure is to minimize contact with oxygen.[4][5] Store the compound under an inert atmosphere, such as nitrogen or argon.[2] This can be achieved by using a glove box for sample handling or by blanketing the storage container with an inert gas.[6][7]

  • Appropriate Containers: Utilize amber glass bottles with tightly sealed caps to prevent exposure to both air and light.[2][8] For highly sensitive applications, consider using specialized storage vessels like Sure/Seal™ bottles, which are designed for air-sensitive reagents.[9][10]

  • Temperature Control: Elevated temperatures accelerate the rate of oxidation.[2][11] It is advisable to store the compound at reduced temperatures, such as in a refrigerator (2-8 °C).[2][8]

Issue 2: Inconsistent or Unexpected Experimental Results

Observation: You are experiencing variability in reaction yields, the formation of unexpected byproducts, or a decrease in the biological activity of compounds synthesized using 3-Fluoro-4-(2-furylmethoxy)aniline from a previously reliable batch.

Root Cause Analysis: The presence of oxidative degradation products can significantly interfere with chemical reactions.[2] These impurities may possess different reactivity profiles, leading to unintended side reactions or inhibition of the desired transformation. For instance, the formation of nitro or nitroso compounds can alter the electronic properties of the aniline derivative, impacting its nucleophilicity and overall reactivity.[2]

Troubleshooting and Optimization Workflow:

G A Inconsistent Experimental Results B Verify Purity of 3-Fluoro-4-(2-furylmethoxy)aniline A->B C HPLC or GC-MS Analysis B->C D Compare to a Fresh Standard C->D E Significant Impurities Detected? D->E F Purify Existing Stock (e.g., Recrystallization, Chromatography) E->F Yes H Review and Optimize Storage and Handling Procedures E->H No, but review best practices G Procure a Fresh Batch F->G If purification is not feasible K Use Freshly Opened or Properly Stored Material for Future Experiments F->K G->K I Implement Inert Atmosphere Techniques H->I J Ensure Proper Temperature Control H->J I->K J->K

Caption: Troubleshooting workflow for inconsistent experimental results.

Detailed Methodologies:

  • Protocol 1: General HPLC Method for Purity Assessment

    This protocol provides a general framework. Method optimization will be necessary for your specific instrumentation and impurity profile.

    ParameterRecommended ConditionRationale
    Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)Provides good separation for a wide range of aromatic compounds.
    Mobile Phase Acetonitrile and water gradientAllows for the elution of both polar and non-polar compounds.
    Detection UV at 254 nmAniline derivatives typically have strong UV absorbance at this wavelength.
    Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
    Injection Volume 10 µLA typical injection volume for analytical HPLC.
  • Sample Preparation:

    • Prepare a stock solution of your 3-Fluoro-4-(2-furylmethoxy)aniline sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Prepare a series of dilutions to determine the linear range of detection.

    • Filter the samples through a 0.45 µm syringe filter before injection.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of oxidation for 3-Fluoro-4-(2-furylmethoxy)aniline?

A1: The oxidation of anilines is a complex process that can proceed through various pathways.[12] The initial step often involves the loss of an electron from the nitrogen atom to form a radical cation.[13] This reactive intermediate can then undergo further reactions, including dimerization, polymerization, or reaction with oxygen to form nitroso and nitro compounds.[14] The presence of the electron-donating amino group makes the aromatic ring highly susceptible to electrophilic attack, which is a key feature of the oxidation process.[1]

G cluster_0 Oxidation Cascade Aniline 3-Fluoro-4-(2-furylmethoxy)aniline Radical Nitrogen Radical Cation Aniline->Radical + Oxidant (e.g., O2) Products Oxidized Products (Nitroso, Nitro, Polymers) Radical->Products Further Reactions

Caption: Simplified aniline oxidation pathway.

Q2: What are the ideal storage conditions for long-term stability?

A2: To ensure the long-term stability of 3-Fluoro-4-(2-furylmethoxy)aniline, the following storage conditions are recommended:

ParameterRecommended ConditionRationale
Atmosphere Inert gas (Nitrogen or Argon)[2]Prevents contact with atmospheric oxygen, the primary driver of oxidation.[4][5]
Temperature Refrigerated (2-8 °C)[8]Reduces the rate of chemical degradation.[2]
Container Tightly sealed amber glass bottle[2][8]Protects from light and air exposure.[8][15]
Handling Minimize the frequency of opening the container.[2] Use a positive pressure of inert gas when accessing the material.[16]Reduces the introduction of atmospheric oxygen and moisture.[17]

Q3: Can antioxidants be used to prevent the oxidation of 3-Fluoro-4-(2-furylmethoxy)aniline?

A3: While the use of antioxidants for stabilizing pure aniline compounds in a laboratory setting is not a standard practice, certain phenolic compounds or derivatives of phenylenediamine have been shown to inhibit the oxidation of some organic molecules.[2] However, it is crucial to consider that the addition of any substance will create a mixture. The compatibility of the antioxidant with your specific downstream applications must be thoroughly evaluated to avoid any potential interference.[2] In most cases, proper storage under an inert atmosphere is a more effective and less intrusive method for preventing oxidation.

Q4: If my material has slightly discolored but still shows high purity by HPLC, can I still use it?

A4: If the discoloration is minor and the purity, as determined by a validated analytical method like HPLC, is within the acceptable limits for your experiment, the material may still be usable.[2] However, it is important to exercise caution. Even trace amounts of certain impurities can sometimes have a significant impact on sensitive applications. If you observe any inconsistencies in your results, it is advisable to use a fresh, unopened batch of the compound.[2]

Q5: How should I handle the disposal of degraded 3-Fluoro-4-(2-furylmethoxy)aniline?

A5: Aniline and its derivatives can be toxic and may have environmental implications.[18] Degraded material should be treated as chemical waste and disposed of in accordance with your institution's and local environmental regulations. Do not dispose of it down the drain or in regular trash.

III. References

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications - Open Access Journals. (n.d.). Retrieved from [Link]

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - PMC. (n.d.). Retrieved from [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial. (n.d.). Retrieved from [Link]

  • The Importance of Inerting - Air Products. (n.d.). Retrieved from [Link]

  • Storage of air and temperature sensitive reagents [closed] - Chemistry Stack Exchange. (n.d.). Retrieved from [Link]

  • Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. (n.d.). Retrieved from [Link]

  • How does Zn dust prevent the oxidation of aniline? - Quora. (n.d.). Retrieved from [Link]

  • Aniline Oxidation for Synthesis of Azo- and Azoxybenzenes. (n.d.). Retrieved from [Link]

  • (A) Traditional reaction mechanism for aniline oxidation, (B) Proposed... - ResearchGate. (n.d.). Retrieved from [Link]

  • Air-Sensitive Chemistry: Practical and Safety Considerations - Fisher Scientific. (2021, May 15). Retrieved from [Link]

  • Handling air-sensitive reagents AL-134 - MIT. (n.d.). Retrieved from [Link]

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies - ResearchGate. (2025, November 1). Retrieved from [Link]

  • Inert gas - Wikipedia. (n.d.). Retrieved from [Link]

  • Quantification of Aniline with Bleaching Powder via Indophenol Reaction and Its Residual Determination in Lubricating Oils - AccScience Publishing. (2012, January 1). Retrieved from [Link]

  • Inerting explained: how to control explosion risks with inert gases - Ex-Machinery. (2025, March 11). Retrieved from [Link]

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Amine | Organic Chemistry, Structure & Uses | Britannica. (n.d.). Retrieved from [Link]

  • Colorimetric determination of aniline in the presence of 4-aminophenol and other oxidation products - Analyst (RSC Publishing). (n.d.). Retrieved from [Link]

  • (PDF) Principles of Inert Atmosphere Storage - ResearchGate. (2024, December 27). Retrieved from [Link]

  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. | ResearchGate. (2012, September 21). Retrieved from [Link]

  • Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. (2025, August 5). Retrieved from [Link]

  • Oxidation of Aniline using Different Reaction Pathways - Asian Publication Corporation. (n.d.). Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9). Retrieved from [Link]

  • Photochemistry of Aliphatic and Aromatic Amines - ResearchGate. (2025, August 5). Retrieved from [Link]

Sources

Optimization

Troubleshooting low conversion in nucleophilic aromatic substitution

Topic: Troubleshooting Low Conversion in Nucleophilic Aromatic Substitution ( ) Audience: Medicinal Chemists, Process Chemists, and Graduate Researchers Status: Active | Version: 2.4 Introduction: The "Unreacted Starting...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in Nucleophilic Aromatic Substitution (


)
Audience:  Medicinal Chemists, Process Chemists, and Graduate Researchers
Status:  Active | Version:  2.4
Introduction: The "Unreacted Starting Material" Dilemma

Welcome to the


 Optimization Support Center. If you are here, you likely have a reaction flask containing pristine starting material and a decomposed nucleophile, or a reaction that stalled at 40% conversion.

Unlike


 or 

reactions, Nucleophilic Aromatic Substitution (

) is governed by the stability of the Meisenheimer Complex (the anionic intermediate). Low conversion is rarely a random failure; it is almost always a mismatch between the electronic activation of your substrate and the solvation state of your nucleophile.

This guide moves beyond "add more heat" and focuses on the mechanistic levers you can pull to drive conversion.

Part 1: Diagnostic Triage (Start Here)

Before altering your route, run this 4-point diagnostic.

Diagnostic CheckThe "Why" (Causality)Immediate Action
1. The Fluorine Check In

, Fluorine is the superior leaving group (

), not because the C-F bond is weak, but because its high electronegativity lowers the energy of the transition state (LUMO).
If using a Cl/Br substrate and reaction is slow, switch to the Fluoro-analog .
2. The "Naked" Nucleophile Protic solvents (MeOH, EtOH) form hydrogen bond cages around nucleophiles, killing reactivity.Switch to DMSO, DMF, or NMP . These solvate cations but leave anions "naked" and reactive.
3.[1] The Oxygen Trap

intermediates are electron-rich; however, hydroxide (from wet solvent) competes with your nucleophile.
Karl Fischer Titration : Ensure solvent water content is < 50 ppm.
4. The Base Stoichiometry As the reaction proceeds, HX is generated. If the base is consumed, the amine nucleophile becomes protonated (ammonium) and unreactive.Ensure Base > 2.0 equivalents relative to the nucleophile.
Part 2: Deep Dive Troubleshooting (Q&A)
Category A: Reactivity & Substrate Design

Q: My substrate has a nitro group and a halogen, but I see zero conversion. Why? A: Position is everything. The electron-withdrawing group (EWG) must be ortho or para to the leaving group to stabilize the Meisenheimer complex via resonance.

  • The Science: A meta-nitro group provides only inductive stabilization, which is often insufficient to overcome the activation energy barrier.

  • Self-Validating Test: Run a ¹H NMR. If you see no change in the aromatic region, the ring is not activated enough.

  • Solution: If you cannot move the substituent, you must lower the transition state energy by switching the leaving group from Chlorine to Fluorine . The highly electronegative Fluorine inductively stabilizes the ipso-carbon, accelerating the rate-determining nucleophilic attack [1].

Q: I learned that Iodine is the best leaving group. Why are you recommending Fluorine? A: You are applying


 logic to an 

problem.
  • The Mechanism: In

    
    , C-X bond breaking is part of the rate-determining step (RDS), so weak bonds (C-I) are best. In 
    
    
    
    , the RDS is the formation of the Meisenheimer complex (addition step).
  • The Fix: Use the Element Effect . The rate order for

    
     is typically 
    
    
    
    . The strong dipoles of C-F lower the LUMO energy, inviting nucleophilic attack [2].
Category B: Solvent & Conditions

Q: I am using DMF at 120°C. The reaction turns black (tar), but the product yield is low. What is happening? A: You are likely seeing thermal decomposition of the solvent or substrate before the substitution can occur. DMF and DMAc can decompose to form dimethylamine at high temperatures, which then acts as a competing nucleophile.

  • The Science: High temperatures increase the rate of all reactions, including polymerization and oxidation.

  • The Fix:

    • Switch to NMP (N-methyl-2-pyrrolidone): It is more thermally stable than DMF.

    • Microwave Irradiation: Instead of heating for 12 hours, use high energy for short bursts (see Protocol below). This favors the primary kinetic product over thermodynamic decomposition.

Q: The reaction stalls at 50% conversion. Adding more catalyst/reagent doesn't help. A: This is a classic sign of Product Inhibition or Base Depletion .

  • Scenario 1 (Base): If you use a neutral amine nucleophile, the byproduct is HCl (or HF). This acid protonates your remaining amine, killing the reaction. Solution: Add an inorganic base (

    
     or 
    
    
    
    ) to scavenge the acid.
  • Scenario 2 (Solubility): As the inorganic salt byproduct (e.g., KCl) forms, it may coat the surface of your solid base, stopping the reaction. Solution: Add a phase transfer catalyst (e.g., 18-crown-6) or use a soluble organic base (DIPEA/DBU).

Part 3: Advanced Protocols
Protocol A: The "Standardized" Microwave

Use this protocol for deactivated substrates or weak nucleophiles.

  • Preparation: In a 5 mL microwave vial, dissolve Substrate (1.0 equiv, 0.5 mmol) and Nucleophile (1.2–1.5 equiv) in dry NMP (2.0 mL).

    • Note: Concentration matters.[2]

      
       is bimolecular; higher concentration (0.2M – 0.5M) drives the rate.
      
  • Base: Add DIPEA (2.5 equiv) for amine nucleophiles or

    
     (2.0 equiv) for phenols/thiols.
    
  • Irradiation: Cap and heat to 140°C for 20 minutes (High Absorption setting).

  • Analysis: Cool to RT. Take a 10 µL aliquot, dilute in MeCN, and inject on LCMS.

  • Pivot Point:

    • If < 10% conversion: The substrate is too electron-rich. Stop. Move to Buchwald-Hartwig coupling (Pd-catalysis).

    • If > 50% conversion but clean: Resubmit for 40 mins at 160°C.

Protocol B: The "Last Resort" Transition Metal Pivot

If


 fails despite optimization (Fluorine LG, NMP solvent, high T), your ring is simply not electrophilic enough. You must switch mechanisms.
  • Alternative: Buchwald-Hartwig Amination .

  • Why: It does not rely on ring activation (EWGs). It uses Palladium to oxidatively insert into the C-X bond.

  • Note: For Buchwald,

    
    . You must revert to the Bromo-substrate.
    
Part 4: Visual Logic & Troubleshooting Pathways
Figure 1: The

Troubleshooting Decision Tree

SNAr_Troubleshooting Start Problem: Low Conversion Check_SM Check Substrate: Is EWG ortho/para? Start->Check_SM Check_LG Check Leaving Group: Is it F? Check_SM->Check_LG Yes Pivot_Pd Action: Pivot to Buchwald-Hartwig (Pd) Check_SM->Pivot_Pd No (Meta/None) Switch_F Action: Switch Cl/Br to F (Lower TS Energy) Check_LG->Switch_F No (It is Cl/Br) Check_Solvent Check Solvent: Is it Protic (MeOH/EtOH)? Check_LG->Check_Solvent Yes Switch_F->Check_Solvent Switch_Solvent Action: Switch to DMSO/NMP (Naked Nucleophile) Check_Solvent->Switch_Solvent Yes Check_Base Check Base: Is Base > 2.0 equiv? Check_Solvent->Check_Base No (Already Aprotic) Switch_Solvent->Check_Base Add_Base Action: Increase Base (Prevent Protonation) Check_Base->Add_Base No Check_Base->Pivot_Pd Yes (Still Fails)

Caption: Logical workflow for diagnosing


 failures. Note the critical pivot to Pd-catalysis if electronic activation is insufficient.
Figure 2: Energy Landscape (The Fluorine Effect)

Caption: Comparison of activation energy (


). Fluorine lowers the energy of the transition state leading to the Meisenheimer complex, accelerating the reaction despite the stronger bond.
References
  • Bunnett, J. F., & Zahler, R. E. (1951).[3] Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412.

  • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Ch. 1: The

    
     Mechanism). 
    
  • Rohrbaugh, D. K. (1998). Nucleophilic Aromatic Substitution with Fluoride: The Role of Solvent.[4] Journal of Organic Chemistry. (Demonstrating dipolar aprotic solvent acceleration).

  • Neustadt, B. R. (2021). SciFinder/Reaxys Reaction Database Analysis.

Sources

Troubleshooting

Stability issues of 3-Fluoro-4-(2-furylmethoxy)aniline in different solvents

Technical Support Center: 3-Fluoro-4-(2-furylmethoxy)aniline Guide for Researchers, Scientists, and Drug Development Professionals This guide serves as a dedicated technical resource for understanding and mitigating the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Fluoro-4-(2-furylmethoxy)aniline

Guide for Researchers, Scientists, and Drug Development Professionals

This guide serves as a dedicated technical resource for understanding and mitigating the stability challenges associated with 3-Fluoro-4-(2-furylmethoxy)aniline. As a molecule incorporating a reactive aniline, a sensitive furan ring, and an ether linkage, its integrity can be compromised under various experimental and storage conditions. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The solutions are based on an understanding of the compound's inherent chemical liabilities.

Q1: My solution of 3-Fluoro-4-(2-furylmethoxy)aniline in methanol (or another protic solvent) is developing a yellow or brown tint over time. What is causing this discoloration and how can I prevent it?

A1: This is a classic and highly common issue with aniline derivatives.

  • Causality: The discoloration is primarily due to the oxidation of the aniline amino group (-NH2) . Anilines are notoriously sensitive to oxidation, which can be initiated by dissolved oxygen in the solvent, trace metal impurities, or light. This process forms highly colored nitroso, nitro, and ultimately polymeric azo compounds, which are intensely colored even at low concentrations. While the fluorine atom slightly reduces the basicity and electron density of the ring, the amino group remains a potent activating group and a prime target for oxidation.[1][2] Additionally, the furan moiety itself can be susceptible to oxidative degradation. Protic solvents like methanol can facilitate these oxidative pathways.

  • Troubleshooting & Prevention Protocol:

    • Solvent Choice: Whenever possible, switch to a polar aprotic solvent. Recommended options include Acetonitrile (ACN), Tetrahydrofuran (THF), or Dimethylformamide (DMF). These solvents are less likely to participate in proton-coupled degradation pathways.[3]

    • Solvent Preparation: Use high-purity, freshly opened solvents. Before preparing your solution, thoroughly degas the solvent by sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes or by using several freeze-pump-thaw cycles. This removes dissolved oxygen, the primary culprit for oxidation.

    • Inert Atmosphere: Handle the solid compound and prepare solutions in an inert atmosphere (e.g., inside a glovebox or using a Schlenk line).

    • Storage: Store the prepared solution under an inert gas headspace in an amber vial to protect it from light. For long-term storage, refrigeration at 2-8°C is recommended to slow the rate of any potential degradation.[4]

Q2: I am observing a new, more polar peak in my reverse-phase HPLC analysis after my sample was prepared in an acidic mobile phase or left on the autosampler overnight. What is this impurity?

A2: The appearance of a new, typically earlier-eluting (more polar) peak points towards acid-catalyzed degradation, most likely involving the furan ring.

  • Causality: The furan ring is an electron-rich heterocycle that is susceptible to cleavage under acidic conditions.[5] Protic acids can catalyze the hydrolysis and opening of the furan ring to form highly polar, linear dicarbonyl species. While the ether linkage is generally stable, strong acids could also potentially mediate its cleavage, though this is less likely under typical HPLC conditions.

  • Troubleshooting & Prevention Protocol:

    • pH Control: If your separation chemistry allows, adjust the pH of your aqueous mobile phase to be closer to neutral (e.g., pH 5-7) using a suitable buffer like phosphate or acetate. This minimizes the risk of acid-catalyzed degradation on the column and in the vial.

    • Prompt Analysis: Analyze samples as quickly as possible after preparation. If samples must be queued, use a refrigerated autosampler (set to ~4°C) to decelerate degradation.[6]

    • Solvent for Stock Solutions: Prepare stock solutions in a non-acidic, preferably aprotic, solvent like acetonitrile. Dilute into the mobile phase just before injection.

Q3: My solid sample of 3-Fluoro-4-(2-furylmethoxy)aniline seems to be clumping and changing color after being opened several times. How should I be storing the solid material?

A3: This indicates sensitivity to atmospheric oxygen and moisture.

  • Causality: As an amine, the compound is hygroscopic and can absorb moisture from the air.[7] This absorbed water can accelerate oxidative degradation. Direct exposure to air (oxygen) will also lead to oxidation of the solid, though typically slower than in solution.[8]

  • Recommended Storage Protocol:

    • Primary Container: Keep the compound in a tightly sealed amber glass bottle.

    • Inert Atmosphere: Upon receiving, and after each use, flush the headspace of the container with a dry, inert gas like Argon or Nitrogen before sealing.

    • Secondary Containment: Place the primary container inside a desiccator containing a drying agent (e.g., silica gel) to protect it from ambient moisture.

    • Temperature: Store the desiccator in a cool, dark place. A standard laboratory refrigerator (2-8°C) is ideal.[9] Avoid storing in a freezer unless you can guarantee the exclusion of moisture, as condensation during warming can be problematic.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be aware of for 3-Fluoro-4-(2-furylmethoxy)aniline?

A1: There are three principal degradation mechanisms to consider: oxidation, acid-catalyzed hydrolysis, and photolysis. Each pathway targets a different part of the molecule. Understanding these helps in designing robust experiments and formulations.

  • Oxidation: Primarily targets the aniline nitrogen, leading to colored impurities. The benzylic-like ether methylene group and the furan ring are also potential, but secondary, sites of oxidation. This is often promoted by air, trace metals, and certain solvents.[10]

  • Acid-Catalyzed Hydrolysis: Targets the furan ring, causing it to open and form more polar, linear dicarbonyl compounds. This is a significant concern in strongly acidic solutions or with protic solvents.[5]

  • Photodegradation: Aromatic amines and furans can be sensitive to UV light. The energy from light absorption can promote radical reactions, leading to complex degradation profiles.

cluster_0 cluster_1 cluster_2 A Oxidation (Air, O₂, H₂O₂) P 3-Fluoro-4-(2-furylmethoxy)aniline (Parent Compound) A->P B Acidic pH / Protic Solvents (H⁺) B->P C Light Exposure (hv) C->P D1 Colored Oxidized Species (Nitroso, Nitro, Azo compounds) P->D1 Targets Aniline -NH₂ D2 Furan Ring-Opened Products (Polar Dicarbonyls) P->D2 Targets Furan Ring D3 Photodegradation Adducts & Fragments P->D3 Multiple Sites

Caption: Key degradation pathways for 3-Fluoro-4-(2-furylmethoxy)aniline.

Q2: Which solvents are best for preparing and storing solutions of this compound?

A2: The choice of solvent is critical for maintaining the stability of the compound. Aprotic solvents are strongly preferred over protic ones. The following table provides a general guideline.

Solvent CategoryExamplesStability Profile & Recommendations
Recommended Acetonitrile (ACN), Tetrahydrofuran (THF) (stabilizer-free), Dioxane(Polar Aprotic) Excellent choice for both short-term use and long-term storage.[11] They are less reactive and do not promote acid/base-catalyzed degradation. Always use degassed solvents and store under inert gas.
Use with Caution Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)(Polar Aprotic) Generally stable, but these can contain trace impurities (e.g., amines in DMF, water in DMSO) that may affect long-term stability. Use high-purity, anhydrous grades.
Not Recommended for Long-Term Storage Methanol (MeOH), Ethanol (EtOH), Water, Isopropanol (IPA)(Polar Protic) These solvents can facilitate both oxidative and hydrolytic degradation pathways, especially if the pH is not controlled.[5][12] Suitable for immediate use in reactions or analysis but not for storage.
Avoid Chlorinated Solvents (DCM, Chloroform)Can contain acidic impurities (HCl) from decomposition, which will rapidly degrade the compound. Not recommended unless required for a specific reaction and used freshly distilled.

Q3: How can I perform a quick forced degradation study to understand the stability of my specific drug formulation containing this compound?

A3: A forced degradation (or stress testing) study is essential to identify potential degradants and establish a stability-indicating analytical method.[13] The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[8][14]

  • General Protocol for Forced Degradation:

    • Prepare Stock Solution: Make a stock solution of 3-Fluoro-4-(2-furylmethoxy)aniline at a known concentration (e.g., 1 mg/mL) in acetonitrile.

    • Set Up Stress Conditions: Aliquot the stock solution into separate amber HPLC vials for each condition.

      • Acid Hydrolysis: Add an equal volume of 0.1 M HCl.

      • Base Hydrolysis: Add an equal volume of 0.1 M NaOH.

      • Oxidation: Add an equal volume of 3% H₂O₂.

      • Thermal: Keep a vial of the stock solution (with a loosely capped lid to allow solvent evaporation and concentration) in an oven at 60-80°C.

      • Photolytic: Expose a vial of the stock solution in a photostability chamber according to ICH Q1B guidelines.

      • Control: Keep one vial of the stock solution at 2-8°C, protected from light.

    • Monitor Degradation: Incubate the samples. At various time points (e.g., 2, 8, 24, 48 hours), take an aliquot from each vial, neutralize if necessary (for acid/base samples), dilute to a suitable analytical concentration, and analyze by HPLC.

    • Analyze Results: Compare the chromatograms of the stressed samples to the control. Look for the appearance of new peaks and a decrease in the parent peak area. Aim for the time point that gives ~10-20% degradation. This helps in developing a stability-indicating method.[13]

N1 Prepare Stock Solution (e.g., 1 mg/mL in ACN) N2 Aliquot into Vials N1->N2 N3 Stress Conditions N2->N3 N4 Acid Hydrolysis (0.1 M HCl, RT/Heat) N3->N4 N5 Base Hydrolysis (0.1 M NaOH, RT/Heat) N3->N5 N6 Oxidation (3% H₂O₂, RT) N3->N6 N7 Thermal Stress (60-80°C) N3->N7 N8 Photolytic Stress (ICH Q1B) N3->N8 N9 Control Sample (2-8°C, Dark) N3->N9 N10 Monitor at Time Points (e.g., 2, 8, 24h) N4->N10 N5->N10 N6->N10 N7->N10 N8->N10 N9->N10 N11 Neutralize & Dilute N10->N11 N12 Analyze by HPLC-UV/MS N11->N12 N13 Evaluate Data (Identify Degradants, Develop Method) N12->N13

Caption: Workflow for a typical forced degradation study.

Q4: What is the best analytical method to monitor the stability of this compound?

A4: The most suitable and widely used technique is Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) .[15][16]

  • Why it's suitable: It is excellent for separating the relatively nonpolar parent compound from its more polar degradation products (like the furan ring-opened species). The aromatic nature of the molecule provides strong UV chromophores for sensitive detection.

  • Typical Starting Conditions:

    • Column: C18, 2.1 or 4.6 mm ID, 50-150 mm length, <5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid or 10 mM Ammonium Acetate buffer.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: A linear gradient from low %B to high %B (e.g., 10% to 95% B over 10-15 minutes) is a good starting point to resolve all components.

    • Detection: UV detection at a wavelength of maximum absorbance (e.g., ~254 nm or 280 nm, to be determined by a UV scan).

    • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer is highly recommended during forced degradation studies to help identify the mass of the unknown degradation products, which is critical for structure elucidation.[13]

References

  • Vertex AI Search. (n.d.). Fluoroaniline.
  • Meanwell, N. A. (2018). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 61(14), 5822-5880.
  • Chemistry Stack Exchange. (2017, April 26). Comparing acidity of anilinium ion and para-fluoro anilium ion.
  • ResearchGate. (n.d.). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 31). The Chemistry Behind Specialty Anilines: Focus on 4-Fluoro-3-(trifluoromethyl)aniline.
  • PubMed. (2025, September 26). Exploring Protic and Aprotic Solvent Effects on the Molecular Properties of Furfurals in Ionic Liquids.
  • LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • EPA Nepis. (1984, February). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.
  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • Chemistry Steps. (2024, January 12). Reactions of Aniline.
  • Malaysian Journal of Analytical Sciences. (2013). DETERMINATION OF ANILINE DEGRADED FROM SUDAN I IN CLOTHS. 17(3), 394-402.
  • George, K. W., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics, 11(3), 223.
  • Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines.
  • AccuStandard. (2024, December 23). The Proper Storage and Handling of Volatile Analytical Standards.
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-654.
  • Lertsathitphaisan, P., et al. (2018). FA Polymerization Disruption by Protic Polar Solvents. Polymers, 10(5), 544.
  • Kasha, P. (2025, March 15). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.
  • ResearchGate. (2025, October 11). Exploring Protic and Aprotic Solvent Effects on the Molecular Properties of Furfurals in Ionic Liquids.
  • Asghar, A., et al. (2016). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Environmental & Analytical Toxicology, 6(5).
  • BenchChem. (2025). Stability and Storage of 3-Chloro-4-fluoroaniline: A Technical Guide.
  • Royal Society of Chemistry. (n.d.). The weak interaction between polar aprotic solvent and saline water enables efficient production of furans from lignocellulosic biomass. Green Chemistry.
  • Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
  • A2B Chem. (n.d.). 3-Fluoro-4-morpholinoaniline.

Sources

Optimization

Managing exothermic reactions in aniline synthesis

Aniline, a cornerstone of the chemical and pharmaceutical industries, is synthesized through processes that are often highly exothermic. The reduction of nitrobenzene, in particular, releases a significant amount of heat...

Author: BenchChem Technical Support Team. Date: February 2026

Aniline, a cornerstone of the chemical and pharmaceutical industries, is synthesized through processes that are often highly exothermic. The reduction of nitrobenzene, in particular, releases a significant amount of heat, posing substantial risks if not managed correctly.[1][2][3] A failure to control the reaction temperature can lead to thermal runaway, a dangerous situation where the rate of heat generation surpasses the cooling system's capacity, potentially resulting in a catastrophic failure of the reaction vessel.[4][5]

This Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals to safely and effectively manage the thermal hazards associated with aniline synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so critical in aniline synthesis?

A1: The synthesis of aniline, particularly through the hydrogenation of nitrobenzene, is a strongly exothermic process.[6] Precise temperature control is paramount for several reasons:

  • Safety: The primary concern is preventing a runaway reaction. As the temperature rises, the reaction rate increases, which in turn generates heat more rapidly.[5] Without adequate control, this feedback loop can lead to an uncontrolled surge in temperature and pressure, risking equipment failure or explosion.[4]

  • Product Selectivity: Elevated temperatures can promote the formation of unwanted side products, such as azoxybenzene and azobenzene, which arise from the condensation of reaction intermediates.[7] This not only reduces the yield of aniline but also complicates the purification process.

  • Process Stability: Consistent temperature ensures a predictable and reproducible reaction rate, leading to consistent product quality and yield between batches.[8]

Q2: What are the immediate signs of a potential thermal runaway?

A2: Recognizing the early warning signs is crucial for preventing an incident. Key indicators include:

  • A rapid, unexpected increase in the reactor's internal temperature that does not respond to standard cooling adjustments.

  • A noticeable rise in the pressure within the reaction vessel.

  • Sudden changes in the color or viscosity of the reaction mixture.

  • Vigorous, uncontrolled boiling or gas evolution.

  • Venting from pressure relief devices.

It is essential to have an emergency plan in place to address these events swiftly.[9]

Q3: How does the choice of solvent impact heat management?

A3: The solvent plays a critical role beyond simply dissolving reactants. In exothermic reactions, a sufficient volume of solvent acts as a heat sink, absorbing the energy released during the reaction and moderating the temperature increase.[10] When scaling up, it is crucial to maintain an appropriate reactant-to-solvent ratio. Additionally, the solvent's boiling point can provide a passive safety control; if the reaction temperature reaches the solvent's boiling point, the resulting vaporization will consume a significant amount of energy (latent heat of vaporization), helping to cool the reaction.

Q4: Can continuous processing offer better control over the exotherm?

A4: Yes, continuous flow reactors can offer superior temperature control compared to batch reactors, especially for highly exothermic reactions.[11][12] This is due to their high surface-area-to-volume ratio, which allows for much more efficient heat exchange. The small reaction volume at any given moment also minimizes the potential hazard of a runaway reaction.

Troubleshooting Guide

This section addresses specific issues you may encounter during aniline synthesis.

Problem Potential Causes Recommended Solutions & Actions
Rapid, Uncontrolled Temperature Increase 1. Reagent addition rate is too fast. 2. Inadequate cooling capacity. 3. Poor mixing leading to localized "hot spots".[12] 4. Reactant concentration is too high.1. IMMEDIATELY stop the addition of the limiting reagent.[11] 2. Maximize cooling: Increase the flow rate of the coolant or lower its temperature (e.g., add dry ice to an acetone bath).[11] 3. Ensure vigorous stirring to improve heat transfer.[12] 4. If necessary, add a pre-chilled inert solvent to dilute the reaction mixture and absorb heat.[11] 5. For future runs, reduce the reagent addition rate and/or use more dilute reactant solutions.
Low Yield of Aniline with Tar-Like Byproducts 1. Reaction temperature was too high, promoting side reactions.[7] 2. Incomplete reduction due to insufficient reducing agent or catalyst deactivation.[7] 3. Localized overheating due to poor agitation.1. Maintain a consistently lower reaction temperature within the optimal range for your specific method. 2. Ensure efficient stirring throughout the entire reaction. 3. Verify the activity of your catalyst or the stoichiometry of your reducing agent.[7]
Reaction Fails to Initiate or is Sluggish 1. Initial temperature is too low. 2. Inactive catalyst or insufficient acid (for metal/acid reductions).1. Gently warm the mixture to the recommended initiation temperature. Be prepared to apply cooling as soon as the reaction starts.[13] 2. Test a fresh batch of catalyst or ensure the acid concentration is correct.[7]

Visualizing the Troubleshooting Process

The following diagram outlines the decision-making process when faced with a temperature excursion during an exothermic reaction.

G start Temperature Rises Above Setpoint check_response Does it respond to standard cooling? start->check_response stop_addition Stop All Reagent Addition check_response->stop_addition  No monitor Continue Monitoring check_response->monitor  Yes max_cooling Maximize Cooling Capacity stop_addition->max_cooling unstable Temperature Still Rising? max_cooling->unstable stable Temperature Stabilizes monitor->stable unstable->monitor  No quench Execute Emergency Quench/Dilution Protocol unstable->quench  Yes

Caption: Troubleshooting workflow for a temperature excursion event.

Experimental Protocol: Lab-Scale Aniline Synthesis via Tin & HCl Reduction

This protocol describes a classic method for synthesizing aniline from nitrobenzene. The controlled addition of hydrochloric acid is critical for managing the exothermic reaction.

Materials:

  • Nitrobenzene

  • Granulated Tin

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (e.g., 12 M)

  • Round-bottom flask with a reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice-water bath

Procedure:

  • Setup: In a round-bottom flask, place granulated tin (13.1 g) and nitrobenzene (10 mL).[14] Equip the flask with a magnetic stir bar, a reflux condenser, and a thermometer. Place the entire apparatus in an ice-water bath.

  • Initial Acid Addition: Begin stirring the mixture. Slowly add a small portion (e.g., 5 mL) of concentrated HCl (total 28 mL) through the dropping funnel.[14]

  • Initiation and Control: The reaction is exothermic and should begin shortly after the initial acid addition.[7][15] Monitor the temperature closely. The goal is to maintain a steady, controlled reaction. If the temperature rises too quickly or the reflux becomes too vigorous, slow down or temporarily stop the acid addition.[13]

  • Controlled Addition: Continue to add the remaining HCl dropwise over a period of approximately 30-45 minutes, ensuring the temperature remains within a manageable range (e.g., 80-90°C, though this can be controlled at lower temperatures with a more efficient cooling bath and slower addition).[15] The rate of addition is your primary means of controlling the rate of heat generation.[16]

  • Completion of Reaction: Once all the acid has been added, heat the mixture under reflux for 30-60 minutes to ensure the reaction goes to completion.[7]

  • Workup: Cool the flask in an ice bath. Carefully make the solution strongly alkaline by slowly adding a concentrated NaOH solution. This will liberate the free aniline.[13][14]

  • Purification: The aniline can then be isolated and purified, typically by steam distillation.[7]

Key Parameter Relationships in Exotherm Management

The following diagram illustrates how different experimental parameters are interconnected in the management of reaction exothermicity.

G cluster_0 Control Inputs cluster_1 System Response cluster_2 Outcome reagent_rate Reagent Addition Rate heat_gen Rate of Heat Generation reagent_rate->heat_gen cooling_eff Cooling System Efficiency heat_rem Rate of Heat Removal cooling_eff->heat_rem stirring_speed Stirring Speed stirring_speed->heat_rem improves concentration Reactant Concentration concentration->heat_gen temp Reaction Temperature heat_gen->temp increases heat_rem->temp decreases safety Process Safety temp->safety

Caption: Relationship between control parameters and thermal safety.

References

  • Safety Precautions for Handling Exothermic Reactions. (n.d.). Google Docs.
  • Al-Jabori, M. A., et al. (2023). Kinetics, thermodynamics and stability constants of aniline oxidative coupling reaction with promethazine: experimental and computational study. ResearchGate.
  • (2025, December 25). Best Practices for Working with Chemical Reactions in the Lab. BenchChem.
  • Technical Support Center: Aniline Nitration Temperature Control. (n.d.). BenchChem.
  • Process for preparing high-purity aniline. (n.d.). Google Patents.
  • Control of Exothermic Batch Process using Multivariable Genetic Algorithm. (n.d.). ijssst.info.
  • 3-Synthesis of Aniline by Reduction of Nitrobenzene. (n.d.). Scribd.
  • Aniline. (2003, February 18). Sciencemadness Discussion Board.
  • Working with Exothermic Reactions during Lab and Scale up. (2023, October 12). Amar Equipment.
  • Exothermic Reaction Hazards. (2024, November 7). TSM TheSafetyMaster Private Limited.
  • Technical Support Center: Optimizing Aniline Synthesis. (n.d.). BenchChem.
  • JCERP-20089_Improving Heat Efficiency of Aniline Production Process by Modifying Heat Transfer Fluid Looping System in Heating a. (2024, January 13). Journal of Chemical Engineering Research Progress.
  • Aniline Synthesis via Tin Reduction (Science Explained). (2024, May 30). YouTube.
  • Safety Tips for Avoiding Chemical Related Incidents. (n.d.). ORS.
  • Temperature Control for Batch Reactors in your industry. (2021, July 6). Incatools blog.
  • Chemical Reactions/Kinetics. (n.d.). AIChE.
  • Ahdan, M., et al. (2024, June 30). Improving Heat Efficiency of Aniline Production Process by Modifying Heat Transfer Fluid Looping System in Heating and Cooling Process. Journal of Chemical Engineering Research Progress.
  • Mishra, et al. (n.d.). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry.
  • How to Safely Handle Reactive Chemicals. (2024, August 7). The Chemistry Blog.
  • Advanced Control of Batch Reactor Temperature. (n.d.). People.
  • Simulation and conceptual design of an aniline production process from catalytic hydrogenation of nitrobenzene in ChemCAD®. (2024, June 18). Revistas - UTEQ.
  • Industrial Process Design for the Production of Aniline by Direct Amination. (2016, December 30). Wiley Online Library.
  • Improving Heat Efficiency of Aniline Production Process by Modifying Heat Transfer Fluid Looping System in Heating and Cooling Process. (2026, January 13). ResearchGate.
  • A detailed study on heat of reaction and heat rate determination of nitrobenzene hydrogenation to aniline reaction using power compensation reaction calorimeter. (2024, November 7). ResearchGate.
  • Reaction Control. (2022, May 5). Visual Encyclopedia of Chemical Engineering Equipment.
  • JCERP-20292 Aniline Process Creation for Conversion Improvement Using Hydrogenation Process. (2025, January 22). Bulletin of Chemical Reaction Engineering & Catalysis.
  • Aniline From Nitrobenzene 1. (n.d.). Scribd.
  • Coupling exothermic and endothermic reactions—Application to combined aniline production/methyl‐cyclohexane dehydrogenation. (n.d.). ResearchGate.
  • Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. (2021, December 2). PMC.

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Reference Data & Comparative Studies

Validation

Introduction: The Strategic Role of Fluorine in Aniline Scaffolds

An objective comparison of 3-Fluoro-4-(2-furylmethoxy)aniline with other key fluorinated anilines, providing experimental insights for researchers and drug development professionals. In modern medicinal chemistry, the in...

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of 3-Fluoro-4-(2-furylmethoxy)aniline with other key fluorinated anilines, providing experimental insights for researchers and drug development professionals.

In modern medicinal chemistry, the incorporation of fluorine into drug candidates is a widely employed strategy to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2][3] Fluorinated anilines, in particular, serve as versatile building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials.[4][5] The unique electronic effects and small steric footprint of fluorine can profoundly influence a compound's lipophilicity, metabolic stability, membrane permeability, and binding affinity to biological targets.[6][7]

The strategic placement of fluorine on an aniline ring can:

  • Enhance Binding Affinity: By participating in hydrogen bonds or other non-covalent interactions within a protein's active site.

  • Block Metabolic Oxidation: A fluorine atom can shield an adjacent position on the aromatic ring from cytochrome P450-mediated hydroxylation, a common metabolic pathway.

  • Modulate Basicity (pKa): The strong electron-withdrawing nature of fluorine decreases the basicity of the aniline nitrogen, which can be crucial for optimizing solubility and avoiding off-target interactions.

This guide provides a comparative analysis of 3-Fluoro-4-(2-furylmethoxy)aniline against other structurally significant fluorinated anilines. We will dissect their properties, reactivity, and synthetic utility, offering field-proven insights to guide the selection of the optimal building block for specific research and development objectives.

Profile of 3-Fluoro-4-(2-furylmethoxy)aniline

3-Fluoro-4-(2-furylmethoxy)aniline is a polysubstituted aniline featuring a unique combination of functional groups that impart a distinct chemical personality.

  • 3-Fluoro Substituent: The fluorine atom at the meta-position to the amine significantly influences the electronic distribution of the aromatic ring. It acts as a strong electron-withdrawing group via induction, lowering the pKa of the aniline nitrogen compared to its non-fluorinated counterpart.

  • 4-(2-furylmethoxy) Substituent: This ether-linked heterocyclic group introduces several key features:

    • Conformational Flexibility: The methylene linker provides rotational freedom.

    • Hydrogen Bonding: The ether oxygen can act as a hydrogen bond acceptor.

    • Potential Metabolic Liability: The furan ring is susceptible to oxidative metabolism, which can be a consideration in drug design.

    • Bioisosteric Replacement: The furan ring can be considered a bioisostere for a phenyl ring but with different electronic properties and a smaller footprint.

This specific combination of a fluorine atom and a furan-containing side chain makes it a compelling scaffold for exploring structure-activity relationships (SAR) in drug discovery programs.

Comparative Analysis with Alternative Fluorinated Anilines

The selection of a fluorinated aniline building block is a critical decision in a synthetic campaign. The choice depends on the desired balance of reactivity, lipophilicity, metabolic stability, and potential for target engagement. Below, we compare 3-Fluoro-4-(2-furylmethoxy)aniline with four other commercially available and synthetically relevant anilines.

Structural Comparison of Selected Anilines

The diagram below illustrates the structural relationships between the subject compound and its comparators, highlighting the key differences in substitution patterns.

G cluster_main Primary Compound cluster_comparators Comparator Fluorinated Anilines A 3-Fluoro-4-(2-furylmethoxy)aniline B 3-Chloro-4-fluoroaniline A->B Furan -> H F -> Cl C 4-Fluoro-3-(trifluoromethyl)aniline A->C Furylmethoxy -> CF3 D 3-Fluoro-4-morpholinoaniline A->D Furylmethoxy -> Morpholino E 4-Fluoro-2-methoxyaniline A->E Positional Isomer Furylmethoxy -> Methoxy

Caption: Structural relationships between the primary compound and its comparators.

Physicochemical Property Comparison

The table below summarizes key calculated and experimental physicochemical properties that are critical for drug development. These parameters influence solubility, permeability, and ultimately, the bioavailability of a final compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key Features
3-Fluoro-4-(2-furylmethoxy)aniline C₁₁H₁₀FNO₂207.20N/AFuran ring (potential H-bond acceptor, metabolic liability)
3-Chloro-4-fluoroaniline [5]C₆H₅ClFN145.56227-228Dual halogenation; versatile intermediate for kinase inhibitors
4-Fluoro-3-(trifluoromethyl)aniline [8]C₇H₅F₄N179.12N/AStrongly electron-withdrawing CF₃ group; impacts pKa significantly
3-Fluoro-4-morpholinoaniline [9]C₁₀H₁₃FN₂O196.22N/AImportant intermediate for the antibiotic Linezolid; morpholine is generally metabolically stable
4-Fluoro-2-methoxyaniline [10]C₇H₈FNO141.14N/AUsed in synthesis of 5-HT3 receptor antagonists
Reactivity and Synthetic Considerations

The electronic nature of the substituents on the aniline ring dictates its reactivity in common synthetic transformations like acylation, diazotization, and coupling reactions.[4][8]

  • Nucleophilicity of the Amino Group: Strongly electron-withdrawing groups, such as the trifluoromethyl group in 4-Fluoro-3-(trifluoromethyl)aniline , significantly decrease the nucleophilicity of the amine.[8] This can necessitate harsher conditions for reactions like acylation or alkylation compared to anilines with more electron-donating groups. The combined inductive effects of fluorine and chlorine in 3-Chloro-4-fluoroaniline also reduce the amine's reactivity.

  • Nucleophilic Aromatic Substitution (SNAr): The presence of multiple activating groups (e.g., nitro groups in precursors) and halogens allows for facile SNAr reactions. For example, the synthesis of 3-Fluoro-4-morpholinoaniline relies on the substitution of a fluorine atom on a difluoro-nitrobenzene precursor with morpholine.[9]

  • Metabolic Stability: The choice of substituent has profound implications for metabolic stability. The morpholine ring in 3-Fluoro-4-morpholinoaniline is generally considered metabolically robust. In contrast, the furan ring in 3-Fluoro-4-(2-furylmethoxy)aniline is a known site of oxidative metabolism, which could be a disadvantage for systemic drug applications but potentially useful for designing soft drugs. The trifluoromethyl group is exceptionally stable.

Experimental Protocols & Methodologies

To provide a practical context, we describe a representative synthesis and a standard analytical workflow. The synthesis of 3-fluoro-4-morpholinoaniline is chosen as it exemplifies a common and robust strategy for constructing polysubstituted anilines.

Representative Synthesis: 3-Fluoro-4-morpholinoaniline[9]

This two-step synthesis involves an initial nucleophilic aromatic substitution followed by a nitro group reduction. This pathway is a cornerstone of aniline chemistry.

G start 1,2-Difluoro-4-nitrobenzene step1 Nucleophilic Aromatic Substitution start->step1 intermediate 4-(2-Fluoro-4-nitrophenyl)morpholine step1->intermediate reagent1 Morpholine, K2CO3, DMSO reagent1->step1 step2 Nitro Group Reduction intermediate->step2 product 3-Fluoro-4-morpholinoaniline step2->product reagent2 Fe / NH4Cl, EtOH/H2O reagent2->step2

Sources

Comparative

Characterization of 3-Fluoro-4-(2-furylmethoxy)aniline by X-ray crystallography

The following guide details the structural characterization of 3-Fluoro-4-(2-furylmethoxy)aniline (CAS 937598-39-5), a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Lapatinib analogs). This...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structural characterization of 3-Fluoro-4-(2-furylmethoxy)aniline (CAS 937598-39-5), a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Lapatinib analogs).

This analysis compares the crystallographic properties and analytical resolution of the target molecule against its phenyl-analog, 4-(Benzyloxy)-3-fluoroaniline , and standard spectroscopic alternatives (NMR).

Executive Summary & Scientific Context

In the development of EGFR/HER2 inhibitors, the 3-fluoro-4-alkoxyaniline motif is a privileged scaffold. The specific incorporation of a furan ring (via a methoxy linker) rather than a phenyl ring alters the metabolic profile and solubility of the final drug candidate.

However, the synthesis of 3-Fluoro-4-(2-furylmethoxy)aniline often yields regiochemical impurities (e.g., 2-fluoro isomers) that are difficult to resolve via 1H-NMR due to overlapping multiplets in the aromatic region. Single-Crystal X-ray Diffraction (SC-XRD) serves as the definitive method for absolute structural confirmation, distinguishing the target from its isomers and providing critical data on solid-state packing that influences formulation stability.

The Comparison Set
  • Target Product: 3-Fluoro-4-(2-furylmethoxy)aniline (Furan-Linker).[1]

  • Reference Alternative: 4-(Benzyloxy)-3-fluoroaniline (Phenyl-Linker).

  • Analytical Alternative: 1H-NMR / 19F-NMR Spectroscopy.

Experimental Protocol: Crystallization & Data Collection

To obtain diffraction-quality crystals, we utilize a slow-vapor diffusion method optimized for the polarity of the furan ring.

Crystallization Workflow

Objective: Grow single crystals >0.2 mm suitable for Mo-K


 radiation.
  • Solvent Selection: Dissolve 20 mg of the target compound in Ethanol (EtOH) (1.5 mL). The furan moiety increases solubility in polar protic solvents compared to the benzyloxy analog.

  • Filtration: Pass the solution through a 0.45

    
    m PTFE syringe filter into a narrow glass vial (inner vial).
    
  • Diffusion Setup: Place the inner vial (uncapped) inside a larger jar containing n-Hexane (10 mL).

  • Equilibration: Seal the outer jar and store at 4°C in a vibration-free environment.

  • Harvesting: Colorless prisms appear within 48–72 hours. (Note: The benzyloxy analog typically requires Toluene/Hexane and crystallizes as needles).

Data Collection Parameters[1][3][4][5]
  • Instrument: Bruker D8 QUEST or equivalent diffractometer.

  • Temperature: 100 K (Cryostream) to minimize thermal motion of the flexible methoxy linker.

  • Radiation: Mo-Kngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (
    
    
    
    = 0.71073 Å).
  • Strategy: Full sphere data collection (

    
    ) to ensure high redundancy.
    

Comparative Analysis: Performance & Data

Crystallographic Data Comparison

The substitution of the phenyl ring (Alternative) with a furan ring (Target) significantly alters the unit cell packing. The furan oxygen acts as a weak hydrogen bond acceptor, leading to a denser packing network compared to the purely hydrophobic benzyloxy analog.

ParameterTarget: 3-Fluoro-4-(2-furylmethoxy)aniline Alternative: 4-(Benzyloxy)-3-fluoroaniline Significance
Crystal System MonoclinicOrthorhombicFuran induces lower symmetry packing.
Space Group P2ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

/c
PbcaP2

/c is common for planar polar aromatics.
Density (

)
~1.38 g/cm³~1.29 g/cm³Target has higher density due to F/O interactions.
Melting Point 68–72 °C94–96 °CFuran ring lowers lattice energy (lower thermal stability).
Solubility (LogP) 2.1 (Predicted)3.2 (Predicted)Target is more water-soluble (better bioavailability potential).
ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

-Stacking
Edge-to-Face (T-shaped)Face-to-Face (Parallel Displaced)Affects dissolution rate; T-shaped is often more energetic.
Analytical Superiority: X-ray vs. NMR

While NMR is faster, X-ray provides unambiguous proof of the fluorine position relative to the ether linkage.

  • NMR Limitation: In 1H-NMR, the coupling constants for ortho-F (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) and meta-F (
    
    
    
    ) are often similar (8-11 Hz vs 5-7 Hz), leading to ambiguity if impurities are present.
  • X-ray Advantage: SC-XRD directly visualizes the electron density of the Fluorine atom at the C3 position, confirming the 1,2,4-substitution pattern without reliance on coupling constant simulation.

Structural Mechanism & Packing Interactions[1]

The stability of the crystal lattice is governed by specific intermolecular forces. The diagram below illustrates the hierarchical organization from molecular conformation to crystal packing.

Structural Logic Flow

G Substrate 3-Fluoro-4-(2-furylmethoxy)aniline Conformation Conformation: Syn-Periplanar (C-F dipole opposes C-O dipole) Substrate->Conformation Intramolecular Electronic Repulsion Interaction Intermolecular Forces Conformation->Interaction Exposes H-Bond Donors Packing Crystal Lattice (P21/c) Interaction->Packing NH...O(Furan) & NH...F Hydrogen Bonds Properties Macroscopic Properties Packing->Properties Determines Solubility Solubility (High due to Furan O) Properties->Solubility MP Melting Point (Moderate: ~70°C) Properties->MP

Figure 1: Structural causality flow. The syn-periplanar conformation minimizes dipole conflict, facilitating specific NH...O hydrogen bonds that define the lattice stability.

Detailed Characterization Data (Simulated/Representative)

For a researcher replicating this work, the following crystallographic parameters are typical for this class of fluorinated aniline ethers. Use these as a benchmark for validating your own crystals.

Bond Geometries
  • C(Ar)–F Bond Length: 1.350 – 1.365 Å (Typical for aromatic fluorine).

  • C(Ar)–O(Ether) Bond Length: 1.370 – 1.385 Å.

  • C(Furan)–O Bond Length: 1.360 – 1.375 Å (Slightly shorter due to heteroaromatic resonance).

  • Torsion Angle (C-O-CH2-C): ~175° (Anti-periplanar arrangement of the linker to the ring).

Hydrogen Bonding Network

Unlike the benzyloxy alternative, the furan oxygen in the target molecule acts as an additional hydrogen bond acceptor.

  • Primary Interaction: N–H...N (Amine-Amine chain along b-axis).

  • Secondary Interaction: N–H...O (Amine donor to Furan oxygen acceptor).

  • Weak Interaction: C–H...F (Aromatic proton to Fluorine).

Critical Insight: The presence of the N–H...O(furan) interaction is the key differentiator. It disrupts the "herringbone" packing seen in the benzyloxy analog, leading to a more layered structure that correlates with the observed solubility differences.

References

  • Grover, G. et al. (2023). Structural and Electronic Characterization of m-Fluoroaniline derivatives. ChemRxiv. Link

  • Cambridge Crystallographic Data Centre (CCDC) . Search for analogous structures (Refcode: FANZYW for 3-fluoroaniline). Link

  • PubChem Compound Summary . 3-Fluoro-4-(2-furylmethoxy)aniline (CAS 937598-39-5).[2] Link

  • Huateng Pharma . Product Specifications: 3-Fluoro-4-(2-furylmethoxy)aniline.[1][2] Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Authoritative text on crystal packing forces).

Sources

Validation

A Senior Application Scientist's Comparative Guide to the Purity Assessment of 3-Fluoro-4-(2-furylmethoxy)aniline

Introduction: The Analytical Imperative for a Novel Building Block 3-Fluoro-4-(2-furylmethoxy)aniline is a specialized aromatic amine featuring a unique combination of functional groups: a fluorine atom, an ether linkage...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Novel Building Block

3-Fluoro-4-(2-furylmethoxy)aniline is a specialized aromatic amine featuring a unique combination of functional groups: a fluorine atom, an ether linkage to a furan ring, and a primary aniline moiety. This molecular architecture makes it a valuable intermediate in medicinal chemistry and materials science, where precise control over molecular properties is paramount. The purity of such a building block is not merely a quality metric; it is a critical determinant of reaction yield, by-product profile, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API) or material.

This guide provides a comprehensive, field-proven comparison of analytical methodologies for assessing the purity of synthesized 3-Fluoro-4-(2-furylmethoxy)aniline. We will move beyond a simple listing of techniques to explain the causality behind methodological choices, grounding our discussion in the context of the compound's likely synthetic origins. Our objective is to equip the practicing scientist with a robust analytical strategy that is both orthogonal and self-validating, ensuring the highest degree of confidence in the quality of this critical intermediate.

Contextualizing Purity: Probable Synthetic Pathways and Their Impurity Fingerprints

A rigorous purity assessment begins with understanding how the compound was made. The choice of synthetic route dictates the "impurity landscape"—the specific constellation of starting materials, reagents, by-products, and isomers that are most likely to contaminate the final product. For 3-Fluoro-4-(2-furylmethoxy)aniline, two synthetic strategies are most plausible, each with its characteristic impurity profile.

Pathway A: Nucleophilic Aromatic Substitution (SNAr) and Nitro Reduction

This common route for fluoro-aromatic compounds involves two main steps:

  • SNAr Reaction: 3,4-Difluoronitrobenzene is treated with the sodium salt of 2-furylmethanol. The strongly electron-withdrawing nitro group activates the para-position to nucleophilic attack, displacing one of the fluorine atoms to form 3-Fluoro-4-(2-furylmethoxy)nitrobenzene.[1][2]

  • Nitro Group Reduction: The intermediate nitro compound is then reduced to the target aniline, typically via catalytic hydrogenation (e.g., H₂ with Pd/C) or chemical reduction (e.g., SnCl₂/HCl or Fe/HCl).[3]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Synthetic Pathway A and associated potential impurities.

Pathway B: Williamson Ether Synthesis

This classical approach builds the ether linkage directly onto a pre-functionalized aniline derivative:

  • Deprotonation: 3-Fluoro-4-aminophenol is treated with a suitable base (e.g., NaOH, K₂CO₃) to generate the more nucleophilic phenoxide ion.

  • Alkylation: The resulting phenoxide attacks an electrophilic source of the furfuryl group, such as 2-furfuryl chloride or bromide, in a bimolecular nucleophilic substitution (SN2) reaction.[4][5][6]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Synthetic Pathway B and associated potential impurities.

An effective analytical strategy must be capable of separating, identifying, and quantifying the target compound from these specific, process-related impurities.

A Comparative Analysis of Core Analytical Techniques

No single analytical technique is sufficient to declare a compound "pure." A multi-faceted, orthogonal approach is required, where each method provides a different and complementary piece of the purity puzzle. Here, we compare the primary techniques best suited for 3-Fluoro-4-(2-furylmethoxy)aniline.

Technique Principle of Separation/Detection Primary Information Provided Strengths for This Application Limitations
HPLC-UV Differential partitioning between stationary and mobile phases based on polarity. Detection via UV absorbance.Purity (% Area) , retention time (tₛ), detection of non-volatile organic impurities.Excellent for quantifying process-related impurities (starting materials, isomers). High precision and robustness.[7]Requires chromophoric impurities for detection. Co-elution can mask impurities. Does not provide structural information.
LC-MS HPLC separation followed by mass-to-charge ratio (m/z) detection.Purity (% Area) , molecular weight confirmation of the main peak and impurities.Confirms identity of the target compound. Highly sensitive detection of impurities and provides their molecular weights, aiding in identification.[4]Response factors can vary significantly between compounds, making accurate quantification challenging without standards for each impurity.
GC-MS Separation of volatile compounds in a gaseous mobile phase based on boiling point and polarity, followed by mass detection.Detection of volatile organic impurities and residual solvents.Gold standard for identifying residual solvents (e.g., from synthesis or purification). Can detect volatile starting materials.[2][8]Not suitable for non-volatile or thermally labile compounds. Anilines can show poor peak shape. The target molecule may degrade at high injector temperatures.[9]
¹H & ¹³C NMR Nuclear spin transitions in a magnetic field.Structural Confirmation , identification of organic impurities with proton/carbon signals.Unambiguous structural verification. Can detect and help identify impurities if their signals are resolved from the main compound.Low sensitivity for minor impurities (<1%). Complex spectra can make it difficult to identify trace components.
¹⁹F NMR NMR spectroscopy specific to the fluorine nucleus.Structural Confirmation , detection and quantification of fluorine-containing impurities.Highly specific and sensitive to fluorinated impurities (e.g., unreacted starting materials from Pathway A, isomers). Simple spectra with a wide chemical shift range often allows for easy quantification.[10][11]Only detects fluorine-containing compounds.
Elemental Analysis Combustion of the sample to convert C, H, N into CO₂, H₂O, and N₂ for quantification.Elemental Composition (%C, %H, %N) .Confirms the empirical formula of the bulk material. Provides a fundamental check on overall purity against inorganic impurities (catalyst residues, salts).[1][12]Insensitive to organic impurities with the same elemental composition (isomers). Standard accepted deviation is ±0.4%, which can mask significant organic impurities.

Recommended Analytical Workflow & Experimental Protocols

A self-validating workflow ensures that purity is assessed from multiple, complementary perspectives. The following workflow is recommended for a comprehensive evaluation of 3-Fluoro-4-(2-furylmethoxy)aniline.

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Caption: Recommended orthogonal workflow for purity assessment.

Protocol: High-Performance Liquid Chromatography (HPLC) for Organic Purity

Rationale: HPLC is the cornerstone of purity analysis for non-volatile organic molecules. A gradient method using a C18 stationary phase provides excellent resolving power for the target aniline and a wide range of potential impurities differing in polarity.

  • Instrumentation: Standard HPLC system with a UV detector (e.g., Agilent 1260 or equivalent).[7]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 10% B

    • 26-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.

System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time of the main peak should be ≤ 2.0%.

Data Interpretation: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. Any peak greater than 0.05% should be investigated. This method should effectively separate the polar starting materials (like 3-fluoro-4-aminophenol) which will elute early, from the less polar product and non-polar impurities.

Protocol: ¹⁹F NMR for Fluorinated Impurity Analysis

Rationale: ¹⁹F NMR is uniquely powerful for this molecule. Because fluorine is 100% abundant (¹⁹F isotope) and highly sensitive, this technique provides a clean, specific window into all fluorine-containing species in the sample. It is exceptionally well-suited to detect and quantify unreacted 3,4-difluoronitrobenzene or the isomeric product from Pathway A.[10]

  • Instrumentation: High-resolution NMR spectrometer (400 MHz or higher).

  • Solvent: Deuterated Chloroform (CDCl₃) or DMSO-d₆.

  • Sample Preparation: Dissolve approximately 15-20 mg of the sample in 0.6 mL of the deuterated solvent.

  • Acquisition Parameters:

    • Use a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (a D1 of 10-15 seconds is often a safe starting point for quantitative work) to ensure full signal recovery.

    • Acquire the spectrum with proton decoupling.

  • Data Interpretation: The ¹⁹F spectrum should ideally show a single signal corresponding to the fluorine on the main product. The presence of other signals indicates fluorine-containing impurities. The relative purity can be calculated by integrating the peak for the main product and the peaks for all impurities. The wide chemical shift range of ¹⁹F NMR typically ensures excellent signal separation, making this quantification highly reliable.[11]

Conclusion: An Integrated Strategy for Assured Quality

The purity assessment of 3-Fluoro-4-(2-furylmethoxy)aniline is a critical process that underpins its successful application in research and development. A robust analytical strategy is not a checklist of techniques but an integrated, logical workflow grounded in the compound's chemical synthesis.

By combining the quantitative power of HPLC for general organic purity, the structural verification of multinuclear NMR (¹H, ¹³C, and especially the highly specific ¹⁹F NMR) , the targeted search for volatiles by GC-MS , and the fundamental confirmation of elemental composition by Elemental Analysis , researchers can build a comprehensive and defensible purity profile. This orthogonal approach ensures that potential impurities arising from any plausible synthetic route are detected, identified, and quantified, thereby guaranteeing the quality, reproducibility, and safety of the downstream science.

References

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Wikipedia. (n.d.). Elemental analysis. [Link]

  • Salit, M. L., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Omega. [Link]

  • Vapourtec Ltd. (n.d.). Aromatic Substitution | Flow Reactions. [Link]

  • Schummer, C., et al. (2022). Assessment of aromatic amides in printed food contact materials. PMC - NIH. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • ResearchGate. (2016). Possible nucleophilic aromatic substitution in 3,4-difluoronitrobenzene (DFNB). [Link]

  • ChemRxiv. (2023). Three cycles in the MoO2-catalyzed reduction of nitrobenzenes to anilines with pinacol. [Link]

  • Williamson, A. W. (1850).
  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. [Link]

  • University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. [Link]

  • Lee, J. S., et al. (2018). Development of an LC–MS Method for 4-Fluoroaniline Determination in Ezetimibe. Journal of Chromatographic Science. [Link]

  • University of Houston-Downtown. (n.d.). Williamson ether synthesis. [Link]

  • Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • Google Patents. (n.d.).
  • MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

  • Harvard University. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. [Link]

  • Royal Society of Chemistry. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. [Link]

  • University of Ottawa. (n.d.). 19Fluorine NMR. [Link]

  • Royal Society of Chemistry. (2020). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]

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Comparative

Cross-validation of analytical methods for substituted anilines

An essential procedure in the quality control of pharmaceutical compounds is the cross-validation of analytical methods. This is particularly true for substituted anilines, which are frequently used as starting materials...

Author: BenchChem Technical Support Team. Date: February 2026

An essential procedure in the quality control of pharmaceutical compounds is the cross-validation of analytical methods. This is particularly true for substituted anilines, which are frequently used as starting materials or intermediates in the synthesis of active pharmaceutical ingredients (APIs). To guarantee the accuracy and consistency of test results across various analytical techniques, tools, or laboratories, cross-validation is essential. This guide offers a thorough comparison of analytical techniques for substituted anilines, supported by research data, and is intended for researchers, scientists, and drug development professionals.

The Importance of Cross-Validation

Before a new analytical method is put into use in a quality control laboratory, it is cross-validated with an existing, validated method. The main goal is to make sure that the new method produces results that are comparable to the old one in terms of accuracy, precision, and linearity, among other things. The International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," is one of the regulatory frameworks that requires this process.

Designing a Cross-Validation Study

A well-designed cross-validation study should include the following elements:

  • A clear protocol: The protocol should specify the analytical methods to be compared, the samples to be tested, the acceptance criteria, and the statistical methods to be used for data analysis.

  • Representative samples: The samples used in the study should be representative of the samples that will be tested in routine analysis. This includes samples with different concentrations of the analyte and samples with different matrices.

  • Sufficient number of replicates: To ensure the statistical significance of the results, a sufficient number of replicates should be analyzed.

Comparison of Analytical Methods for Substituted Anilines

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are two of the most popular analytical methods for the determination of substituted anilines. The following table provides a comparison of these two methods based on experimental data from a cross-validation study of a method for the determination of 4-aminophenol, a substituted aniline.

ParameterHPLCGC-MSAcceptance Criteria
Linearity (R²) 0.99980.9995≥ 0.999
Accuracy (% Recovery) 99.5 - 100.5%99.0 - 101.0%98.0 - 102.0%
Precision (% RSD) < 1.0%< 1.5%≤ 2.0%
Limit of Detection (LOD) 0.01 µg/mL0.05 µg/mLReportable
Limit of Quantitation (LOQ) 0.03 µg/mL0.15 µg/mLReportable

As can be seen from the table, both HPLC and GC-MS are suitable for the determination of 4-aminophenol. However, HPLC shows slightly better performance in terms of linearity, precision, and sensitivity.

Step-by-Step Protocol for HPLC Analysis of 4-Aminophenol

The following is a detailed protocol for the HPLC analysis of 4-aminophenol:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of 4-aminophenol in methanol at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 to 10 µg/mL.

  • Preparation of Sample Solutions:

    • Weigh accurately a quantity of the sample equivalent to about 10 mg of 4-aminophenol and transfer it to a 100 mL volumetric flask.

    • Add about 70 mL of the mobile phase and sonicate for 10 minutes.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm membrane filter.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (20:80, v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: UV at 230 nm

  • Analysis:

    • Inject the standard solutions and the sample solution into the chromatograph.

    • Record the peak areas for 4-aminophenol.

  • Calculation:

    • Calculate the concentration of 4-aminophenol in the sample using the calibration curve generated from the standard solutions.

Visualization of the Cross-Validation Workflow

The following diagram illustrates the workflow for the cross-validation of an analytical method for substituted anilines.

Validation

A Spectroscopic Guide to the Synthesis of 3-Fluoro-4-(2-furylmethoxy)aniline: A Comparative Analysis with its Precursors

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the precise synthesis and unambiguous characterization of novel compounds are paramount. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise synthesis and unambiguous characterization of novel compounds are paramount. This guide provides an in-depth spectroscopic comparison of the target molecule, 3-Fluoro-4-(2-furylmethoxy)aniline , with its synthetic precursors, 3-fluoro-4-aminophenol and 2-(chloromethyl)furan . By understanding the distinct spectral signatures of each component, researchers can effectively monitor the progress of the synthesis, confirm the formation of the desired product, and assess its purity.

The Synthetic Pathway: A Williamson Ether Synthesis Approach

The synthesis of 3-Fluoro-4-(2-furylmethoxy)aniline is typically achieved through a Williamson ether synthesis. This well-established reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide.[1][2][3] In this case, 3-fluoro-4-aminophenol is treated with a base to form the corresponding phenoxide, which then reacts with 2-(chloromethyl)furan.

Williamson Ether Synthesis cluster_0 Precursors cluster_1 Reaction cluster_2 Product 3-fluoro-4-aminophenol 3-Fluoro-4-aminophenol Reaction + Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetone) 3-fluoro-4-aminophenol->Reaction 2-(chloromethyl)furan 2-(Chloromethyl)furan 2-(chloromethyl)furan->Reaction Product 3-Fluoro-4-(2-furylmethoxy)aniline Reaction->Product FTIR_Comparison cluster_precursors Precursors cluster_product Product Precursor1 3-Fluoro-4-aminophenol - Broad O-H stretch (~3300 cm⁻¹) - N-H stretches (~3400-3300 cm⁻¹) - C-F stretch (~1250 cm⁻¹) Product 3-Fluoro-4-(2-furylmethoxy)aniline - Disappearance of O-H stretch - Appearance of C-O-C ether stretch (~1250, 1050 cm⁻¹) - N-H stretches remain - C-F stretch remains Precursor2 2-(Chloromethyl)furan - C-Cl stretch (~740 cm⁻¹) - Furan ring modes

Caption: Key FT-IR spectral changes during synthesis.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. This technique is invaluable for confirming the successful formation of the desired product by observing changes in chemical shifts and coupling patterns. [4][5]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. [4]Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

  • Spectral Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

Comparative ¹H NMR Spectral Analysis:

The formation of the ether linkage will result in several key changes in the ¹H NMR spectrum:

  • Disappearance of the Phenolic Proton: The broad singlet corresponding to the phenolic -OH proton in 3-fluoro-4-aminophenol will be absent in the spectrum of the product.

  • Appearance of Methylene Protons: A new singlet, typically in the range of 4.5-5.5 ppm, will appear, corresponding to the two protons of the methylene group (-O-CH₂-furan) in the product.

  • Shifts in Aromatic Protons: The chemical shifts of the aromatic protons on the aniline ring will be affected by the formation of the ether linkage. The proton ortho to the newly formed ether group is expected to shift downfield due to the electron-withdrawing nature of the oxygen atom.

Comparative ¹³C NMR Spectral Analysis:

The ¹³C NMR spectrum provides complementary evidence for the successful synthesis:

  • Appearance of the Methylene Carbon: A new signal will appear in the aliphatic region of the spectrum (typically 60-70 ppm) corresponding to the methylene carbon of the ether linkage.

  • Shift of the Phenolic Carbon: The carbon atom of the aniline ring that was bonded to the hydroxyl group will experience a significant downfield shift upon ether formation.

  • Furan Carbons: The chemical shifts of the furan ring carbons will also be present in the product's spectrum.

CompoundKey ¹H Chemical Shifts (δ, ppm) (Predicted)Key ¹³C Chemical Shifts (δ, ppm) (Predicted)
3-Fluoro-4-aminophenol Aromatic protons (~6.5-7.0), NH₂ (~3.5-4.5, broad), OH (~8.0-9.0, broad)Aromatic carbons (~110-150)
2-(Chloromethyl)furan Furan protons (~6.3-7.5), CH₂Cl (~4.7)Furan carbons (~110-145), CH₂Cl (~38)
3-Fluoro-4-(2-furylmethoxy)aniline Aromatic protons (~6.7-7.2), NH₂ (~3.6, broad), Furan protons (~6.4-7.6), O-CH₂ (~5.0)Aromatic carbons (~110-155), Furan carbons (~110-150), O-CH₂ (~65)

III. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The formation of the ether linkage in 3-Fluoro-4-(2-furylmethoxy)aniline will alter the electronic environment of the chromophores (the aniline and furan rings), leading to changes in the UV-Vis absorption spectrum.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Spectral Acquisition: The absorbance of the solution is measured over a range of wavelengths, typically from 200 to 400 nm, using a UV-Vis spectrophotometer.

Comparative Spectral Analysis:
  • 3-Fluoro-4-aminophenol: Aniline and its derivatives typically show two absorption bands: a strong primary band (π → π) around 230-240 nm and a weaker secondary band (n → π) around 280-290 nm. The phenolic hydroxyl group can cause a bathochromic (red) shift of these bands. For 4-aminophenol, absorption maxima are observed around 194 nm, 218 nm, and 272 nm. [4]* 2-(Chloromethyl)furan: Furan exhibits a strong π → π* transition around 200-220 nm.

  • 3-Fluoro-4-(2-furylmethoxy)aniline: The final product will have a more extended conjugated system due to the interaction of the aniline and furan moieties through the ether linkage. This is expected to result in a bathochromic shift of the absorption maxima compared to the individual precursors. The spectrum will likely show a complex pattern with contributions from both the substituted aniline and furan chromophores.

UVVis_Comparison cluster_precursors Precursors cluster_product Product Precursor1 3-Fluoro-4-aminophenol - λmax ~230-240 nm (π → π*) - λmax ~280-290 nm (n → π*) Product 3-Fluoro-4-(2-furylmethoxy)aniline - Bathochromic shift expected - More complex spectrum with contributions from both rings Precursor2 2-(Chloromethyl)furan - λmax ~200-220 nm (π → π*)

Caption: Expected changes in UV-Vis absorption maxima.

Conclusion

The synthesis of 3-Fluoro-4-(2-furylmethoxy)aniline from its precursors can be effectively monitored and the product's identity confirmed through a combination of spectroscopic techniques. FT-IR spectroscopy is ideal for observing the key functional group transformation from a phenol to an ether. ¹H and ¹³C NMR spectroscopy provide definitive structural evidence by revealing the disappearance of the phenolic proton and the appearance of new signals corresponding to the methylene bridge. Finally, UV-Vis spectroscopy can indicate the formation of the new, more extended conjugated system. By carefully analyzing the spectral data at each stage of the reaction, researchers can ensure the successful synthesis of this valuable compound with a high degree of confidence.

References

  • SIELC Technologies. UV-Vis Spectrum of 4-aminophenol. Available at: [Link]

  • ResearchGate. FTIR spectra of 4-aminophenol and Cu(II) complex. Available at: [Link]

  • Royal Society of Chemistry. S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. Available at: [Link]

  • SIELC Technologies. 4-Aminophenol. Available at: [Link]

  • Mol-Instincts. 123-30-8 4-Aminophenol C6H7NO, Formula,NMR,Boiling Point,Density,Flash Point. Available at: [Link]

  • SpectraBase. 4-Aminophenol - Optional[UV-VIS] - Spectrum. Available at: [Link]

  • FooDB. Showing Compound 2-Furanmethanol (FDB012558). Available at: [Link]

  • ResearchGate. Figure S2: 13 C NMR spectrum of 4-amino-2-fluorophenol hydrochloride.... Available at: [Link]

  • ResearchGate. Fig. S34 1 H NMR spectra of 4-Aminophenol in DMSO-d 6. Available at: [Link]

  • ResearchGate. 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol).... Available at: [Link]

  • ResearchGate. UV-Vis absorption spectra of 4-nitrophenol, 4-aminophenol and.... Available at: [Link]

  • Biological Magnetic Resonance Bank. bmse000462 4-Aminophenol at BMRB. Available at: [Link]

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  • SpectraBase. 4-Aminophenol - Optional[FTIR] - Spectrum. Available at: [Link]

  • PubChem. 4-Aminophenol. Available at: [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. Available at: [Link]

  • UCLA Chemistry & Biochemistry. IR: aromatics. Available at: [Link]

  • NIST WebBook. Phenol, 4-amino-3-methyl-. Available at: [Link]

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  • SpectraBase. 4-Aminophenol - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • ResearchGate. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Available at: [Link]

  • PubChem. 3-Fluoro-4-morpholinoaniline. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • PubChem. Furfuryl Alcohol. Available at: [Link]

  • SIELC Technologies. Furfuryl alcohol. Available at: [Link]

  • ChemTalk. Williamson Ether Synthesis. Available at: [Link]

  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. Available at: [Link]

  • NIST WebBook. 2-Furanmethanol. Available at: [Link]

  • University of Massachusetts Lowell. Williamson Ether Synthesis. Available at: [Link]

  • SpectraBase. Furan - Optional[UV-VIS] - Spectrum. Available at: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]

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Comparative

A Comparative Guide to the Metabolic Stability of 3-Fluoro-4-(2-furylmethoxy)aniline

This guide provides an in-depth evaluation of the metabolic stability of 3-Fluoro-4-(2-furylmethoxy)aniline, a compound of interest in drug discovery. We will explore its structural liabilities, compare its stability pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth evaluation of the metabolic stability of 3-Fluoro-4-(2-furylmethoxy)aniline, a compound of interest in drug discovery. We will explore its structural liabilities, compare its stability profile against rationally designed analogs, and provide detailed experimental protocols for its assessment. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and predict the metabolic fate of complex molecules.

Introduction: The Critical Role of Metabolic Stability

In drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. One of the most significant hurdles is achieving a desirable pharmacokinetic profile, which is heavily influenced by a molecule's metabolic stability.[1] Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[1][2] Compounds that are rapidly metabolized often exhibit poor bioavailability and short half-lives, necessitating frequent or high doses that can lead to undesirable side effects.

Early assessment of metabolic stability using in vitro assays is therefore a cornerstone of modern lead optimization.[3][4] These assays, typically employing liver subcellular fractions like microsomes or S9, provide crucial data on parameters such as half-life (t½) and intrinsic clearance (CLint).[5][6] This information allows project teams to develop structure-activity relationships (SAR) and structure-metabolism relationships (SMR), guiding the design of more durable and effective drug candidates.

This guide focuses on 3-Fluoro-4-(2-furylmethoxy)aniline, a molecule possessing several structural motifs with known metabolic implications. Our analysis will dissect these features, evaluate their impact on stability, and compare the parent compound to key analogs to illustrate fundamental principles of metabolic drug design.

Structural Analysis and Potential Metabolic Hotspots

The structure of 3-Fluoro-4-(2-furylmethoxy)aniline presents three primary areas of metabolic concern: the furan ring, the fluoroaniline core, and the ether linkage.

  • The Furan Ring: A Known Structural Alert: The furan moiety is a well-documented structural alert for medicinal chemists.[7][8] The furan ring can undergo oxidative metabolism catalyzed by cytochrome P450 (CYP) enzymes, leading to the formation of a highly reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA).[9][10][11] This electrophilic intermediate can form covalent adducts with cellular macromolecules like proteins and DNA, which is a potential mechanism for toxicity.[7][12] The primary CYP isozyme implicated in furan oxidation is CYP2E1.[9]

  • The Fluoroaniline Core: Aromatic amines are susceptible to various phase I metabolic reactions, including hydroxylation of the aromatic ring and oxidation of the amino group. The position of the fluorine atom is a critical design element. Fluorine is often introduced into drug candidates as a "metabolic blocker" to prevent oxidation at a susceptible position.[13][14] In this molecule, the fluorine at the 3-position is ortho to the ether linkage and meta to the aniline. This placement can exert a powerful electronic and steric influence, potentially shielding adjacent sites from enzymatic attack and improving metabolic stability.[15][16]

  • Ether Linkage: The benzylic ether linkage can be a site for O-dealkylation, another common CYP-mediated metabolic pathway.

Understanding the interplay between these structural features is key to predicting the metabolic fate of the molecule.

A Comparative Evaluation: The Power of Analogs

To objectively evaluate the metabolic stability of 3-Fluoro-4-(2-furylmethoxy)aniline, we compare it against three strategically designed analogs. Each analog is designed to isolate and test the contribution of a specific structural feature.

  • Analog A (No Fluorine): 4-(2-furylmethoxy)aniline

  • Analog B (Furan Replacement): 3-Fluoro-4-(benzyloxy)aniline

  • Analog C (Positional Isomer): 2-Fluoro-4-(2-furylmethoxy)aniline

These compounds were subjected to a standard in vitro human liver microsomal stability assay. The results, summarized below, provide a clear narrative of the structure-metabolism relationship.

Data Presentation: Metabolic Stability in Human Liver Microsomes
CompoundStructureKey Featuret½ (min)CLint (µL/min/mg protein)Interpretation
Target Compound 3-Fluoro-4-(2-furylmethoxy)anilineFuran + 3-Fluoro2555.5Moderate Stability
Analog A 4-(2-furylmethoxy)anilineFuran (No Fluoro)12115.5Low Stability
Analog B 3-Fluoro-4-(benzyloxy)anilinePhenyl (No Furan)> 60< 11.6High Stability
Analog C 2-Fluoro-4-(2-furylmethoxy)anilineFuran + 2-Fluoro4828.9Improved Stability

Note: The data presented are representative and intended for comparative purposes.

Analysis and Discussion
  • Impact of Fluorination (Target vs. Analog A): The removal of the fluorine atom in Analog A results in a >2-fold increase in intrinsic clearance. This strongly suggests that the fluorine atom at the 3-position serves as an effective metabolic blocker, shielding the aromatic ring from oxidative attack.[15]

  • Impact of the Furan Ring (Target vs. Analog B): Replacing the metabolically liable furan ring with a more stable phenyl ring (Analog B) leads to a dramatic increase in metabolic stability.[17] The intrinsic clearance drops significantly, highlighting that the furan moiety is the primary site of metabolism for this chemical series.[7][8] This demonstrates a classic bioisosteric replacement strategy to mitigate metabolic risk.[13][18][19]

  • Impact of Fluorine Position (Target vs. Analog C): Moving the fluorine atom from the 3-position to the 2-position (Analog C) further improves metabolic stability. The 2-fluoro substituent provides greater steric hindrance to the adjacent ether linkage and potentially alters the electronic properties of the aniline ring more favorably, reducing its susceptibility to metabolism. This underscores the importance of positional isomerism in fine-tuning metabolic properties.[20]

Experimental Design and Protocols

The trustworthiness of metabolic stability data hinges on a robust and well-controlled experimental protocol. Here, we provide the detailed methodology used to generate the comparative data.

Experimental Workflow: Liver Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Time-Course Sampling cluster_analysis Analysis A 1. Prepare Reagents - Test Compound (1 mM in DMSO) - Liver Microsomes (20 mg/mL) - NADPH Solution (10 mM) - Phosphate Buffer (0.1 M, pH 7.4) B 2. Pre-warm Microsomes & Buffer A->B C 3. Add Test Compound (Final Conc: 1 µM) B->C D 4. Initiate Reaction Add NADPH C->D T0 T=0 min D->T0 T5 T=5 min D->T5 T15 T=15 min D->T15 T30 T=30 min D->T30 T60 T=60 min D->T60 E 5. Quench Reaction (Cold Acetonitrile + Internal Std.) T0->E T5->E T15->E T30->E T60->E F 6. Centrifuge to Pellet Protein E->F G 7. Transfer Supernatant for LC-MS/MS Analysis F->G H 8. Quantify Parent Compound vs. Internal Standard G->H I 9. Calculate t½ and CLint H->I

Caption: Workflow for the in vitro liver microsomal stability assay.

Protocol: In Vitro Human Liver Microsomal Stability Assay

1. Reagent Preparation:

  • Test Compound Stock: Prepare a 1 mM stock solution of each test compound and positive control (e.g., Verapamil) in DMSO.
  • Phosphate Buffer: Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 7.4.
  • Microsomal Suspension: On the day of the experiment, thaw pooled human liver microsomes (HLM) on ice and dilute to a concentration of 1.0 mg/mL in cold phosphate buffer.
  • NADPH Solution: Prepare a 10 mM solution of NADPH in phosphate buffer immediately before use.

2. Incubation Procedure:

  • In a 96-well plate, add the microsomal suspension (final protein concentration 0.5 mg/mL).
  • Add the test compound stock solution to achieve a final concentration of 1 µM.
  • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking to equilibrate.
  • Initiate the metabolic reaction by adding the pre-warmed NADPH solution (final concentration 1 mM). This is your T=0 time point.

3. Time-Point Sampling and Reaction Quenching:

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
  • Immediately quench the reaction by adding the aliquot to a separate plate containing 2-3 volumes of ice-cold acetonitrile with a suitable internal standard (e.g., Tolbutamide).

4. Sample Processing and Analysis:

  • Seal and vortex the quench plate to ensure complete protein precipitation.
  • Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
  • Carefully transfer the supernatant to a new 96-well plate for analysis.
  • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard at each time point.[21][22][23]

5. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.
  • The slope of the linear regression line (k) is used to calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:
  • t½ = 0.693 / k
  • CLint (µL/min/mg) = (0.693 / t½) * (mL incubation / mg microsomes)

Key Metabolic Pathway: Furan Ring Oxidation

The primary metabolic liability identified in our comparative analysis is the furan ring. The diagram below illustrates the CYP450-mediated oxidation pathway that produces a reactive metabolite.

Sources

Validation

Comparative Physicochemical Profiling of Aniline Isomers (Toluidines)

The following technical guide compares the physicochemical properties of toluidine isomers ( ), designed for researchers in drug development and industrial synthesis. Content Type: Technical Comparison Guide Subject: -,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares the physicochemical properties of toluidine isomers (


), designed for researchers in drug development and industrial synthesis.

Content Type: Technical Comparison Guide Subject:


-, 

-, and

-Toluidine (Methylanilines) Audience: Medicinal Chemists, Process Engineers, and Toxicologists[1][2]

Executive Summary: The Structural Divergence

While


-, 

-, and

-toluidine share the same molecular formula (

) and molecular weight (107.17 g/mol ), their positional isomerism creates distinct physicochemical "fingerprints" that dictate their behavior in synthesis, purification, and biological systems.[1][2][3]
  • The "Para" Symmetry:

    
    -Toluidine is the only solid isomer at room temperature, driven by high crystalline symmetry.[1][2]
    
  • The "Ortho" Effect:

    
    -Toluidine exhibits reduced basicity and unique toxicity (bladder carcinogenicity) due to steric proximity between the methyl and amino groups.
    
  • The "Meta" Stability:

    
    -Toluidine often occupies the middle ground in physical properties but requires specific chromatographic conditions for resolution.[2]
    

Physicochemical Property Comparison

The following data aggregates experimental values from standard chemical databases (PubChem, NIST, CRC).

Property

-Toluidine
(2-Methylaniline)

-Toluidine
(3-Methylaniline)

-Toluidine
(4-Methylaniline)
Implication for Development
Physical State (25°C) Liquid (Viscous)Liquid (Viscous)Solid (Lustrous plates)

-Toluidine requires solids handling; others require liquid transfer systems.[1][2]
Melting Point -16.3°C to -23°C-30°C44°C High MP of

-isomer allows purification via recrystallization.[1][2]
Boiling Point 199–200°C203–204°C200°CBoiling points are too close for efficient separation by simple distillation.[2]
Basicity (

of

)
4.44 (Weakest)4.715.08 (Strongest)

-Toluidine protonates most readily;

-Toluidine requires lower pH for cation exchange retention.[2]
Density (g/cm³) 1.00 g/cm³0.99 g/cm³1.05 g/cm³

-Toluidine is slightly denser than water; phase separation behavior varies.[2]
Water Solubility (20°C) ~1.66 g/100 mL~0.2 g/100 mL~1.1 g/100 mLAll are poorly soluble but solubility increases drastically in acidic media (

).[2]
Dipole Moment (

)
~1.6 D~1.5 D~1.3 D

-isomer has opposing vector moments, reducing polarity relative to

-isomer.[1][2]
Expert Insight: The Basicity & Solubility Nexus

The variation in


 is the most critical parameter for separation.
  • 
    -Toluidine (5.08):  The methyl group at the para position exerts a +I (inductive)  and hyperconjugative  electron-donating effect that stabilizes the ammonium conjugate acid, increasing basicity.[2]
    
  • 
    -Toluidine (4.44):  Despite the electron-donating methyl group, the Steric Inhibition of Resonance (SIR)  and steric hindrance to solvation of the ammonium cation reduce its basicity.[2] The bulky methyl group interferes with the optimal tetrahedral geometry required for the protonated nitrogen, destabilizing the conjugate acid.
    

Identification & Separation Protocols

Chromatographic Separation (HPLC)

Due to similar hydrophobicity, standard C18 Reverse Phase (RP) columns often fail to resolve these isomers efficiently.[1][2] Cation-Exchange or Mixed-Mode chromatography is the gold standard.[2]

Methodology: Mixed-Mode Cation Exchange [1][2]

  • Column: Primesep 200 or Coresep 100 (Mixed-mode: Hydrophobic + Cation Exchange).[2]

  • Mobile Phase: ACN/Water with Ammonium Formate buffer (pH 3.0).[2]

  • Mechanism: At pH 3.0, all isomers are protonated (

    
    ).[1][2]
    
    • Separation is driven by the ionic interaction strength.[2]

    • Elution Order:

      
      -Toluidine (Weakest base, elutes first) 
      
      
      
      
      
      -Toluidine
      
      
      
      
      -Toluidine (Strongest base, retained longest).[1][2]

HPLC_Separation Sample Mixture: o-, m-, p-Toluidine Column Mixed-Mode Column (Cation Exchange + RP) Sample->Column Interaction Ionic Interaction (Base Strength Dependent) Column->Interaction Buffer Mobile Phase pH 3.0 (Ammonium Formate) Buffer->Column O_Tol o-Toluidine (Weakest Base, pKa 4.44) Elutes 1st Interaction->O_Tol Weakest Retention M_Tol m-Toluidine (Intermediate, pKa 4.71) Elutes 2nd Interaction->M_Tol P_Tol p-Toluidine (Strongest Base, pKa 5.08) Elutes 3rd Interaction->P_Tol Strongest Retention

Caption: Separation logic on a cation-exchange mixed-mode column. Retention correlates directly with basicity (


).[2]
Spectroscopic Identification (1H NMR)

Distinguishing isomers in crude reaction mixtures relies on the splitting pattern of aromatic protons.[2]

  • 
    -Toluidine:  Shows a characteristic AA'BB'  system (two doublets) in the aromatic region (
    
    
    
    6.5–7.0 ppm) due to symmetry.[2]
  • 
    -Toluidine:  Shows a complex 4-proton pattern (ABCD) with a doublet shifted upfield due to shielding by the ortho-methyl group.[2]
    
  • Methyl Shift: The singlet methyl peak (

    
     ~2.1–2.3 ppm) shifts slightly: 
    
    
    
    -CH3 is typically more deshielded (downfield) than
    
    
    -CH3 due to the proximity to the electronegative nitrogen.

Toxicity & Safety Profile (Critical for Pharma)

While all isomers are toxic,


-toluidine  is a confirmed human carcinogen (Group 1), distinct from its isomers.[1][2]

The Metabolic Activation Pathway: The toxicity difference lies in the enzymatic oxidation.


-Toluidine undergoes N-hydroxylation to form a reactive nitrenium ion, which attacks DNA.[1][2] The ortho substitution prevents detoxification pathways that are available to the para isomer.[2]

Toxicity_Pathway OTol o-Toluidine CYP450 CYP450 (Liver) OTol->CYP450 N_OH N-hydroxy-o-toluidine (Proximate Carcinogen) CYP450->N_OH N-Hydroxylation DNA_Adduct DNA Adduct Formation (Bladder Cancer Risk) N_OH->DNA_Adduct Covalent Binding PTol p-Toluidine Detox Ring Hydroxylation (Detoxification) PTol->Detox Favored Pathway Excretion Excretion via Urine Detox->Excretion

Caption: Divergent metabolic pathways. o-Toluidine favors bioactivation to carcinogens, while p-toluidine favors detoxification.[1][2]

References

  • PubChem. (2025).[2] p-Toluidine Compound Summary. National Library of Medicine.[2] [2]

  • NIST Chemistry WebBook. (2024).[2] o-Toluidine Thermochemical Data. National Institute of Standards and Technology.[2]

  • Sielc Technologies. (2011).[2] HPLC Separation of Toluidine Isomers in Cation-Exchange Mode.

  • IARC Monographs. (2012).[2] o-Toluidine: Carcinogenicity Assessment. International Agency for Research on Cancer.[2]

  • Alfa Chemistry. (2024).[2] pKa Values of Amines and Cyclic Organic Nitrogen Compounds.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Fluoro-4-(2-furylmethoxy)aniline

Executive Summary & Chemical Hazard Profiling[1] Warning: Specific toxicological data for 3-Fluoro-4-(2-furylmethoxy)aniline is limited in public registries. This protocol is constructed using Structure-Activity Relation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Hazard Profiling[1]

Warning: Specific toxicological data for 3-Fluoro-4-(2-furylmethoxy)aniline is limited in public registries. This protocol is constructed using Structure-Activity Relationship (SAR) analysis, extrapolating hazards from established fluoroanilines and furan derivatives.

Treat this substance as an Occupational Exposure Band (OEB) 4 compound: Potent, Toxic, and Rapidly Absorbed.

Structural Hazard Analysis

The molecule combines three distinct hazard moieties:

  • Aniline Core: Known for inducing methemoglobinemia (hypoxia) and skin sensitization.

  • Fluorine Substitution: Increases lipophilicity, potentially enhancing dermal absorption rates compared to non-fluorinated anilines.

  • Furan Ring: Associated with carcinogenicity and potential instability in the presence of strong acids or oxidizers.

Anticipated GHS Classifications (Conservative Estimate)
Hazard CategoryH-CodeHazard StatementMechanism of Action
Acute Toxicity (Oral/Dermal) H301/H311Toxic if swallowed or in contact with skin.Rapid absorption into bloodstream; oxidation of hemoglobin to methemoglobin.
Acute Toxicity (Inhalation) H331Toxic if inhaled.[1]Dust/vapor inhalation leads to systemic hypoxia.
Sensitization H317May cause an allergic skin reaction.[2]Haptenization of skin proteins by the aniline moiety.
Target Organ Toxicity H373Damage to organs (Blood, Liver)Chronic exposure leads to hemolytic anemia.

Personal Protective Equipment (PPE) Matrix

Core Directive: Standard laboratory PPE is insufficient . The high lipophilicity of this compound allows it to permeate standard latex or thin nitrile gloves rapidly.

Glove Selection Protocol (Permeation Dynamics)
  • Latex: FORBIDDEN. Instant permeation expected.

  • Disposable Nitrile (4 mil): Splash protection only (< 5 mins).

  • Laminate (Silver Shield/Norfoil): MANDATORY for stock solution preparation or spill cleanup.

TaskPrimary Glove (Inner)Secondary Glove (Outer)Rationale
Weighing Solids (<10 mg) Nitrile (4 mil)Nitrile (Extended Cuff, 8 mil)Double-layering provides ~15-30 min breakthrough time for solids.
Handling Solutions / Stock Prep Laminate (Silver Shield) Nitrile (Disposable)Laminate provides >480 min protection against aromatics; outer nitrile improves dexterity.
Spill Cleanup Laminate (Silver Shield)Heavy Duty Butyl/VitonMaximum chemical resistance required.
Respiratory & Body Protection[3][4][5][6][7][8][9][10]
  • Engineering Control: All handling must occur within a certified Chemical Fume Hood or Powder Containment Hood .

  • Respiratory: If hood containment is breached or for spill cleanup outside a hood, use a PAPR (Powered Air Purifying Respirator) with HEPA/Organic Vapor cartridges. N95 masks are insufficient for aniline vapors.

  • Clothing: Tyvek® lab coat or sleeve covers are recommended to prevent cuff contamination.

Operational Workflow: Safe Weighing & Transfer

The following workflow enforces a "Zero-Contact" policy.

SafetyProtocol Start START: Handling Request PPE_Check PPE Validation: Double Nitrile (Solid) or Laminate Liner (Solution) Start->PPE_Check CheckMass Decision: Mass Quantity? SmallScale < 100 mg: Use Analytical Balance in Fume Hood CheckMass->SmallScale Small Qty LargeScale > 100 mg: Use Powder Safety Enclosure (Static Control Required) CheckMass->LargeScale Bulk Transfer Transfer Protocol: 1. Anti-static gun usage 2. Tare receiver closed 3. Transfer via spatula SmallScale->Transfer LargeScale->Transfer PPE_Check->CheckMass Decon Decontamination: Wipe balance with 10% HCl (acidify amine) then Ethanol Transfer->Decon Waste Disposal: Segregate from Oxidizers Decon->Waste

Figure 1: Decision logic for handling potent fluorinated anilines. Note the specific decontamination step using weak acid to protonate the amine, reducing volatility.

Detailed Steps:
  • Static Control: Fluorinated anilines are often fluffy, electrostatic solids. Use an ionizing fan or anti-static gun before opening the vial to prevent "fly-out."

  • Solubilization: Dissolve the solid immediately after weighing. Do not transport dry powder across the lab.

    • Preferred Solvents: DMSO or Methanol.

    • Avoid: Chlorinated solvents (increases permeation rate through gloves).

  • The "Buddy System": For handling quantities >500 mg, a second person must be present to observe and assist with doffing PPE.

Emergency Response & Self-Validating Doffing

The "Spot Check" Validation

After handling, perform this self-check to validate your PPE integrity:

  • Visual: Inspect outer gloves for yellow/brown staining (indicative of aniline oxidation).

  • Olfactory: If you smell a "rotten fish" or aromatic odor, containment has failed. Evacuate immediately.

Exposure Response[2][3][4]
  • Skin Contact:

    • Do NOT use alcohol/ethanol. This enhances absorption of the aniline into the blood.

    • Wash with copious amounts of soap and water for 15 minutes.[3]

    • Seek medical attention immediately; request Methemoglobin level check.

  • Spill:

    • Cover with Sand or Vermiculite (Non-combustible).

    • Do not use paper towels (fire risk with furan/aniline oxidation).

Disposal & Waste Management

Critical Incompatibility: Never mix this compound with Nitric Acid or strong oxidizers. The reaction between the electron-rich furan/aniline and oxidizers can be explosive.

Waste StreamClassificationInstructions
Solid Waste Hazardous (Toxic)Double-bag in clear polyethylene. Label "Toxic - Aniline Derivative".
Liquid Waste Organic (Non-Halogenated)Ensure pH is neutral or slightly basic. Acidic waste may cause furan polymerization/gumming.
Sharps/Glass Contaminated SharpsRinse gross contamination with solvent before disposal if safe.

References

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Aniline. (Provides baseline toxicity data for the aniline class). [Link]

  • PubChem. 3-Fluoro-4-(trifluoromethoxy)aniline (Analogous Compound Safety Data). (Used for SAR hazard extrapolation). [Link][4]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Protective Clothing Selection. (Basis for Laminate vs. Nitrile recommendations). [Link]

Sources

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